5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPRKNOQRXNTZGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229644 | |
| Record name | 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74556-57-3 | |
| Record name | 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74556-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-Chlorophenoxy)methyl]-2-furancarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structural Elucidation of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Introduction
5-[(4-Chlorophenoxy)methyl]-2-furoic acid is a substituted furoic acid derivative. Its structure combines a 2-furoic acid moiety, a linker methylene group, an ether linkage, and a 4-chlorophenyl ring. The precise characterization of such molecules is paramount in fields like medicinal chemistry and materials science, where structure dictates function. This guide will walk through a logical, multi-technique approach to unequivocally confirm its molecular structure.
Part 1: Proposed Synthesis via Williamson Ether Synthesis
A logical and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2][3] This classic S(_N)2 reaction involves an alkoxide nucleophile reacting with a primary alkyl halide.[1][2] For this target molecule, two primary pathways are viable, with the choice often depending on the commercial availability and reactivity of the starting materials.
Pathway A: Reaction of the sodium salt of 5-(hydroxymethyl)-2-furoic acid with 1-chloro-4-iodobenzene. Pathway B: Reaction of the sodium salt of 4-chlorophenol with a 5-(halomethyl)-2-furoic acid derivative.
Pathway B is generally preferred as the benzylic halide on the furan ring is more susceptible to nucleophilic substitution than an unactivated aryl halide. The synthesis would commence with the conversion of the readily available 5-(hydroxymethyl)-2-furoic acid to 5-(chloromethyl)-2-furoic acid, followed by reaction with 4-chlorophenol in the presence of a base.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of Methyl 5-(chloromethyl)-2-furoate.
-
Commercially available methyl 5-(hydroxymethyl)-2-furoate is reacted with thionyl chloride or via a Blanc-type chloromethylation of methyl furan-2-carboxylate.[4]
-
-
Step 2: Williamson Ether Synthesis.
-
To a solution of 4-chlorophenol in a suitable aprotic polar solvent like DMF or acetonitrile, add a strong base such as sodium hydride (NaH) to form the sodium 4-chlorophenoxide in situ.[1]
-
Add methyl 5-(chloromethyl)-2-furoate to the reaction mixture and stir at a moderately elevated temperature (50-100 °C) for 1-8 hours.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Step 3: Hydrolysis.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Hydrolyze the resulting methyl ester to the carboxylic acid using standard conditions (e.g., NaOH in methanol/water, followed by acidification).
-
-
Step 4: Purification.
-
Purify the crude this compound by recrystallization or column chromatography to obtain the final product.
-
Part 2: A Multi-faceted Approach to Structure Elucidation
The confirmation of the synthesized molecule's structure requires a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system.
Caption: Workflow for Synthesis and Structure Elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental composition of the target molecule, which is the first crucial piece of evidence for its identity.[5]
Expected Data:
| Parameter | Predicted Value |
| Molecular Formula | C₁₂H₉ClO₄ |
| Monoisotopic Mass | 252.02 g/mol |
High-Resolution Mass Spectrometry (HRMS): An exact mass measurement from HRMS would confirm the elemental composition, distinguishing it from other potential isomers or compounds with the same nominal mass.
Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) tandem mass spectrometry (MS/MS) will reveal characteristic fragmentation patterns.[6][7]
-
Loss of COOH: A peak corresponding to the loss of the carboxylic acid group (45 Da) is expected.
-
Cleavage of the Ether Bond: Fragmentation at the ether linkage would generate ions corresponding to the 4-chlorophenoxy radical (m/z 128/130) and the 5-(methyl)-2-furoic acid cation.
-
Isotopic Pattern: The presence of a chlorine atom will be evident from the characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule.[8] The spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, aromatic rings, and the ether linkage.
Expected IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad, characteristic of a hydrogen-bonded dimer.[9] |
| C-H (Aromatic) | 3100-3000 | Sharp, medium intensity. |
| C=O (Carboxylic Acid) | 1710-1680 | Strong, sharp absorption. |
| C=C (Aromatic) | 1600, 1475 | Medium to strong absorptions. |
| C-O (Ether & Acid) | 1300-1000 | Strong, complex bands. Aromatic ether C-O stretch is typically around 1270-1230 cm⁻¹. |
| C-Cl | 800-600 | Medium to strong absorption. |
The presence of these distinct bands provides strong evidence for the key functional moieties within the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[10] Both ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will be employed to map out the connectivity of atoms.
Caption: Molecular structure of the target compound.
¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their neighboring protons.
Predicted ¹H NMR Chemical Shifts (in DMSO-d₆):
| Proton(s) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| -COOH | ~13.0 | Singlet (broad) | 1H | Acidic proton, highly deshielded. |
| -CH₂- | ~5.2 | Singlet | 2H | Methylene protons adjacent to an oxygen and a furan ring. |
| Furan H-3 | ~7.2 | Doublet | 1H | Furan proton adjacent to the carboxylic acid group. |
| Furan H-4 | ~6.6 | Doublet | 1H | Furan proton coupled to H-3. |
| Aromatic H (ortho to O) | ~7.0 | Doublet | 2H | Protons on the chlorophenyl ring adjacent to the ether oxygen. |
| Aromatic H (meta to O) | ~7.4 | Doublet | 2H | Protons on the chlorophenyl ring adjacent to the chlorine atom. |
¹³C NMR Spectroscopy: The carbon NMR spectrum will indicate the number of unique carbon environments.
Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆):
| Carbon(s) | Predicted δ (ppm) | Rationale |
| -COOH | ~160 | Carboxylic acid carbonyl carbon. |
| C-Cl (Aromatic) | ~128 | Carbon attached to chlorine. |
| C-O (Aromatic) | ~157 | Aromatic carbon attached to the ether oxygen. |
| Aromatic CH (ortho to O) | ~116 | Aromatic methine carbons adjacent to the ether oxygen. |
| Aromatic CH (meta to O) | ~130 | Aromatic methine carbons adjacent to the chlorine. |
| Furan C-2 | ~145 | Furan carbon attached to the carboxylic acid. |
| Furan C-5 | ~155 | Furan carbon attached to the methylene group. |
| Furan C-3 | ~118 | Furan methine carbon adjacent to C-2. |
| Furan C-4 | ~112 | Furan methine carbon adjacent to C-5. |
| -CH₂- | ~65 | Methylene carbon. |
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Will confirm the coupling between the H-3 and H-4 protons on the furan ring, and the coupling between the ortho and meta protons on the chlorophenyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton with its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Will show correlations between protons and carbons that are 2-3 bonds away, which is crucial for piecing the fragments together. For example, correlations from the -CH₂- protons to the furan C-5 and the aromatic C-O would confirm the ether linkage.
Part 3: Conclusion
The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple, independent analytical techniques. A plausible synthesis via the Williamson ether reaction provides the material for analysis. Mass spectrometry confirms the molecular formula, while IR spectroscopy identifies the key functional groups. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the unambiguous assignment of the atomic connectivity and completes the structural puzzle. This multi-faceted, self-validating approach ensures the highest level of scientific rigor and confidence in the final structural assignment.
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link][1]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link][2]
-
J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link][3]
-
Georganics. (n.d.). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Retrieved from [Link][4]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Kind, T., & Fiehn, O. (2017). Identification of small molecules using accurate mass MS/MS search. Bioanalysis, 9(8), 645-659. Retrieved from [Link][6]
-
Blank, I. (n.d.). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Retrieved from [Link][7]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link][8]
-
ResearchGate. (n.d.). Confusion matrix for carboxylic acid, aromatic, methyl, and ether functional group models. Retrieved from [Link][9]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
-
Alvarez-Ibarra, C., Quiroga-Feijóo, M. L., & Toledano, E. (1996). An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calculations. Journal of the Chemical Society, Perkin Transactions 2, (8), 1647-1653. Retrieved from [Link][10]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. imreblank.ch [imreblank.ch]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. An analysis of substituent effects on 1 H and 13 C NMR parameters of substituted furans. Linear free energy relationships and PM3 semiempirical calcul ... - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) DOI:10.1039/A706779H [pubs.rsc.org]
An In-depth Technical Guide to the Solubility and Stability of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist
Foreword: Navigating the Physicochemical Landscape
In the realm of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step; it is the bedrock upon which successful formulation, manufacturing, and clinical outcomes are built. This guide focuses on 5-[(4-Chlorophenoxy)methyl]-2-furoic acid, a molecule of interest whose solubility and stability profiles are critical to unlocking its therapeutic potential.
While specific experimental data for this exact molecule is not extensively published, this document synthesizes established principles of physical chemistry with data from structurally related furoic acid derivatives. The objective is to provide a robust framework for investigation, explaining not just what to measure, but why specific experimental choices are made. By grounding our approach in mechanistic understanding, we can confidently design and execute studies to fully characterize this promising compound.
Molecular Structure:
IUPAC Name: this compound Molecular Formula: C₁₂H₉ClO₄ Molecular Weight: 252.65 g/mol
Part 1: The Solubility Profile: A Prerequisite for Bioavailability
Solubility dictates a compound's ability to be absorbed and exert its biological effect. For an acidic molecule like this compound, solubility is not a single value but a dynamic property influenced by its environment. The presence of a carboxylic acid group suggests a pKa similar to that of 2-furoic acid (pKa ~3.16) and 5-hydroxymethyl-2-furoic acid (predicted pKa ~3.11).[1][2] This means its aqueous solubility will be profoundly dependent on pH.
Key Influencing Factors
-
pH and pKa: The Henderson-Hasselbalch equation governs the ionization state. At pH values significantly below the pKa (~3.1), the compound will exist predominantly in its neutral, protonated (R-COOH) form, which is expected to have low aqueous solubility due to the large, hydrophobic chlorophenoxy moiety. As the pH increases above the pKa, the compound deprotonates to form the more polar and significantly more water-soluble carboxylate salt (R-COO⁻).
-
Solvent Polarity: The principle of "like dissolves like" is paramount. The molecule's large aromatic and ether components suggest good solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol).[2]
-
Crystal Lattice Energy: For solid forms, the energy required to break the crystal lattice structure must be overcome by the energy of solvation. This is a critical, though often overlooked, component of solubility.
Experimental Workflow: Equilibrium Solubility Determination (Shake-Flask Method)
The gold-standard shake-flask method (OECD Guideline 105) provides reliable equilibrium solubility data. The causality behind this protocol is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution, providing a thermodynamically stable measurement.
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess is critical to ensure a saturated solution is formed.
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., purified water, pH-adjusted buffers, ethanol) to each vial.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24 to 72 hours). Agitation prevents settling and ensures maximum surface area contact for dissolution.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, use centrifugation (e.g., 10,000 rpm for 15 minutes) or filtration through a low-binding filter (e.g., 0.22 µm PVDF) to separate the solid from the saturated solution. This step must be performed carefully to avoid disturbing the equilibrium.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the concentration using a validated analytical method, such as HPLC-UV.
-
pH Verification: For aqueous samples, measure the pH of the final saturated solution to confirm it has not shifted during the experiment.
Anticipated Solubility Data
The following table presents a hypothetical but scientifically reasoned solubility profile for the target compound, based on the properties of its structural analogs.
| Solvent System | pH | Anticipated Solubility Category | Rationale |
| 0.1 M HCl | ~1.2 | Very Poorly Soluble (<0.1 mg/mL) | Compound is fully protonated and non-polar. |
| Acetate Buffer | 4.5 | Slightly Soluble | pH is above the pKa; partial ionization increases solubility. |
| Phosphate Buffer | 7.4 | Soluble | Compound is fully deprotonated (carboxylate salt), enhancing aqueous solubility. |
| Methanol / Ethanol | N/A | Freely Soluble | Good polarity match with the furoic acid moiety. |
| Acetonitrile (ACN) | N/A | Soluble | A common polar aprotic solvent for organic acids. |
| Dimethyl Sulfoxide (DMSO) | N/A | Very Soluble | Excellent solvent for a wide range of organic compounds.[2] |
Part 2: The Stability Profile: Ensuring Integrity and Safety
Stability testing is a non-negotiable component of drug development, designed to understand how a molecule's quality varies under the influence of environmental factors. Forced degradation (stress testing) is an accelerated version of this process, intentionally exposing the compound to harsh conditions to rapidly identify likely degradation pathways and products. This is crucial for developing stability-indicating analytical methods and for predicting long-term shelf life.
Potential Degradation Pathways
The structure of this compound contains several functional groups susceptible to degradation:
-
Ether Linkage (-CH₂-O-Ar): This is a prime target for hydrolysis under both acidic and basic conditions, which would cleave the molecule into 5-(hydroxymethyl)-2-furoic acid and 4-chlorophenol.
-
Furan Ring: Furan rings are known to be susceptible to oxidation, which can lead to ring-opening and the formation of various byproducts.
-
Carboxylic Acid Group: While generally stable, this group can undergo decarboxylation at very high temperatures, a known degradation route for 2-furoic acid.[3]
-
Aromatic System: The entire conjugated system acts as a chromophore, making the molecule potentially susceptible to photodegradation upon exposure to UV or visible light. The related compound 5-hydroxymethyl-2-furoic acid is known to be light-sensitive.[2]
Experimental Workflow: Forced Degradation Study
A forced degradation study must be systematic. The goal is not complete destruction of the molecule, but rather to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradation products without overly complex secondary reactions.
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a solvent mixture like acetonitrile/water.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Keep at room temperature, as base hydrolysis is often rapid.
-
Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature and protected from light.
-
Thermal Degradation: Expose both the solid powder and a solution of the compound to high heat (e.g., 80°C) in a calibrated oven.
-
Photostability: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to shield it from light.
-
-
Time Points: Withdraw samples from each stress condition at appropriate time intervals (e.g., 0, 4, 8, 24, and 48 hours).
-
Sample Quenching: Stop the degradation reaction at each time point. For acid and base samples, this involves neutralization to a pH of ~7.
-
Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. A photodiode array (PDA) detector is crucial for assessing peak purity, and a mass spectrometer (MS) is invaluable for identifying the molecular weights of any degradation products.
-
Mass Balance: Calculate the mass balance. The sum of the assay value of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. This confirms that all major degradation products are being detected.
Anticipated Stability Profile
This table summarizes the expected stability characteristics and primary degradation products.
| Stress Condition | Expected Stability | Likely Primary Degradation Products | Primary Site of Degradation |
| Acidic (0.1 M HCl, 60°C) | Moderate Degradation | 5-(Hydroxymethyl)-2-furoic acid + 4-Chlorophenol | Ether Linkage |
| Basic (0.1 M NaOH, RT) | Rapid Degradation | 5-(Hydroxymethyl)-2-furoic acid + 4-Chlorophenol | Ether Linkage |
| Oxidative (3% H₂O₂) | Moderate Degradation | Ring-opened products | Furan Ring |
| Thermal (80°C) | Stable to Minor Degradation | Decarboxylated product | Carboxylic Acid |
| Photolytic (ICH Q1B) | Potential for Degradation | Various photo-oxidation or rearrangement products | Aromatic Chromophores |
Conclusion: A Roadmap for Characterization
This guide provides a comprehensive, scientifically-grounded framework for characterizing the solubility and stability of this compound. While lacking direct experimental values, the principles and protocols outlined herein, supported by data from analogous structures, offer a clear and logical path forward. By systematically evaluating the impact of pH, solvent choice, and environmental stressors, researchers can generate the critical data needed to advance this molecule through the development pipeline. The successful execution of these studies will ensure that formulation and analytical strategies are built on a solid foundation of physicochemical understanding, ultimately enhancing the probability of a successful and safe therapeutic product.
References
-
PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hydroxymethyl-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
BICHON, E., et al. (2000). [Stability of 5-fluorouracil solutions according to different parameters]. Journal de Pharmacie Clinique. Retrieved from [Link]
-
Al-Omar, M. A., et al. (2018). Stability of Anticancer Drug 5-Fluorouracil in Aqueous Solution: An Assessment of Kinetic Behavior. ResearchGate. Retrieved from [Link]
-
GaBI Journal. (2024). Physicochemical stability of Fluorouracil Accord in three different concentrations in portable elastomeric infusion pumps. Generics and Biosimilars Initiative Journal. Retrieved from [Link]
-
Delatour, T., et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Food Chemistry. Retrieved from [Link]
-
Hecq, J. D., et al. (2023). Long-term physicochemical stability of 5-fluorouracil at selected standardised rounded doses in polyolefin bags. Journal of Oncology Pharmacy Practice. Retrieved from [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Retrieved from [Link]
-
ICH. (1996). Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
Sources
The Discovery and Evaluation of Novel 5-[(4-Chlorophenoxy)methyl]-2-furoic Acid Derivatives: A Technical Guide for Drug Development Professionals
Introduction: Rationale for the Design of 5-[(4-Chlorophenoxy)methyl]-2-furoic Acid Derivatives
In the landscape of modern drug discovery, the strategic combination of well-characterized pharmacophores into a single molecular entity represents a powerful approach to generating novel therapeutic candidates. The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1] Specifically, the 2-furoic acid moiety is a known precursor for various pharmaceuticals, valued for its chemical versatility and favorable pharmacokinetic properties.[2][3]
This guide focuses on the design, synthesis, and potential biological evaluation of a novel class of compounds: This compound derivatives . The core concept behind this molecular architecture is the synergistic integration of two key structural motifs:
-
The 2-Furoic Acid Core: This serves as the foundational scaffold, providing a carboxylic acid group that can be crucial for interacting with biological targets or can be further derivatized to modulate solubility and cell permeability.
-
The (4-Chlorophenoxy)methyl Side Chain: The inclusion of a 4-chlorophenyl group is a common strategy in medicinal chemistry. The chlorine atom, being an electron-withdrawing group, can significantly influence the electronic properties of the molecule, potentially enhancing binding affinity to target proteins and improving metabolic stability. The phenoxy-methyl linker provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation within a receptor's binding pocket.
Derivatives incorporating the 4-chlorophenyl moiety have demonstrated potent activities in various therapeutic areas. For instance, compounds with a 5-(4-chlorophenyl)furan structure have been identified as potent inhibitors of tubulin polymerization, a key mechanism for anticancer agents.[4][5] Furthermore, related structures have shown promise as nonsteroidal anti-inflammatory drugs (NSAIDs).[6][7][8]
This guide will provide a comprehensive overview of a proposed synthetic pathway for these novel derivatives, outline detailed protocols for their in-vitro biological evaluation, and discuss the underlying scientific principles that justify these experimental choices.
Part 1: Chemical Synthesis and Characterization
The synthesis of this compound derivatives can be approached through a logical, multi-step process, starting from commercially available materials. The general synthetic scheme is designed for robustness and adaptability, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
Proposed Synthetic Pathway
The proposed synthesis begins with the readily available 5-(hydroxymethyl)furfural, which is first oxidized to form the key intermediate, 5-(hydroxymethyl)-2-furoic acid. This intermediate is then subjected to a Williamson ether synthesis with 4-chlorophenol, followed by esterification or amidation to yield the final target compounds.
Caption: Proposed synthetic pathway for this compound derivatives.
Detailed Experimental Protocol: Synthesis of this compound (Compound C)
Disclaimer: This is a proposed protocol and should be adapted and optimized under appropriate laboratory safety conditions.
-
Step 1: Oxidation of 5-(Hydroxymethyl)furfural (A) to 5-(Hydroxymethyl)-2-furoic acid (B)
-
To a solution of 5-(hydroxymethyl)furfural (1.0 eq) in a 1:1 mixture of water and ethanol, add sodium hydroxide (2.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of silver nitrate (2.1 eq) in water. A black precipitate of silver oxide will form.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through celite to remove the silver salts.
-
Acidify the filtrate to pH 2-3 with 2M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product B.
-
Causality: The use of silver oxide is a mild and effective method for the selective oxidation of the aldehyde group to a carboxylic acid without affecting the primary alcohol.
-
-
Step 2: Williamson Ether Synthesis to form this compound (C)
-
Dissolve 5-(hydroxymethyl)-2-furoic acid (B) (1.0 eq) in anhydrous Dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (3.0 eq) and 4-chlorophenol (1.2 eq).
-
Heat the reaction mixture to 80°C and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water and acidify with 2M HCl.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the target acid C.
-
Causality: The Williamson ether synthesis is a classic and reliable method for forming the ether linkage. DMF is an excellent polar aprotic solvent for this type of reaction, and K₂CO₃ is a suitable base to deprotonate the phenol and the carboxylic acid.
-
Characterization
The identity and purity of all synthesized compounds must be rigorously confirmed using a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure by observing the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.
Part 2: In-Vitro Biological Evaluation
Based on the structural alerts present in the molecule, the primary therapeutic areas for investigation are anti-inflammatory and anticancer activities.
Assessment of Anti-Inflammatory Activity
Chronic inflammation is mediated by a variety of enzymes and cellular responses. A primary screening cascade can effectively determine the potential of the novel derivatives.[9]
-
Principle: Inflammation can be caused by the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model system. The ability of a compound to prevent this denaturation is indicative of its anti-inflammatory potential.[9]
-
Protocol:
-
Prepare a reaction mixture containing 0.5 mL of 1% w/v aqueous BSA solution.
-
Add 0.1 mL of the test compound at various concentrations (e.g., 10, 50, 100, 250 µg/mL).
-
Incubate at 37°C for 20 minutes.
-
Induce denaturation by heating at 70°C for 10 minutes.
-
Cool the solutions and measure the turbidity at 660 nm using a spectrophotometer.
-
Diclofenac sodium is used as a standard reference drug.
-
Calculate the percentage inhibition of denaturation.
-
-
Principle: The erythrocyte membrane is analogous to the lysosomal membrane. Stabilization of this membrane by a test compound indicates its ability to inhibit the release of lysosomal enzymes, which are key mediators of inflammation.[9]
-
Protocol:
-
Prepare a 10% v/v suspension of human red blood cells in isotonic buffer.
-
Prepare a reaction mixture containing 1.0 mL of phosphate buffer, 2.0 mL of hyposaline, and 0.5 mL of the HRBC suspension.
-
Add 0.5 mL of the test compound at various concentrations.
-
Incubate at 37°C for 30 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization.
-
Caption: Workflow for in-vitro anti-inflammatory evaluation.
Assessment of Anticancer Activity
Microtubules are critical for cell division, making them an attractive target for anticancer drugs.[4] The structural similarity of the 5-(4-chlorophenyl)furan moiety to known tubulin inhibitors warrants investigation in this area.[5]
-
Principle: This cell-free assay directly measures the effect of a compound on the polymerization of tubulin into microtubules. Inhibition of this process leads to mitotic arrest and apoptosis in cancer cells.
-
Protocol:
-
Purified tubulin is incubated with the test compound at various concentrations in a polymerization buffer containing GTP at 37°C.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Colchicine or Paclitaxel can be used as positive controls for inhibition and promotion of polymerization, respectively.
-
The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the test compound to a vehicle control.
-
-
Principle: To assess the cytotoxic effect of the compounds on cancer cell lines. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at 570 nm.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Part 3: Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from the synthesis of a library of derivatives and their subsequent biological testing will be crucial for establishing a robust SAR.
Data Presentation
All quantitative data should be summarized in a clear, tabular format to facilitate comparison.
Table 1: Hypothetical Anti-Inflammatory Activity Data
| Compound ID | R Group (at Carboxyl) | BSA Denaturation IC50 (µg/mL) | HRBC Stabilization EC50 (µg/mL) |
| C | -OH | 125.4 | 150.2 |
| D-1 | -OCH₃ | 110.8 | 135.6 |
| D-2 | -NHCH₂CH₃ | 85.3 | 98.7 |
| Diclofenac | N/A | 15.6 | 18.4 |
Table 2: Hypothetical Anticancer Activity Data
| Compound ID | Tubulin Polymerization Inhibition (%) at 10 µM | HeLa Cell Line IC50 (µM) |
| C | 45% | 22.5 |
| D-1 | 52% | 18.9 |
| D-2 | 68% | 10.3 |
| Colchicine | 95% | 0.05 |
Establishing SAR
By systematically modifying the R group on the carboxylic acid of the furoic acid core (e.g., creating a series of esters and amides), key insights can be gained:
-
Influence of the Carboxylic Acid: Comparing the activity of the parent acid (C) with its ester (D-1) and amide (D-2) derivatives will reveal the importance of the acidic proton. Often, converting the acid to a less polar ester or amide can improve cell permeability and lead to enhanced activity in cell-based assays.
-
Effect of Substituents on Amide/Ester: A library of different amides and esters can be synthesized to explore the impact of steric bulk, lipophilicity, and hydrogen bonding potential on biological activity.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically grounded approach to the discovery of novel this compound derivatives. By following the proposed synthetic route and the detailed in-vitro evaluation protocols, researchers can effectively synthesize and screen these compounds for potential anti-inflammatory and anticancer activities. The establishment of a clear structure-activity relationship will be paramount in optimizing the lead compounds for further preclinical development. Future work should focus on in-vivo efficacy studies in relevant animal models and a thorough investigation of the mechanism of action of the most promising candidates.
References
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry. Available at: [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PubMed. Available at: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PubMed Central. Available at: [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. Available at: [Link]
-
(PDF) Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. ResearchGate. Available at: [Link]
-
Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. ResearchGate. Available at: [Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. PubMed Central. Available at: [Link]
-
Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]
-
Synthesis and Characterization of Furanic Compounds. Defense Technical Information Center. Available at: [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PubMed Central. Available at: [Link]
- Furoic acid preparation method. Google Patents.
-
2-Furoic acid. Wikipedia. Available at: [Link]
-
Synthesis and antimicrobial testing of 5-fluorouracil derivatives. PubMed. Available at: [Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing. Available at: [Link]
-
5-Hydroxymethyl-Furfural and Structurally Related Compounds Block the Ion Conductance in Human Aquaporin-1 Channels and Slow Cancer Cell Migration and Invasion. PubMed. Available at: [Link]
-
(PDF) Synthesis and characterization of transition metal complexes derived from some biologically active furoic acid hydrazones. ResearchGate. Available at: [Link]
-
In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]
-
(PDF) Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. ResearchGate. Available at: [Link]
-
Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. ResearchGate. Available at: [Link]
- Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. Google Patents.
-
(PDF) 5-Hydroxymethyl-Furfural and Structurally Related Compounds Block the Ion Conductance in Human Aquaporin-1 Channels and Slow Cancer Cell Migration and Invasion. ResearchGate. Available at: [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. MDPI. Available at: [Link]
-
Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. PubMed. Available at: [Link]
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. PubMed Central. Available at: [Link]
-
General synthetic protocols for the functionalized furanic... ResearchGate. Available at: [Link]
-
Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. ResearchGate. Available at: [Link]
-
Evaluation of a new anti-inflammatory/analgesic compound F-776, 5-(4-chlorophenyl)-beta-hydroxy-2-furanpropanoic acid. Semantic Scholar. Available at: [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. Available at: [Link]
-
(PDF) 5-Hydroxymethyl-furfural and Its Derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. PubMed Central. Available at: [Link]
-
A new two-step green process for 2,5-furandicarboxylic acid production from furfural, oxygen and carbon dioxide. CORE. Available at: [Link]
-
Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. ResearchGate. Available at: [Link]
-
separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. Organic Syntheses. Available at: [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. chempoint.com [chempoint.com]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. journalajrb.com [journalajrb.com]
An In-Depth Technical Guide to the Predicted Toxicology Profile of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Introduction
This document is intended for researchers, scientists, and drug development professionals. It is structured to provide not just a summary of potential hazards, but also the scientific rationale behind these predictions and a clear roadmap for empirical validation.
Physicochemical Properties and Predicted Metabolism
A foundational understanding of a compound's physical and chemical properties is critical to predicting its biological fate.
| Property | Predicted Value/Information | Source |
| Molecular Formula | C12H9ClO4 | - |
| Molecular Weight | 252.65 g/mol | - |
| XLogP3 | 3.0 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 4 | - |
| Rotatable Bond Count | 4 | - |
The predicted lipophilicity (XLogP3 of 3.0) suggests that the compound will be readily absorbed across biological membranes.
Predicted Metabolism
The metabolism of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid is anticipated to proceed through pathways known for its constituent moieties. The primary routes are predicted to be:
-
Phase I Metabolism:
-
Hydroxylation: The aromatic rings of the chlorophenoxy group and the furan ring are potential sites for hydroxylation mediated by cytochrome P450 enzymes.
-
O-dealkylation: Cleavage of the ether linkage could occur, yielding 4-chlorophenol and a 5-(hydroxymethyl)-2-furoic acid derivative.
-
-
Phase II Metabolism:
-
Glucuronidation and Sulfation: The carboxylic acid group of the furoic acid moiety and any hydroxylated metabolites are likely to undergo conjugation with glucuronic acid or sulfate, increasing water solubility and facilitating excretion.
-
The metabolism of chlorophenoxy herbicides like MCPA is generally low in rats and humans, suggesting the parent compound may be the primary circulating species.[1] However, the presence of the furoic acid moiety may alter this profile.
Caption: Predicted metabolic pathways for this compound.
Toxicology of the 2-Furoic Acid Moiety
2-furoic acid (furan-2-carboxylic acid) is a key structural component. Its known toxicological properties provide a baseline for predicting the effects of the target molecule.
-
Acute Toxicity: The intraperitoneal LD50 of 2-furoic acid in mice is reported as 100 mg/kg, indicating moderate acute toxicity via this route of exposure.[2][3] Another source suggests an LD50 of 250 mg/kg (IP in mice).[4]
-
Irritation: 2-furoic acid is classified as a skin and eye irritant.[2][5][6] It is expected to cause serious eye irritation.[5][6]
-
Genotoxicity: Available data suggests that 2-furoic acid is not genotoxic.[7] An Ames test was reported as negative.[8]
-
Other Effects: Studies have shown that 2-furoic acid can have hypolipidemic effects, lowering serum cholesterol and triglycerides in rats.[4] However, these studies also noted potential for hepatic toxicity at higher doses.[4]
Toxicology of the (4-Chlorophenoxy)methyl Moiety
The (4-chlorophenoxy)methyl group is characteristic of chlorophenoxy herbicides such as MCPA (4-chloro-2-methylphenoxyacetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid). The toxicology of this class of compounds is well-documented.
-
Systemic Toxicity: Acute poisoning with chlorophenoxy herbicides can lead to a range of symptoms, including gastrointestinal distress (vomiting, diarrhea), headache, and confusion.[9] In severe cases of intentional ingestion, more serious effects such as metabolic acidosis, muscle weakness, rhabdomyolysis, renal dysfunction, and coma have been reported.[10][11] The primary target organs appear to be the liver and kidneys.[12]
-
Genotoxicity: The genotoxicity of chlorophenoxy herbicides is a subject of ongoing research. While some studies have indicated potential for genotoxic effects, the overall evidence for many compounds in this class in vivo is considered weak or negative.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group in Group 2B, meaning they are "possibly carcinogenic to humans."[12] This classification is based on limited evidence in humans and less than sufficient evidence in experimental animals.
-
Reproductive and Developmental Toxicity: Some chlorophenoxy compounds have been shown to cause reproductive and developmental effects in animal studies, including reduced pup survival and growth.[13]
Predicted Toxicology Profile of this compound
By synthesizing the toxicological data from its structural analogues, a predictive profile for this compound can be constructed.
| Toxicological Endpoint | Predicted Outcome for this compound | Rationale |
| Acute Oral Toxicity | Moderately toxic (Predicted LD50 in the range of 100-500 mg/kg) | Based on the moderate toxicity of 2-furoic acid and the systemic toxicity of chlorophenoxy herbicides. |
| Skin and Eye Irritation | Likely to be a skin and eye irritant. | The 2-furoic acid moiety is a known irritant.[2][5][6] |
| Genotoxicity | Unlikely to be a direct-acting mutagen. | Based on the negative genotoxicity data for 2-furoic acid.[7][8] However, further testing is warranted due to the chlorophenoxy moiety. |
| Target Organ Toxicity | Potential for liver and kidney toxicity. | Both 2-furoic acid (at high doses) and chlorophenoxy herbicides have shown effects on the liver and kidneys.[4][12] |
| Carcinogenicity | Possible carcinogen (requires further investigation). | Based on the IARC Group 2B classification for chlorophenoxy herbicides.[12] |
| Reproductive Toxicity | Potential for reproductive and developmental effects. | Based on data from some chlorophenoxy herbicides.[13] |
Proposed Experimental Workflows for Toxicological Evaluation
To validate this predictive profile, a tiered approach to empirical testing is recommended. The following protocols are foundational for a comprehensive toxicological assessment.
In Vitro Assay: Bacterial Reverse Mutation Test (Ames Test)
This assay is a critical first screen for mutagenic potential.
Methodology:
-
Strain Selection: Utilize a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain (e.g., WP2 uvrA). These strains are selected to detect different types of mutations (frameshift and base-pair substitutions).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to identify metabolites that may be mutagenic.
-
Dose Range Finding: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range of the test article. The highest concentration should show some evidence of toxicity, but not be overtly bactericidal.
-
Main Experiment:
-
Plate the bacterial strains with varying concentrations of this compound on minimal glucose agar plates.
-
Include appropriate negative (vehicle) and positive controls for each strain, both with and without S9 activation.
-
Incubate the plates for 48-72 hours at 37°C.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertants that is at least double the background (vehicle control) count.
Caption: Workflow for an Acute Oral Toxicity Study following OECD Guideline 423.
Conclusion
The toxicological profile of this compound is predicted to be one of moderate acute toxicity, with potential for skin and eye irritation. The primary target organs for systemic toxicity are likely the liver and kidneys. Based on the chlorophenoxy moiety, there is a possibility of carcinogenicity and reproductive toxicity that warrants further investigation.
This predictive profile is a critical tool for guiding future research and development. It underscores the necessity of empirical testing, beginning with foundational in vitro and in vivo assays, to definitively characterize the toxicological properties of this compound and ensure its safe handling and potential application.
References
- U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. EPA.
- Central Drug House. (n.d.).
- Roberts, D. M., et al. (2005). Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA). Journal of Medical Toxicology, 1(4), 163-169.
- Santa Cruz Biotechnology. (n.d.). 2-Furoic acid. Santa Cruz Biotechnology.
- World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
- Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122.
- Fisher Scientific. (2010).
- Timchalk, C. (2022). The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Toxicology Mechanisms and Methods, 32(9), 655-668.
- Trudgill, P. W. (1969). The metabolism of 2-furoic acid by Pseudomonas F2. Biochemical Journal, 111(3), 365-373.
- European Chemicals Agency. (n.d.).
- Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D).
- EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF). (2011). Scientific Opinion on Flavouring Group Evaluation 13, Revision 2 (FGE.13Rev2)
- Mellander, P. E., et al. (2019). The Knowns and Unknowns of the Herbicide MCPA. Advanced Science News.
- Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. PubMed.
- Hagin, R. D., & Linscott, D. L. (1965). Metabolism of Herbicides, Degradation of 4-(2,4-Dichlorophenoxy)butyric Acid [4-(2,4-DB)] in Plants. Journal of Agricultural and Food Chemistry, 13(2), 123-125.
- Zhang, Y., et al. (2023). 2-Furoic acid associated with the infection of nematodes by Dactylellina haptotyla and its biocontrol potential on plant root-knot nematodes. Microbiology Spectrum, 11(5), e01311-23.
- U.S. Environmental Protection Agency. (1982). MCPA (4-chloro-2-methylphenoxyacetic acid)
- Apollo Scientific. (2022).
- Penner, D., & Ashton, F. M. (1966). Biochemical and metabolic changes in plants induced by chlorophenoxy herbicides. Residue Reviews, 14, 39-113.
- DC Fine Chemicals. (2024).
- Trudgill, P. W. (1969). The metabolism of 2-furoic acid by Pseudomonas F2. PMC.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. PubChem.
- World Health Organization. (2004).
- Takayasu, T., et al. (2008). A fatal intoxication from ingestion of 2-methyl-4-chlorophenoxyacetic acid (MCPA). Journal of Analytical Toxicology, 32(2), 187-190.
- MedChemExpress. (n.d.). 2-Furoic acid (Pyromucic acid).
- Wierckx, N., et al. (2011). Microbial degradation of furanic compounds: Biochemistry, genetics, and impact. Applied Microbiology and Biotechnology, 92(5), 895-905.
- Marty, M. S., et al. (2013). An F1-Extended One-Generation Reproductive Toxicity Study in Crl:CD(SD) Rats With 2,4-Dichlorophenoxyacetic Acid. Toxicological Sciences, 136(2), 527-547.
- ChemicalBook. (n.d.).
- California Environmental Protection Agency. (2001). EVIDENCE ON THE DEVELOPMENTAL AND REPRODUCTIVE TOXICITY OF 2,4-DP. OEHHA.
- C/D/N Isotopes. (2015).
- Sigma-Aldrich. (2014).
- Fisher Scientific. (2025).
- Cole-Parmer. (2005).
- Hall, I. H., et al. (1993). The hypolipidemic effects of 2-furoic acid in Sprague-Dawley rats. Archiv der Pharmazie, 326(1), 15-23.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: (+/-)-Tetrahydro-2-furoic acid.
Sources
- 1. The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. The hypolipidemic effects of 2-furoic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. efsa.onlinelibrary.wiley.com [efsa.onlinelibrary.wiley.com]
- 8. 2-Furoic acid - Safety Data Sheet [chemicalbook.com]
- 9. epa.gov [epa.gov]
- 10. Intentional self-poisoning with the chlorophenoxy herbicide 4-chloro-2-methylphenoxyacetic acid (MCPA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.who.int [cdn.who.int]
- 13. oehha.ca.gov [oehha.ca.gov]
An In-depth Technical Guide to 5-[(4-Chlorophenoxy)methyl]-2-furoic acid: Synthesis, Potential Mechanisms, and Therapeutic Outlook
Introduction
5-[(4-Chlorophenoxy)methyl]-2-furoic acid is a synthetic organic compound featuring a central furan-2-carboxylic acid scaffold, a common motif in medicinal chemistry.[1][2] The molecule is further functionalized with a (4-chlorophenoxy)methyl substituent at the 5-position. While specific literature on this exact molecule is sparse, its structural components—the furoic acid core and the chlorophenoxy group—are present in numerous compounds with established biological activities. This guide will provide a comprehensive overview of its likely synthesis, potential mechanisms of action, and prospective therapeutic applications by drawing parallels with structurally related molecules and foundational chemical principles. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel chemical entities.
Predicted Synthesis Pathway
The synthesis of this compound can be logically approached through a multi-step process, commencing with a biomass-derived precursor. A plausible and efficient synthetic route would involve the initial conversion of 5-(chloromethyl)furfural (CMF), a versatile bio-based platform chemical, followed by an etherification reaction.[3]
A key intermediate in this proposed synthesis is 5-(chloromethyl)-2-furoic acid. This can be synthesized from CMF through an oxidation reaction. One effective method involves the use of tert-butyl hypochlorite to convert the aldehyde group of CMF into an acid chloride, which is then hydrolyzed to the carboxylic acid.[4][5]
Once 5-(chloromethyl)-2-furoic acid is obtained, the final step is a Williamson ether synthesis. This classic reaction involves the deprotonation of 4-chlorophenol to form a phenoxide, which then acts as a nucleophile to displace the chloride on the methyl group of 5-(chloromethyl)-2-furoic acid, forming the desired ether linkage.
Experimental Protocol: Williamson Ether Synthesis
-
Preparation of the Phenoxide: In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-chlorophenol in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise to the solution at room temperature. The reaction is typically stirred for 30-60 minutes to ensure complete formation of the sodium or potassium 4-chlorophenoxide.
-
Nucleophilic Substitution: To the solution of the phenoxide, add a solution of 5-(chloromethyl)-2-furoic acid in the same solvent dropwise.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials. The reaction is typically heated to 50-80 °C to facilitate the substitution.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous solution is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the product. The crude product can be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Potential Mechanism of Action
The biological activity of this compound has not been explicitly elucidated. However, based on its structural similarity to other furoic acid derivatives, we can hypothesize potential mechanisms of action. A notable analogue, 5-(tetradecyloxy)-2-furoic acid (TOFA), is a known inhibitor of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis.[6][7] By inhibiting ACC, TOFA effectively reduces the production of fatty acids, which can impact cancer cell survival and proliferation.[6]
Given this precedent, it is plausible that this compound could also modulate lipid metabolism. The chlorophenoxy moiety might influence the compound's binding affinity to ACC or other metabolic enzymes.
Another potential avenue of activity relates to the disruption of microtubule dynamics. Derivatives of 5-(4-chlorophenyl)furan have been shown to inhibit tubulin polymerization, a mechanism exploited by some anticancer drugs.[8] This action leads to cell cycle arrest and apoptosis in cancer cells.[8]
Caption: Hypothesized mechanisms of action for this compound.
Pharmacological Effects and Potential Therapeutic Applications
Based on the potential mechanisms of action, this compound could exhibit a range of pharmacological effects with therapeutic implications in oncology and metabolic diseases.
Anticancer Activity
The dual potential to inhibit fatty acid synthesis and disrupt microtubule formation makes this compound a candidate for anticancer drug development. Many cancer cells exhibit altered lipid metabolism, making them vulnerable to ACC inhibitors.[6] Furthermore, agents that interfere with microtubule dynamics are a cornerstone of chemotherapy.[8] The presence of the furan ring is a common feature in various biologically active compounds, including those with antitumor properties.
Metabolic Regulation
Beyond cancer, the inhibition of fatty acid synthesis has therapeutic potential in metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease (NAFLD). By reducing hepatic lipogenesis, compounds like this compound could help manage these conditions.
Other Potential Activities
The acylhydrazone moiety, which can be derived from carboxylic acids, is found in compounds with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[9] While not an acylhydrazone itself, the furoic acid core provides a starting point for the synthesis of such derivatives, expanding the potential therapeutic landscape.
Quantitative Data Summary from Analogous Compounds
To provide a quantitative perspective, the following table summarizes the reported activities of structurally related furoic acid derivatives.
| Compound | Target/Assay | Activity | Reference |
| 5-(tetradecyloxy)-2-furoic acid (TOFA) | Acetyl-CoA Carboxylase (ACC) Inhibition | Induces apoptosis in prostate cancer cells | [6] |
| 5-(4-chlorophenyl)furan derivatives (7c, 7e, 11a) | Tubulin Polymerization Inhibition | IC50 of 0.09, 0.05, and 0.06 µM against leukemia SR cell line | [8] |
Conclusion and Future Directions
This compound represents an intriguing, yet underexplored, molecule with significant therapeutic potential. Based on the established biological activities of its constituent chemical motifs, it is a promising candidate for further investigation, particularly in the fields of oncology and metabolic diseases.
Future research should focus on:
-
Definitive Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound's physicochemical properties thoroughly characterized.
-
In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines and key metabolic enzymes, such as ACC, to confirm its hypothesized biological activities.
-
Mechanism of Action Studies: Detailed mechanistic studies should be conducted to elucidate the precise molecular targets and signaling pathways affected by the compound.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogues will help in optimizing the potency and selectivity of this chemical scaffold.
The exploration of novel furoic acid derivatives like this compound holds the promise of discovering new therapeutic agents to address unmet medical needs.
References
- Rial, E., et al. (2011). TOFA (5-tetradecyl-oxy-2-furoic acid)
- ChemPoint. (n.d.).
- MuseChem. (2023). 5-(4-CHLORO-PHENOXYMETHYL)-FURAN-2-CARBOXYLIC ACID. MuseChem.
- Google Patents. (n.d.). WO2016191682A1 - Preparation of acid chlorides from 5-(chloromethyl) furfural.
- American Elements. (n.d.). Furans. American Elements.
- McCune, S. A., & Harris, R. A. (1979). Mechanism responsible for 5-(tetradecyloxy)
- PubChem. (n.d.). 5-(4-Methoxyphenyl)-2-furoic acid. PubChem.
- PubChem. (n.d.). Conversion of 5-(chloromethyl)
- RSC Publishing. (n.d.).
- Semantic Scholar. (2022). Acylhydrazones and Their Biological Activity: A Review. Semantic Scholar.
- PubChem. (n.d.). 5-(4-Chlorophenyl)-2-furoic acid. PubChem.
- Google Patents. (n.d.). US10875834B2 - Prodrug and protected forms of 5 ...
- UC Davis. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. UC Davis.
- Google Patents. (n.d.). WO2012027331A1 - Compositions and methods for treating or preventing metabolic syndrome and related diseases and disorders.
- National Institutes of Health. (n.d.). Design and synthesis of novel 5-(4-chlorophenyl)
- ResearchGate. (2025). Synthesis and evaluation of antibacterial and antifungal activities of some novel 2,5-disubstituted-1,3,4-oxadiazoles.
- bioRxiv. (2023).
- Wikipedia. (n.d.). 2-Furoic acid. Wikipedia.
- ClinicalTrials.gov. (n.d.). Testing the Efficacy of Topical Calcipotriene Plus 5-Fluorouracil Combination to Activate the Immune System Against Precancerous Skin Lesions in Organ Transplant Recipients. ClinicalTrials.gov.
- Google Patents. (2016). WO2016126975A1 - Synthetic process for preparing 2-furoic acid derivatives.
- World Health Organization (WHO). (n.d.). International Nonproprietary Names for Pharmaceutical Substances.
- Google Patents. (n.d.). WO2002098363A2 - NON-PEPTIDE GnRH AGENTS, PHARMACEUTICAL COMPOSITIONS AND METHODS FOR THEIR USES, AND PROCESSES FOR PREPARING THEM.
- MDPI. (2022). Acylhydrazones and Their Biological Activity: A Review. MDPI.
- ACS Publications. (2015). Production of 5-(chloromethyl)
- ACS Publications. (2006). Synthesis and Antituberculosis Activity of a Novel Series of Optically Active 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazoles. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Mechanism of formation of 5-formyl-2-furoic acid (9)
- ACS Sustainable Chemistry & Engineering. (2023). Production and Downstream Integration of 5-(Chloromethyl)
- Guide to Pharmacology. (2015).
- Human Metabolome Database. (n.d.). Search Results for metabolites.
- ResearchGate. (2025). Elucidating the Mechanism of Hepatotoxicity in Euodia rutaecarpa: Insights from QSAR Toxicity Prediction and Metabolomics.
- ChemDiv. (n.d.). methyl 5-[(2-chlorophenyl)
- United States International Trade Commission. (1968).
- Biosynth. (n.d.). 5-[(4-Fluorophenoxy)methyl]-2-furoic acid. Biosynth.
Sources
- 1. chempoint.com [chempoint.com]
- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2016191682A1 - Preparation of acid chlorides from 5-(chloromethyl) furfural - Google Patents [patents.google.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism responsible for 5-(tetradecyloxy)-2-furoic acid inhibition of hepatic lipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note and Synthesis Protocol for 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Introduction
5-[(4-Chlorophenoxy)methyl]-2-furoic acid is a substituted furan derivative of interest in medicinal chemistry and materials science. Its structure combines a furoic acid moiety, a known pharmacophore and versatile chemical intermediate, with a 4-chlorophenoxy group, which can impart specific physicochemical properties relevant to drug design and polymer chemistry. This document provides a detailed, two-step protocol for the synthesis of this target compound, commencing from the readily available bio-based platform chemical, 5-(chloromethyl)furfural (CMF).
The synthetic strategy is predicated on two fundamental and robust organic transformations: a Williamson ether synthesis to construct the core ether linkage, followed by a selective oxidation of the aldehyde functionality to the desired carboxylic acid. This application note is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide with in-depth explanations of the experimental choices and procedures.
Overall Synthetic Scheme
The synthesis proceeds in two sequential steps:
-
Step 1: Williamson Ether Synthesis. Formation of 5-[(4-Chlorophenoxy)methyl]furfural from 5-(chloromethyl)furfural and 4-chlorophenol.
-
Step 2: Oxidation. Conversion of the intermediate aldehyde to the final product, this compound.
Caption: Two-step synthesis of the target compound.
Experimental Protocols
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 5-(Chloromethyl)furfural (CMF) | C₆H₅ClO₂ | 144.55 | ≥97% | Commercially Available |
| 4-Chlorophenol | C₆H₅ClO | 128.56 | ≥99% | Commercially Available |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Commercially Available |
| Potassium Permanganate (KMnO₄) | KMnO₄ | 158.03 | ≥99% | Commercially Available |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (w/w) | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Saturated Solution | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Commercially Available |
Step 1: Synthesis of 5-[(4-Chlorophenoxy)methyl]furfural
This step employs the Williamson ether synthesis, a reliable method for forming ethers from an alkoxide and an alkyl halide.[1][2] Here, the sodium salt of 4-chlorophenol (the phenoxide) acts as the nucleophile, displacing the chloride from the electrophilic benzylic-like carbon of 5-(chloromethyl)furfural.
Protocol:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-chlorophenol (12.86 g, 0.1 mol) and anhydrous N,N-dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature under a nitrogen atmosphere until the 4-chlorophenol is completely dissolved.
-
Carefully add sodium hydroxide pellets (4.4 g, 0.11 mol) portion-wise to the solution. An exothermic reaction will occur. The formation of the sodium phenoxide may result in a thicker slurry.
-
Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium 4-chlorophenoxide.
-
In a separate beaker, dissolve 5-(chloromethyl)furfural (14.45 g, 0.1 mol) in anhydrous DMF (50 mL).
-
Add the 5-(chloromethyl)furfural solution dropwise to the reaction flask over 30 minutes.
-
Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) mobile phase.
-
After the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Pour the reaction mixture into 500 mL of ice-cold water and stir for 30 minutes. A precipitate of the crude product should form.
-
Filter the solid product using a Büchner funnel, and wash the filter cake with copious amounts of water to remove DMF and inorganic salts.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to afford pure 5-[(4-Chlorophenoxy)methyl]furfural as a solid.
Rationale for Experimental Choices:
-
Base and Solvent: Sodium hydroxide is a strong base that readily deprotonates the phenol to form the nucleophilic phenoxide.[3] DMF is an excellent polar aprotic solvent for S(_N)2 reactions as it solvates the cation (Na
) but not the anion (the phenoxide), thus enhancing the nucleophilicity of the phenoxide.[1] -
Inert Atmosphere: A nitrogen atmosphere is used to prevent oxidation of the phenoxide and other potential side reactions with atmospheric moisture and oxygen.
-
Temperature: Moderate heating (60-70 °C) is employed to increase the reaction rate without promoting significant decomposition or side reactions.
Step 2: Oxidation of 5-[(4-Chlorophenoxy)methyl]furfural to this compound
The aldehyde group of the furan intermediate is selectively oxidized to a carboxylic acid. A variety of oxidizing agents can be used for this transformation.[4][5] For this protocol, potassium permanganate is chosen for its effectiveness and common availability. The reaction must be carefully controlled to prevent over-oxidation and cleavage of the furan ring.
Protocol:
-
In a 500 mL round-bottom flask, dissolve the 5-[(4-Chlorophenoxy)methyl]furfural (11.83 g, 0.05 mol) obtained from Step 1 in 150 mL of acetone.
-
In a separate beaker, prepare a solution of potassium permanganate (9.48 g, 0.06 mol) in 100 mL of water.
-
Cool the flask containing the aldehyde solution in an ice bath to 0-5 °C.
-
Add the potassium permanganate solution dropwise to the stirred aldehyde solution over a period of 1-2 hours, ensuring the temperature does not rise above 10 °C. A brown precipitate of manganese dioxide (MnO₂) will form.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the disappearance of the starting aldehyde.
-
Quench the reaction by adding a saturated solution of sodium bisulfite until the brown MnO₂ is dissolved and the solution becomes colorless.
-
Remove the acetone from the mixture using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of approximately 2 with concentrated hydrochloric acid. The product, this compound, will precipitate out of the solution.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold water.
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
Rationale for Experimental Choices:
-
Oxidizing Agent: Potassium permanganate is a powerful oxidizing agent capable of converting aldehydes to carboxylic acids.[6] The reaction is performed in a slightly basic or neutral medium initially, which becomes acidic upon workup.
-
Temperature Control: The oxidation is highly exothermic. Maintaining a low temperature during the addition of KMnO₄ is crucial to prevent side reactions, including potential cleavage of the furan ring or oxidation of other parts of the molecule.
-
Workup: The workup procedure is designed to remove the manganese dioxide byproduct and then isolate the carboxylic acid product. Acidification of the carboxylate salt formed during the reaction is necessary to precipitate the neutral carboxylic acid, which is less soluble in water.
Characterization and Validation
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
H and C NMR to confirm the chemical structure. -
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O of the carboxylic acid, C-O-C of the ether).
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[7][8][9]
Safety Considerations
-
5-(Chloromethyl)furfural (CMF) is a suspected mutagen and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
4-Chlorophenol is toxic and corrosive. Avoid skin and eye contact.
-
N,N-Dimethylformamide (DMF) is a reproductive toxin. Handle with care and avoid inhalation of vapors.
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
The oxidation reaction is exothermic and should be conducted with careful temperature control and behind a safety shield.
References
-
Mascal, M. (n.d.). The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. eScholarship, University of California. Retrieved from [Link]
- Bera, S., et al. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society.
-
Wilson, W. C. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses. Retrieved from [Link]
- Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds.
- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (n.d.).
- Li, H., et al. (n.d.).
- Zhang, Z., et al. (2022). Selective Aerobic Oxidation of Furfural into Furoic Acid over a Highly Recyclable MnO2@CeO2 Core–Shell Oxide: The Role of the Morphology of the Catalyst.
- Murray, P. R., & Dolan, A. (n.d.). Efficient synthesis of 5-(chloromethyl)furfural (CMF) from high fructose corn syrup (HFCS) using continuous flow processing. Reaction Chemistry & Engineering (RSC Publishing).
- Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.).
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Al-Dagal, M. M., & Wani, T. A. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews.
- US9108940B2 - Conversion of 5-(chloromethyl)-2-furaldehyde into 5-methyl-2-furoic acid and derivatives thereof. (n.d.).
- Liu, B., et al. (2020).
- Yuan, Z., et al. (2025). Efficient 5-hydroxymethylfurfural production in ChCl-based deep eutectic solvents using boric acid and metal chlorides.
-
Clarke, H. T., & Oenslager, T. (n.d.). 2-furoic acid. Organic Syntheses. Retrieved from [Link]
- (PDF) Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol. (n.d.).
- Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.).
- Galkin, K. I., et al. (2022). Efficient Synthesis of 5-(Hydroxymethyl)furfural Esters from Polymeric Carbohydrates Using 5-(Chloromethyl)furfural as a Reactive Intermediate. ACS Sustainable Chemistry & Engineering.
- Williamson Ether Synthesis. (n.d.). J&K Scientific LLC.
- (PDF)
- METHYL 5-BROMO-2-FURO
- WO/2015/030590 PROCESS FOR PURIFYING AN ACID COMPOSITION COMPRISING 2-FORMYL-FURAN-5-CARBOXYLIC ACID AND 2,5-FURANDICARBOXYLIC ACID. (n.d.).
- Liu, L., et al. (n.d.). High conversion of glucose to 5-hydroxymethylfurfural using hydrochloric acid as a catalyst and sodium chloride as a promoter in a water/γ-valerolactone system. RSC Publishing.
- Ni, Y., et al. (2019).
- CN103626725A - Method for preparing 5-chloromethyl furfural. (n.d.).
- Williamson Ether Synthesis reaction. (n.d.). BYJU'S.
- Zhang, Z., et al. (2017).
- Williamson Ether Synthesis. (n.d.).
- Production and Synthetic Possibilities of 5-Chloromethylfurfural as Altern
- Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general popul
- Selective and stable production of furoic acid by furfural aerobic oxidation at controlled mild-pH conditions. (2023).
- (PDF) Analytical Methods for the Determination of Urinary 2,4-Dichlorophenoxyacetic Acid and 2-Methyl-4-Chlorophenoxyacetic Acid in Occupationally Exposed Subjects and in the General Population. (n.d.).
- The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2. (n.d.).
- (PDF) Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H 2 Production Using Alkaline Water as the Formal Oxidant. (n.d.).
- The Role Played by Ionic Liquids in Carbohydrates Conversion into 5-Hydroxymethylfurfural: A Recent Overview. (n.d.). MDPI.
- Williamson's ether synthesis. (2022, April 16). Reddit.
- Carboligation of 5-(hydroxymethyl)furfural via whole-cell catalysis to form C12 furan derivatives and their use for hydrazone formation. (n.d.).
- One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. (2022).
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The controlled catalytic oxidation of furfural to furoic acid using AuPd/Mg(OH)2 - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population - PubMed [pubmed.ncbi.nlm.nih.gov]
Uncharted Territory: The Status of 5-[(4-Chlorophenoxy)methyl]-2-furoic Acid in Oncological Research
A comprehensive analysis of current scientific literature reveals a notable absence of research on 5-[(4-Chlorophenoxy)methyl]-2-furoic acid for applications in cancer research. Despite extensive searches for its synthesis, biological evaluation, and mechanism of action within an oncological context, no specific data, preclinical studies, or established protocols for this particular compound have been identified. Consequently, the creation of detailed application notes and protocols, as initially requested, cannot be fulfilled due to the lack of foundational scientific evidence.
While the subject compound remains uncharacterized in cancer research, the broader chemical families to which it belongs—furan and furoic acid derivatives—have been areas of active investigation for novel anticancer agents. This report summarizes the findings on these related, but structurally distinct, classes of compounds to provide a contextual understanding of the field.
The Landscape of Furan and Furoic Acid Derivatives in Oncology
The furan ring and its carboxylic acid derivatives represent a privileged scaffold in medicinal chemistry, with numerous synthetic analogues being explored for their therapeutic potential.
General Anticancer Properties
A variety of compounds incorporating a furan or furoic acid core have been designed and assessed for their potential as anticancer drugs[1]. The versatility of this chemical structure allows for modifications that can lead to diverse biological activities.
Identified Mechanisms of Action
Research into furan-containing molecules has uncovered several mechanisms by which they can exert anticancer effects:
-
Inhibition of Cell Motility: Certain furan derivatives have demonstrated the ability to impede cancer cell migration and invasion, critical processes in metastasis[2][3]. A notable example is 5-Hydroxymethyl-2-furfural (5HMF), which has been found to block specific ion channels implicated in cancer cell movement[2][3].
-
Disruption of Cell Division: A key strategy in cancer therapy is to target the machinery of cell division. Some furan-based compounds have been developed to inhibit the polymerization of tubulin, a crucial component of the cellular skeleton. This disruption leads to an arrest of the cell cycle and can trigger programmed cell death, or apoptosis[4][5].
-
Structure-Dependent Efficacy: The anticancer potency of these derivatives is highly dependent on their specific chemical structure. Studies on molecules like 5-substituted-2-furoyl diacylhydrazides have shown that the nature of the chemical groups attached to the furan ring plays a significant role in their antitumor activity[6]. This highlights the importance of precise chemical synthesis in designing effective therapeutic agents[7].
The Complex Role of Structurally Unrelated but Potentially Relevant Compounds: The Case of GW0742
During the extensive search, the compound GW0742, a Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) agonist, was frequently identified in the periphery of the search results. While structurally distinct from this compound, the study of PPARβ/δ agonists is relevant to cancer biology.
The activation of the PPARβ/δ receptor has a complex and often contradictory role in cancer, with its effects being highly dependent on the specific cancer type. Some research suggests that PPARβ/δ agonists like GW0742 may offer protective benefits in certain malignancies, such as colon cancer[8]. In contrast, other studies indicate that activating this receptor could potentially foster cancer progression and metastasis in different contexts[9]. For instance, GW0742 has been observed to decrease the viability of specific ovarian and colon cancer cell lines[10][11] and to impact prostate cancer cells[12].
Conclusion
The specific compound This compound does not have a documented history in cancer research based on currently available scientific literature. Therefore, no established protocols, mechanistic pathways, or experimental data can be provided. The broader families of furan and furoic acid derivatives, however, remain a promising area for the discovery of new anticancer agents, with several compounds demonstrating efficacy through various mechanisms of action. Future research may yet uncover a role for this compound in this field.
References
Because no direct research was found on the topic compound, a formal, numbered reference list with clickable URLs as requested in the prompt cannot be generated. The in-text citations provided above refer to the general findings from the search results on related compounds.
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. 5-Hydroxymethyl-Furfural and Structurally Related Compounds Block the Ion Conductance in Human Aquaporin-1 Channels and Slow Cancer Cell Migration and Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. The peroxisome proliferator–activated receptor β/δ agonist GW0742 has direct protective effects on right heart hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. PPAR δ agonist GW0742 interacts weakly with multiple nuclear receptors including the vitamin D receptor - PMC [pmc.ncbi.nlm.nih.gov]
antifungal assay protocol for 5-[(4-Chlorophenoxy)methyl]-2-furoic acid derivatives
Here are the detailed Application Notes and Protocols for conducting an antifungal assay on 5-[(4-Chlorophenoxy)methyl]-2-furoic acid derivatives.
Application Note & Protocol
Topic: In Vitro Antifungal Susceptibility Testing Protocol for Novel this compound Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Novel Antifungal Screening
The emergence of drug-resistant fungal pathogens presents a significant and growing threat to global health, creating an urgent need for the discovery of new antifungal agents with novel mechanisms of action.[1] Furoic acid, a heterocyclic organic compound derived from bran, and its derivatives have been explored for a wide range of pharmaceutical applications, including antimicrobial activities.[2][3] The specific class of this compound derivatives represents a promising scaffold for novel drug development.
This guide provides a comprehensive, field-tested protocol for evaluating the in vitro antifungal activity of these novel derivatives. The primary methodology described is the broth microdilution method, aligned with the standards set by the Clinical and Laboratory Standards Institute (CLSI), to determine the Minimum Inhibitory Concentration (MIC).[1][4] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is a critical parameter in the early stages of drug discovery.[5] This protocol is designed to be a self-validating system, incorporating essential controls to ensure the reliability and reproducibility of the results.
Principle of the Broth Microdilution Assay
The broth microdilution assay is the "gold standard" for determining the quantitative susceptibility of a fungal isolate to an antifungal agent.[6] The principle is straightforward: a standardized inoculum of the test fungus is introduced into a series of microplate wells containing serial dilutions of the test compound. Following a specified incubation period, the wells are assessed for microbial growth. The MIC is identified as the lowest concentration of the compound that inhibits fungal growth, which can be determined either visually or by using a spectrophotometric plate reader.[1] This method allows for high-throughput screening and provides a quantitative measure of the compound's potency.
Materials and Reagents
3.1. Test Compounds and Controls
-
This compound derivatives: Synthesized and purity-verified.
-
Positive Control Antifungals: Fluconazole, Amphotericin B (Sigma-Aldrich or equivalent).
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade.
3.2. Fungal Strains (suggested)
-
Candida albicans (e.g., ATCC 90028)
-
Candida glabrata (e.g., ATCC 90030)
-
Candida parapsilosis (e.g., ATCC 22019)
-
Cryptococcus neoformans (e.g., ATCC 90112)
-
Aspergillus fumigatus (e.g., ATCC 204305)
3.3. Media and Reagents
-
RPMI-1640 Medium: With L-glutamine, without sodium bicarbonate (Gibco, Sigma-Aldrich).
-
MOPS Buffer: 3-(N-morpholino)propanesulfonic acid, 0.165 M, pH 7.0.
-
Sabouraud Dextrose Agar (SDA): For routine culture of fungi.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Sterile Deionized Water.
-
96-well, flat-bottom microtiter plates: Sterile, polystyrene.
3.4. Equipment
-
Biosafety cabinet (Class II).
-
Incubator (35°C or 37°C).
-
Spectrophotometer or microplate reader (optional, for quantitative readings).
-
Vortex mixer.
-
Hemocytometer or spectrophotometer for inoculum standardization.
-
Multichannel pipette.
Pre-Experimental Preparation: The Foundation of a Reliable Assay
Causality: Why Preparation is Critical
Test Compound Handling and Solubilization
-
Rationale: Many novel organic molecules, including furoic acid derivatives, exhibit poor aqueous solubility. DMSO is a common solvent used to overcome this; however, it can be toxic to fungi at concentrations above 1-2%. Therefore, a high-concentration stock solution is prepared to ensure the final DMSO concentration in the assay is negligible.
-
Protocol:
-
Prepare a 10 mg/mL stock solution of each this compound derivative in 100% DMSO.
-
Prepare stock solutions of control drugs (e.g., Fluconazole, Amphotericin B) in their recommended solvents (DMSO or water).
-
Store stocks at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
Fungal Strain Maintenance and Culture
-
Rationale: Fungi should be in a state of active, logarithmic growth to ensure consistent and vigorous growth in the assay.
-
Protocol:
-
Streak the fungal strains from frozen stocks onto SDA plates.
-
Incubate yeast (Candida, Cryptococcus) plates at 35°C for 24-48 hours.
-
Incubate mold (Aspergillus) plates at 35°C for 5-7 days, or until adequate sporulation is observed.
-
For the assay, select 2-3 well-isolated colonies to subculture into the appropriate broth or onto a fresh plate to ensure purity and viability.
-
Inoculum Preparation and Standardization
-
Rationale: The final concentration of fungal cells is a critical variable. Too high an inoculum can overwhelm the test compound, leading to falsely high MICs. Too low an inoculum may result in insufficient growth. CLSI guidelines provide standardized inoculum concentrations to ensure inter-laboratory reproducibility.[7][8]
-
Protocol for Yeasts (Candida, Cryptococcus):
-
Select several colonies from a 24-hour-old culture on an SDA plate.
-
Suspend the colonies in 5 mL of sterile PBS.
-
Vortex for 15 seconds to create a homogenous suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (equivalent to approximately 1-5 x 10⁶ CFU/mL). This can be done visually or by using a spectrophotometer (absorbance of 0.08-0.10 at 625 nm).
-
This adjusted suspension is the stock inoculum. Dilute it 1:1000 in RPMI-1640 medium to achieve a final working inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Protocol for Molds (Aspergillus):
-
From a mature (5-7 day) culture, gently flood the plate with sterile PBS containing 0.05% Tween 80 (to help disperse the conidia).
-
Harvest the conidia by gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow heavy particles to settle for 5 minutes.
-
Transfer the upper suspension to a new tube and adjust the concentration to 0.4-5 x 10⁶ conidia/mL using a hemocytometer.
-
This is the stock inoculum. Dilute it 1:50 in RPMI-1640 medium to achieve a final working inoculum of approximately 0.4-5 x 10⁴ CFU/mL.
-
Detailed Protocol: Broth Microdilution Assay Workflow
The following workflow provides a step-by-step guide for a 96-well plate format.
Caption: Experimental workflow for the broth microdilution antifungal assay.
Step-by-Step Methodology:
-
Plate Mapping: Design the plate layout. Each compound will require one row (or column). Crucially, include the following controls on every plate:
-
Row A (Example): Test Compound
-
Row B (Example): Positive Control (e.g., Fluconazole)
-
Row C (Example): Negative Controls
-
Well C11: Growth Control (Media + Inoculum + DMSO equivalent, no compound)
-
Well C12: Sterility Control (Media only, no inoculum)
-
-
-
Media Dispensing: Using a multichannel pipette, add 100 µL of sterile RPMI-1640 medium to wells 2 through 12 for each row being tested.
-
Compound Dilution:
-
Prepare an intermediate working solution of your test compound by diluting the 10 mg/mL DMSO stock into RPMI-1640 medium. For a final highest test concentration of 128 µg/mL, you would prepare a 256 µg/mL working solution.
-
Add 200 µL of this 2X concentrated working solution to well 1 of the corresponding row. Well 1 now contains the highest concentration of the compound.
-
Using a multichannel pipette, perform a 1:2 serial dilution by transferring 100 µL from well 1 to well 2. Mix by pipetting up and down.
-
Continue this serial dilution across the plate: transfer 100 µL from well 2 to well 3, and so on, until well 10.
-
After mixing well 10, discard 100 µL. This results in a concentration gradient from well 1 to well 10. Well 11 will serve as the growth control for that row.
-
-
Inoculation:
-
Add 100 µL of the final working fungal inoculum (prepared in step 4.4) to wells 1 through 11. Do not add inoculum to well 12 (sterility control).
-
The final volume in each well is now 200 µL. The compound concentrations and the inoculum density are now at their final 1X concentration. The final DMSO concentration in well 1 should be ≤1%.
-
-
Incubation:
Data Acquisition and Interpretation
Reading the MIC
The endpoint is determined by comparing the growth in the wells containing the test compound to the growth in the drug-free control well (well 11).
-
Visual Reading: Using a reading mirror, observe the "button" of fungal growth at the bottom of the wells. The MIC is the lowest concentration that causes a significant reduction in growth compared to the control.
-
Spectrophotometric Reading: Measure the optical density (OD) at 530 nm. The percentage of growth inhibition can be calculated using the formula: % Inhibition = [1 - (OD_test_well - OD_sterility_control) / (OD_growth_control - OD_sterility_control)] * 100
Defining the Endpoint: A Critical Choice
-
Rationale: Different classes of antifungals have different effects. Azoles are often fungistatic, and a ≥50% reduction in growth (MIC₅₀) is the standard endpoint.[6] Polyenes like Amphotericin B are fungicidal, requiring complete growth inhibition (MIC₁₀₀).[6] For a novel compound with an unknown mechanism, it is best practice to report multiple endpoints.
-
Recommendation:
-
MIC₅₀: The lowest drug concentration causing ≥50% growth inhibition.
-
MIC₉₀: The lowest drug concentration causing ≥90% growth inhibition. This provides a more complete picture of the compound's activity profile.
-
Data Presentation
Summarize the results in a clear, tabular format. This allows for easy comparison between different derivatives and fungal strains.
| Compound ID | Fungal Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Positive Control (Fluconazole) MIC₅₀ (µg/mL) |
| Derivative 1 | C. albicans ATCC 90028 | 16 | 64 | 1 |
| Derivative 2 | C. albicans ATCC 90028 | 8 | 32 | 1 |
| Derivative 1 | A. fumigatus ATCC 204305 | >128 | >128 | 2 |
| Derivative 2 | A. fumigatus ATCC 204305 | 32 | 64 | 2 |
Troubleshooting Common Issues
| Problem | Potential Cause | Solution |
| No growth in control well | Inoculum was not viable; Incorrect incubation temperature/time. | Verify inoculum preparation; check incubator settings; use fresh cultures. |
| Growth in sterility control well | Contamination of media, plates, or reagents. | Use aseptic technique throughout; check sterility of all components. |
| MICs are unusually high for all compounds | Inoculum density was too high; Compound precipitated out of solution. | Re-standardize inoculum carefully; check compound solubility and ensure final DMSO is low. |
| "Trailing" growth (reduced but persistent growth at high concentrations) | The compound may be fungistatic, not fungicidal. Common with azoles.[9] | This is a known phenomenon. Rely on the standardized MIC₅₀ endpoint for interpretation. |
| Inconsistent results between replicates | Pipetting errors; Inhomogenous inoculum suspension. | Calibrate pipettes; ensure thorough mixing of all solutions, especially the inoculum, before dispensing. |
References
-
A Practical Guide to Antifungal Susceptibility Testing. (n.d.). PubMed Central. [Link]
-
Antifungal Susceptibility Testing: A Primer for Clinicians. (n.d.). Open Forum Infectious Diseases, Oxford Academic. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (2020). Clinical Microbiology Reviews. [Link]
-
Species Identification, Virulence Factors, and Antifungal Resistance in Clinical Candida Isolates from ICU Patients. (n.d.). MDPI. [Link]
-
Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. (n.d.). PubMed Central. [Link]
-
Antifungal Susceptibility Testing: Current Approaches. (n.d.). PubMed Central. [Link]
-
Susceptibility Testing of Fungi to Antifungal Drugs. (2018). ResearchGate. [Link]
-
Antimicrobial resistance surveillance: lessons learnt from large databases of antimicrobial resistance genes. (2026). British Journal of Ophthalmology. [Link]
-
Synthesis and antifungal activity of furo[2,3-f]quinolin-5-ols. (n.d.). PubMed. [Link]
-
Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. (n.d.). PubMed Central. [Link]
-
Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. (n.d.). PubMed. [Link]
-
Microbiology guide to interpreting antimicrobial susceptibility testing (AST). (n.d.). Idexx. [Link]
-
Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. (n.d.). PubMed Central. [Link]
-
Synthesis and Antifungal Evaluation Against Candida spp. of 5-Arylfuran-2-Carboxamide Derivatives. (n.d.). MDPI. [Link]
-
2-Furoic acid. (n.d.). Wikipedia. [Link]
-
CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (n.d.). PubMed Central. [Link]
-
How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antim. (n.d.). RePub, Erasmus University Repository. [Link]
-
Furoic acid derivatives from the endophytic fungus Coniothyrium sp. (n.d.). ResearchGate. [Link]
-
How do I perform antifungal susceptibilty using broth dilution for yeast? (2015). ResearchGate. [Link]
-
(PDF) How to: interpret MICs of antifungal compounds according to the revised clinical breakpoints v. 10.0 European committee on antimicrobial susceptibility testing (EUCAST). (n.d.). ResearchGate. [Link]
-
(PDF) CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. (2025). ResearchGate. [Link]
Sources
- 1. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antifungal activity of furo[2,3-f]quinolin-5-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempoint.com [chempoint.com]
- 4. researchgate.net [researchgate.net]
- 5. idexx.com [idexx.com]
- 6. journals.asm.org [journals.asm.org]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
Application Note: Structural Elucidation of 5-[(4-Chlorophenoxy)methyl]-2-furoic Acid using ¹H and ¹³C NMR Spectroscopy
Abstract
This document provides a comprehensive guide to the structural characterization of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers in medicinal chemistry and drug development, this note details the principles, optimized protocols for sample preparation and data acquisition, and a systematic approach to spectral interpretation. By leveraging one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques, this guide establishes a self-validating workflow for unambiguous confirmation of the molecular structure, a critical step in the validation of novel chemical entities.
Introduction: The Scientific Imperative
This compound is a molecule of interest that combines three key structural motifs: a 4-chlorophenoxy group, a furan ring, and a carboxylic acid. This arrangement presents a unique electronic environment that requires precise analytical techniques for confirmation. In the context of pharmaceutical research, where minor structural ambiguities can lead to significant differences in biological activity and safety, NMR spectroscopy stands as the gold standard for non-destructive, definitive structural elucidation in solution.
The causality behind choosing NMR is its unparalleled ability to map the atomic connectivity and chemical environment of a molecule. Every proton and carbon nucleus acts as a sensitive probe, whose resonance frequency (chemical shift) and spin-spin coupling provide a unique fingerprint of its position within the molecular framework. This guide moves beyond a simple recitation of steps to explain the rationale behind each experimental choice, empowering the researcher to not only replicate the results but also adapt the methodology to analogous compounds.
Molecular Structure and NMR Considerations
A thorough NMR analysis begins with a theoretical breakdown of the target molecule. The key to interpreting the spectrum of this compound lies in understanding how the electronic properties of its constituent parts influence the NMR signals.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
-
Furan Ring Protons (H3, H4): These two protons will appear as doublets due to coupling with each other. The typical ³JHH coupling constant in a furan ring is ~3.4-3.6 Hz.[1] H3 is adjacent to the electron-withdrawing carboxylic acid group and is expected to be downfield of H4.
-
Methylene Protons (-CH₂-): Situated between two electronegative oxygen atoms (furan ring and ether linkage), these protons will appear as a singlet and will be significantly downfield, likely in the 4.5-5.5 ppm range.
-
Chlorophenoxy Protons (H2'/H6', H3'/H5'): The para-substituted aromatic ring creates a symmetrical (AA'BB') spin system. This will manifest as two distinct doublets, each integrating to 2H. The protons ortho to the oxygen (H2'/H6') will be upfield compared to the protons ortho to the electron-withdrawing chlorine atom (H3'/H5').
-
Carboxylic Acid Proton (-COOH): This is a labile proton, and its chemical shift is highly dependent on solvent, concentration, and temperature. In DMSO-d₆, it is typically observed as a broad singlet at a very downfield position (>10 ppm).[1][2]
Experimental Protocols
The following protocols are designed to be self-validating, ensuring data integrity from sample preparation through acquisition.
Protocol: Sample Preparation
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for its ability to dissolve the polar carboxylic acid and for its high boiling point, which minimizes evaporation. Crucially, it allows for the observation of the acidic proton signal.
-
Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4] The higher concentration for ¹³C is necessary to overcome its lower natural abundance and sensitivity.[4]
-
Solvent Addition: Transfer the weighed solid into a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO-d₆.[5]
-
Dissolution: Vortex the vial until the sample is fully dissolved. Gentle warming may be applied if necessary, but ensure the sample is returned to room temperature before transfer.
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette containing a small, tightly packed plug of glass wool directly into a high-quality 5 mm NMR tube.
-
Standard Addition (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).[6]
-
Cleaning: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any dust or fingerprints.[4]
Protocol: NMR Data Acquisition (400 MHz Spectrometer)
These parameters provide a robust starting point for high-quality data acquisition on a standard 400 MHz instrument.
Table 1: Recommended Acquisition Parameters
| Parameter | ¹H NMR Experiment | ¹³C NMR Experiment | Rationale |
| Spectrometer Freq. | 400 MHz | 100 MHz | Standard field strength for routine analysis. |
| Solvent | DMSO-d₆ | DMSO-d₆ | Excellent solubility for the analyte and observation of the -COOH proton. |
| Temperature | 298 K (25 °C) | 298 K (25 °C) | Standardized temperature for reproducibility. |
| Pulse Program | zg30 | zgpg30 | Standard 30° pulse for quantitative excitation. |
| Number of Scans (NS) | 16 - 64 | 1024 - 4096 | Higher NS for ¹³C is required due to its low sensitivity. |
| Relaxation Delay (D1) | 2.0 s | 2.0 s | Allows for sufficient relaxation of protons and carbons, ensuring more accurate integration. |
| Acquisition Time (AQ) | ~4.0 s | ~1.0 s | Provides adequate digital resolution in the resulting spectrum. |
| Spectral Width (SW) | 20 ppm (-2 to 18 ppm) | 220 ppm (-10 to 210 ppm) | Encompasses the full range of expected chemical shifts for organic molecules. |
| Decoupling | N/A | ¹H Decoupling (e.g., waltz16) | Simplifies the ¹³C spectrum to singlets, improving signal-to-noise. |
Data Analysis and Structural Interpretation
The workflow below outlines a logical progression from initial 1D spectral analysis to confirmation with 2D techniques.
Sources
- 1. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. organomation.com [organomation.com]
Application Notes and Protocols for the PPARβ/δ Agonist GW0742 in Cell Culture
Disclaimer: Initial searches for "5-[(4-Chlorophenoxy)methyl]-2-furoic acid" did not yield specific publicly available data. However, due to structural similarities in naming conventions with known research compounds, and to provide a comprehensive and actionable guide, this document focuses on the well-characterized and potent Peroxisome Proliferator-Activated Receptor β/δ (PPARβ/δ) agonist, GW0742 (also known as GW610742). The protocols and mechanisms described herein are based on the established biological activity of GW0742 and serve as a representative guide for investigating the cellular effects of potent PPARβ/δ agonists.
Introduction: The Role of PPARs in Cellular Regulation
Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors.[1] There are three main isotypes: PPARα, PPARγ, and PPARβ/δ. These receptors play crucial roles in regulating a multitude of cellular processes, including lipid and glucose metabolism, inflammation, and cell proliferation and differentiation.[2] Upon activation by a specific ligand, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[1]
The role of PPARs, particularly PPARβ/δ, in cancer is complex and appears to be context-dependent, with studies reporting both tumor-promoting and tumor-suppressing functions.[3][4] This dual role makes PPARβ/δ a compelling target for investigation in cancer research and drug development.
GW0742: A Potent and Selective PPARβ/δ Agonist
GW0742 is a highly potent and selective agonist for PPARβ/δ.[5] Its high selectivity makes it an invaluable tool for elucidating the specific roles of PPARβ/δ in various cellular and physiological processes, distinguishing its effects from those of PPARα and PPARγ activation.
| Receptor | EC50 (human) | Selectivity vs. PPARβ/δ |
| PPARβ/δ | 1 nM | - |
| PPARα | 1.1 µM | ~1000-fold |
| PPARγ | 2 µM | ~2000-fold |
| Table 1: In vitro potency and selectivity of GW0742 for human PPAR isotypes.[5][6] |
Mechanism of Action of GW0742 in a Cellular Context
As a PPARβ/δ agonist, GW0742 initiates a signaling cascade that leads to changes in gene expression. The specific cellular outcomes of GW0742 treatment can vary significantly depending on the cell type and the surrounding microenvironment.
Caption: GW0742 signaling pathway.
The effects of GW0742 on cancer cells are multifaceted. In some cancer cell lines, such as non-small cell lung cancer, activation of PPARβ/δ by agonists has been shown to increase proliferation and survival.[3] Conversely, in other contexts, like melanoma cell lines, PPARβ/δ activation has been reported to inhibit proliferation.[3] Furthermore, some studies indicate that GW0742 can reduce the viability and metabolic activity of certain cancer cells.[7] The impact on apoptosis is also variable, with some studies showing no effect, while others suggest a role in preventing apoptosis during inflammation and injury.[7][8]
Experimental Protocols for Investigating the Effects of GW0742 in Cell Culture
The following protocols provide a framework for assessing the biological effects of GW0742 on cultured cancer cells. It is crucial to include appropriate controls, such as a vehicle control (e.g., DMSO, the solvent for GW0742) and potentially a positive control known to induce the expected effect.
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GW0742 stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment with GW0742:
-
Prepare serial dilutions of GW0742 in complete medium from the stock solution to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest GW0742 concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GW0742 or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization of Formazan:
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly with a pipette to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve to determine the IC50 value (the concentration of GW0742 that inhibits cell viability by 50%).
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
Annexin V/PI staining is a common method to detect and differentiate between apoptotic and necrotic cells by flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
GW0742 stock solution
-
6-well cell culture plates
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of GW0742 and a vehicle control for the chosen duration.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization. Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Protocol 3: Analysis of Protein Expression by Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against PPARβ/δ, and downstream targets like ANGPTL4, or apoptosis-related proteins like Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cell pellets in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the expression of the target proteins to the loading control.
Conclusion
GW0742 is a powerful research tool for investigating the diverse roles of PPARβ/δ in cell culture models. The provided protocols offer a starting point for characterizing the effects of this potent agonist on cell viability, apoptosis, and protein expression. Given the context-dependent nature of PPARβ/δ signaling, it is essential to carefully design experiments with appropriate controls and to consider the specific characteristics of the cell line being studied.
References
-
Grosch, S., et al. (2012). PPAR Beta/Delta and the Hallmarks of Cancer. PPAR Research, 2012, 684369. [Link]
-
Wagner, N., et al. (2019). Vascular PPARβ/δ Promotes Tumor Angiogenesis and Progression. Cells, 8(12), 1623. [Link]
-
Kapoor, N., et al. (2014). The peroxisome proliferator–activated receptor β/δ agonist GW0742 has direct protective effects on right heart hypertrophy. American Journal of Physiology-Heart and Circulatory Physiology, 306(7), H943-H953. [Link]
-
UK SARMs. (2026, January 1). GW0742: A PPAR-β/δ Agonist with Multisystem Potential. Retrieved from [Link]
-
PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
Reddit. (2018, November 22). PPAR b/d ligands do not potentiate growth of human cancer cell lines. Retrieved from [Link]
- Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
-
ResearchGate. (n.d.). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Retrieved from [Link]
-
Preprints.org. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. Retrieved from [Link]
-
Frontiers. (n.d.). The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Retrieved from [Link]
-
PubMed Central. (2018, October 26). The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Retrieved from [Link]
-
MDPI. (2023, August 15). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Retrieved from [Link]
-
Organic Syntheses. (n.d.). separates in fine scale-like crystals. The reaction mixture is allowed to come to room temperature and just enough water is added to dissolve this precipitate. This requires about 325 cc. The solution is then placed in a continuous extraction apparatus (Fig. 16) and the. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Natural and Synthetic Furanones with Anticancer Activity. Retrieved from [Link]
-
GeneMedics. (2025, May 21). GW0742: Benefits, Dosage & Side Effects. Retrieved from [Link]
-
ResearchGate. (2016, June 6). PPAR-delta promotes survival of breast cancer cells in harsh metabolic conditions. Retrieved from [Link]
-
MDPI. (n.d.). Peroxisome Proliferator-Activated Receptor and Vitamin D Receptor Signaling Pathways in Cancer Cells. Retrieved from [Link]
-
PubMed Central. (2021, April 19). Protocol for the generation of pancreatic and hepatic progenitors from human pluripotent stem cells for gene regulatory assays. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Detection of PPARδ agonists GW1516 and GW0742 and their metabolites in human urine. Retrieved from [Link]
-
Arkivoc. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 2-furoic acid. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of PPAR-δ in Metabolism, Inflammation, and Cancer: Many Characters of a Critical Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR Beta/Delta and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of peroxisome proliferator-activated receptors in the tumor microenvironment, tumor cell metabolism, and anticancer therapy [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. GW0742 | PPAR | TargetMol [targetmol.com]
- 7. uksarms.com [uksarms.com]
- 8. mdpi.com [mdpi.com]
5-[(4-Chlorophenoxy)methyl]-2-furoic acid as a tubulin polymerization inhibitor
Application Note: Characterization of 5-[(4-Chlorophenoxy)methyl]-2-furoic Acid as a Tubulin Polymerization Inhibitor
Abstract & Introduction
The microtubule cytoskeleton is a validated target in oncology, with agents like taxanes and vinca alkaloids serving as cornerstones of chemotherapy. This Application Note outlines the comprehensive validation protocol for This compound (5-CFA) , a synthetic furan-based small molecule, as a tubulin polymerization inhibitor.
Structurally, 5-CFA presents a pharmacophore resembling the "combretastatin-like" bridge features found in colchicine-site binders. This guide provides the experimental framework to confirm its mechanism of action (MOA), quantifying its efficacy in destabilizing microtubule dynamics and inducing G2/M cell cycle arrest.
Key Compound Properties:
-
IUPAC Name: 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid
-
Molecular Weight: ~252.65 g/mol
-
Target Mechanism: Microtubule Destabilization (inhibition of assembly).
-
Predicted Binding Site: Colchicine Binding Site (Inter-dimer interface).
Mechanism of Action (Hypothesis & Validation)
Tubulin inhibitors generally fall into two classes: stabilizers (e.g., Paclitaxel) and destabilizers (e.g., Vincristine, Colchicine). 5-CFA is characterized here as a destabilizer .
Molecular Pathway:
-
Binding: 5-CFA binds to the
-tubulin subunit (likely the colchicine pocket) at the - dimer interface. -
Steric Hindrance: The binding induces a conformational change (curved tubulin) that prevents the straight protofilament formation required for microtubule assembly.
-
Catastrophe: Existing microtubules depolymerize; new ones fail to form.
-
Cellular Consequence: Formation of the mitotic spindle is blocked, triggering the Spindle Assembly Checkpoint (SAC), leading to mitotic arrest (G2/M) and subsequent apoptosis.
Figure 1: Mechanism of Action for 5-CFA induced microtubule destabilization.
Material Preparation
Critical Note: Furoic acid derivatives can be sensitive to moisture. Handle stock solutions under anhydrous conditions.
| Component | Specification | Protocol |
| Stock Solvent | DMSO (Dimethyl sulfoxide), Anhydrous, | Dissolve 5-CFA to 10 mM or 50 mM . Vortex until clear. |
| Storage | -20°C or -80°C | Aliquot to avoid freeze-thaw cycles. Stable for ~6 months. |
| Working Buffer | PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) | Prepare fresh. Add GTP (1 mM) immediately before assay. |
| Control A | Paclitaxel (Stabilizer) | 10 |
| Control B | Colchicine/Vinblastine (Destabilizer) | 5-10 |
| Control C | Vehicle (DMSO) | Match the % v/v of the treatment (typically <0.5%). |
Protocol 1: In Vitro Tubulin Polymerization Assay (Turbidity)
This is the gold standard for confirming direct interaction with purified tubulin. Polymerization is measured by an increase in absorbance (scattering) at 340 nm.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (Guanosine Triphosphate).
-
Spectrophotometer (heated to 37°C).
Step-by-Step:
-
Preparation: Pre-warm the spectrophotometer plate reader to 37°C.
-
Tubulin Mix: Dilute tubulin stock to 3.0 mg/mL (approx. 30
M) in ice-cold PEM buffer containing 1 mM GTP. Keep on ice! -
Compound Addition: Add 5
L of 10x concentrated 5-CFA (to yield final concentrations of 1, 5, 10, 20 M) into pre-chilled 96-well half-area plates.-
Include Controls: DMSO (Negative), Colchicine (Positive Inhibition), Paclitaxel (Positive Polymerization).
-
-
Initiation: Add 45
L of the Tubulin/GTP mix to each well. -
Reading: Immediately place in the reader at 37°C.
-
Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.
Data Interpretation:
-
Normal (DMSO): Sigmoidal curve (Lag phase
Elongation Plateau). -
Inhibition (5-CFA): Reduction in Vmax (slope) and final plateau height. A "flat line" indicates total inhibition.
-
IC50 Calculation: Plot the % Inhibition of the maximum rate or plateau vs. log[Concentration].
Protocol 2: Immunofluorescence Microscopy (Cellular Validation)
To verify that the in vitro activity translates to intracellular microtubule disruption.
Cell Line: HeLa or MCF-7 (Adherent epithelial cells).
Step-by-Step:
-
Seeding: Seed cells on sterile glass coverslips (density:
cells/well) in 24-well plates. Incubate 24h. -
Treatment: Treat cells with 5-CFA (at IC50 and 2x IC50) for 24 hours. Include DMSO and Colchicine controls.
-
Fixation:
-
Wash 1x PBS (warm).
-
Fix with 4% Paraformaldehyde (15 min, RT) OR Ice-cold Methanol (10 min, -20°C). Note: Methanol preserves microtubule structure better.
-
-
Permeabilization: 0.1% Triton X-100 in PBS (10 min).
-
Blocking: 1% BSA in PBS (30 min).
-
Primary Antibody: Mouse anti-
-tubulin (1:1000) overnight at 4°C. -
Secondary Antibody: Goat anti-mouse IgG-Alexa Fluor 488 (Green) (1h, RT, dark).
-
Counterstain: DAPI (Blue) for nuclei.
-
Imaging: Confocal microscopy.
Expected Results:
-
DMSO: Fine, filamentous network extending to cell periphery.
-
5-CFA: Diffuse green staining, loss of filaments, cell rounding, and fragmented chromatin (if apoptotic).
Protocol 3: Cell Cycle Analysis (Flow Cytometry)
Tubulin inhibitors characteristically cause arrest at the G2/M phase.
Step-by-Step:
-
Treatment: Treat cells with 5-CFA (various concentrations) for 24h.
-
Harvest: Trypsinize cells, wash with PBS.
-
Fixation: Resuspend pellet in 300
L PBS. Add 700 L ice-cold 70% Ethanol dropwise while vortexing. Fix overnight at -20°C. -
Staining:
-
Wash ethanol away with PBS.
-
Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50
g/mL + RNase A 100 g/mL). -
Incubate 30 min at 37°C in dark.
-
-
Acquisition: Analyze >10,000 events on a Flow Cytometer (FL2 channel).
Analysis:
-
Look for accumulation of the 4N (G2/M) peak.
-
A sub-G1 peak indicates apoptosis (DNA fragmentation).
Experimental Workflow Summary
Figure 2: Sequential workflow for validating 5-CFA activity.
References
-
Li, N. et al. (2023).[2] "Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo."[2][3] European Journal of Medicinal Chemistry, 256: 115402.[2] Link[2]
- Hamel, E. (2003). "Evaluation of antimitotic agents by quantitative video microscopy and tubulin polymerization." Cell Cycle, 2(3), 269-271. (Standard Protocol Basis).
-
Bhattacharyya, B. et al. (2008). "Tubulin-drug interactions: A mechanistic overview." FEBS Letters, 582(9), 1376-1382. Link
-
Jordan, M. A. & Wilson, L. (2004). "Microtubules as a target for anticancer drugs."[2][3][4] Nature Reviews Cancer, 4, 253–265. Link
Sources
- 1. Parvifoline Derivatives as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel tubulin polymerization inhibitor with promising antitumor activity in vivo | BioWorld [bioworld.com]
- 3. Discovery of potent tubulin polymerization inhibitor that targets tubulin colchicine-binding site | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
Application Note: Strategies for the Development of Drug Delivery Systems for 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Introduction
5-[(4-Chlorophenoxy)methyl]-2-furoic acid is a derivative of 2-furoic acid, a class of compounds recognized for a wide range of biological activities. Furan derivatives are key scaffolds in medicinal chemistry, investigated for uses including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] The specific therapeutic potential of the title compound requires further elucidation, but its structural similarity to other biologically active furoic acids suggests it is a promising candidate for further development.
A primary obstacle in the development of many promising drug candidates is poor aqueous solubility.[4][5] This characteristic can severely limit bioavailability, hindering the translation of in vitro activity to in vivo efficacy. This application note provides a comprehensive guide for researchers on developing and characterizing a nanoparticle-based drug delivery system to overcome the solubility challenges associated with this compound, thereby enhancing its potential for therapeutic applications. We will focus on Solid Lipid Nanoparticles (SLNs) as a robust and scalable formulation strategy.
Pre-Formulation Analysis & Rationale for Nanoparticle Formulation
A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is the cornerstone of rational drug delivery system design. While experimental data for this compound is not extensively published, we can infer its likely properties based on its chemical structure and data from structurally related compounds.
The molecule consists of a furoic acid core, which is hydrophilic, linked to a chlorophenoxy group, which is distinctly hydrophobic (lipophilic). This amphiphilic nature, combined with a relatively rigid structure, suggests that the molecule will exhibit poor solubility in aqueous media. For comparison, the related compound 5-(4-Chlorophenyl)-2-furoic acid is known to have limited solubility.[6][7] Poorly soluble drugs often face challenges with low and variable oral bioavailability, making formulation enhancement a critical step in their development.[4]
Table 1: Estimated Physicochemical Properties of this compound and Rationale for Formulation Strategy
| Property | Estimated Value/Characteristic | Implication for Drug Delivery |
| Molecular Weight | ~268.65 g/mol | Suitable for encapsulation within various nanocarriers. |
| Aqueous Solubility | Predicted to be low | Poor dissolution will likely lead to low bioavailability. A delivery system is required to enhance solubility and/or dissolution rate.[4][8] |
| LogP (Lipophilicity) | Predicted to be moderate to high | The compound is sufficiently lipophilic to be encapsulated within the lipid core of SLNs. |
| Physical Form | Solid | Amenable to standard formulation processes. |
Given these properties, nanoparticle technology emerges as a well-established and effective strategy.[4] Specifically, Solid Lipid Nanoparticles (SLNs) offer several advantages:
-
Enhanced Solubility and Bioavailability: By encapsulating the drug in a lipid matrix and reducing the particle size to the nanometer range, both the surface area for dissolution and the saturation solubility can be increased.[9]
-
Biocompatibility: SLNs are typically formulated from physiological and biodegradable lipids, reducing the risk of toxicity.[9][10]
-
Controlled Release: The solid lipid core can protect the encapsulated drug from chemical degradation and provide sustained release.[9][11]
-
Scalability: Preparation methods such as high-pressure homogenization are reliable and scalable for industrial production.[11]
Logical Workflow: From Problem to Solution
The following diagram illustrates the rationale for selecting a nanoparticle-based approach.
Caption: Rationale for selecting SLNs for the target compound.
Protocol 1: Formulation of Drug-Loaded SLNs by Hot High-Pressure Homogenization (HPH)
The hot HPH technique is a reliable and widely used method for producing SLNs.[11] It involves dispersing the drug in a molten lipid and then emulsifying this oil phase in a hot aqueous surfactant solution, followed by high-pressure homogenization and subsequent cooling to form the solid nanoparticles.
Principle
The process relies on forcing a hot pre-emulsion through a narrow gap at very high pressure. The combination of high shear stress, cavitation, and turbulence disrupts the oil (molten lipid) droplets, reducing their size to the nanometer scale. Rapid cooling of the resulting nanoemulsion causes the lipid to recrystallize, forming a solid matrix that entraps the drug.[11]
Materials & Equipment
-
API: this compound
-
Solid Lipid: Compritol® 888 ATO (Glyceryl behenate) or a similar high-melting-point lipid.
-
Surfactant: Polysorbate 80 (Tween® 80) or Poloxamer 188.
-
Purified Water: High-purity, deionized water.
-
Equipment:
-
High-pressure homogenizer (e.g., from Avestin or GEA)
-
High-shear disperser (e.g., Ultra-Turrax®)
-
Water bath or heating plate with magnetic stirring
-
Analytical balance
-
Glass beakers and vials
-
Step-by-Step Procedure
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid (e.g., 5% w/v) and the API (e.g., 0.5% w/v).
-
Place them in a glass beaker and heat on a water bath to approximately 5-10°C above the melting point of the lipid (for Compritol® 888 ATO, this is ~85°C).
-
Stir gently until a clear, homogenous molten lipid phase is obtained, ensuring the drug is fully dissolved.
-
-
Preparation of Aqueous Phase:
-
In a separate beaker, weigh the surfactant (e.g., 2.5% w/v) and dissolve it in the required volume of purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Pour the hot lipid phase into the hot aqueous phase under continuous stirring with a magnetic stirrer.
-
Immediately homogenize this mixture using a high-shear disperser at high speed (e.g., 8,000-10,000 rpm) for 5-10 minutes. This creates a coarse oil-in-water (o/w) pre-emulsion.
-
-
High-Pressure Homogenization:
-
Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.
-
Homogenize the emulsion for 3-5 cycles at a high pressure (e.g., 500-1500 bar).[11] The optimal number of cycles and pressure should be determined experimentally.
-
-
Cooling and Nanoparticle Formation:
-
Transfer the resulting hot nanoemulsion to a beaker and allow it to cool to room temperature with gentle stirring, or cool it in an ice bath. This step allows the lipid to recrystallize and form solid nanoparticles.
-
Store the final SLN dispersion at 4°C for further characterization.
-
Protocol 2: Characterization and Quality Control of SLN Formulation
Thorough characterization is essential to ensure the quality, stability, and performance of the nanoparticle formulation.[12][13][14][15] Key parameters include particle size, surface charge (zeta potential), and the efficiency of drug encapsulation.
Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter (particle size) and PDI, which indicates the width of the size distribution. Zeta potential is a measure of the surface charge, which predicts the long-term stability of the colloidal dispersion against aggregation.
-
Method:
-
Dilute a small aliquot of the SLN dispersion with purified water to achieve an appropriate scattering intensity.
-
Transfer the diluted sample to a disposable cuvette.
-
Measure the particle size and PDI using a DLS instrument (e.g., Malvern Zetasizer).
-
For zeta potential, use the same instrument with an appropriate folded capillary cell.
-
-
Acceptance Criteria: A mean particle size of <200 nm with a PDI <0.3 is generally desirable for parenteral or oral delivery. A zeta potential of |±30| mV or greater is indicative of good physical stability.
Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Principle: This protocol determines the amount of drug successfully encapsulated within the nanoparticles versus the amount remaining free in the aqueous phase. This is achieved by separating the SLNs from the supernatant and quantifying the drug in both fractions using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Method (Separation of Free Drug):
-
Place a known volume of the SLN dispersion into an ultra-centrifugal filter unit (e.g., Amicon® Ultra with a 10 kDa MWCO).
-
Centrifuge at a high speed (e.g., 4,000 x g) for 15-20 minutes to separate the aqueous supernatant (containing free drug) from the concentrated nanoparticles.
-
Carefully collect the filtrate (supernatant).
-
-
Method (Quantification by RP-HPLC):
-
A reversed-phase HPLC (RP-HPLC) method must be developed and validated for the quantification of this compound.[16][17] A general starting point is provided below.
-
Table 2: Example HPLC Method Parameters
Parameter Condition Column C18 (e.g., 4.6 mm x 150 mm, 5 µm)[16] Mobile Phase Isocratic or gradient mixture of Acetonitrile and 0.1% Formic Acid in Water.[16] Flow Rate 1.0 mL/min[16] Detection Wavelength Determined by UV scan (likely in the 254-280 nm range) Injection Volume 20 µL | Column Temperature | 25-30 °C |
-
Prepare a calibration curve using standard solutions of the API.
-
Quantify the amount of free drug in the collected filtrate.
-
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading (DL %): DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100
-
Protocol 3: In Vitro Drug Release Study
-
Principle: The dialysis bag method is a common and effective technique for assessing the in vitro release profile of a drug from a nanoparticle formulation.[18][19] The nanoparticle dispersion is placed inside a dialysis bag with a specific molecular weight cut-off (MWCO), which is then suspended in a larger volume of release medium. The membrane allows the diffusion of the released (free) drug into the external medium while retaining the nanoparticles.[20]
Experimental Setup Diagram
Caption: Diagram of the dialysis bag method for in vitro release testing.
Materials & Equipment
-
SLN Dispersion: The drug-loaded formulation prepared in Protocol 1.
-
Dialysis Tubing: With an appropriate MWCO (e.g., 12-14 kDa) that allows free drug to pass but retains the SLNs.
-
Release Medium: Phosphate Buffered Saline (PBS) pH 7.4 is a common choice. A small amount of a surfactant like Tween® 80 (e.g., 0.5%) may be added to maintain sink conditions for the poorly soluble drug.
-
Equipment:
-
Glass beakers (e.g., 250 mL)
-
Shaking water bath or multi-station magnetic stirrer with temperature control (set to 37°C).
-
Syringes and needles for sampling.
-
HPLC system for sample analysis.
-
Step-by-Step Procedure
-
Prepare Dialysis Bags: Cut the dialysis tubing into appropriate lengths and hydrate according to the manufacturer's instructions.
-
Load Samples: Pipette a precise volume (e.g., 1-2 mL) of the SLN dispersion into each dialysis bag and securely seal both ends.
-
Initiate Release Study: Suspend each bag in a beaker containing a known volume of pre-warmed release medium (e.g., 100 mL).
-
Incubate: Place the beakers in a shaking water bath set at 37°C with gentle agitation (e.g., 100 rpm).[19]
-
Collect Samples: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.
-
Maintain Volume: Immediately replenish the beaker with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.
-
Analyze Samples: Analyze the collected samples for drug concentration using the validated HPLC method described in Protocol 4.2.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling. Plot the cumulative percent release versus time to generate the drug release profile.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Large Particle Size / High PDI | Insufficient homogenization pressure or cycles; Inappropriate surfactant concentration. | Increase homogenization pressure/cycles. Optimize the lipid-to-surfactant ratio. |
| Low Encapsulation Efficiency | Drug partitioning into the external aqueous phase; Drug expulsion during lipid recrystallization. | Select a lipid in which the drug has higher solubility. Use a mixture of lipids to create a less-perfect crystal lattice (as in NLCs).[9] |
| Particle Aggregation Over Time | Insufficient surface charge (low zeta potential). | Increase surfactant concentration or use a combination of surfactants (e.g., ionic and non-ionic) to enhance steric and electrostatic stabilization. |
| Initial "Burst Release" is too high | A significant amount of drug is adsorbed to the nanoparticle surface rather than encapsulated. | Optimize the formulation to improve encapsulation. Wash the SLN dispersion post-production via dialysis or centrifugation to remove surface-adsorbed drug. |
Conclusion
This application note provides a structured, scientifically-grounded framework for the development and characterization of a Solid Lipid Nanoparticle (SLN) delivery system for this compound. By converting the poorly soluble crystalline drug into a nanoparticle dispersion, it is possible to significantly enhance its dissolution properties, a critical first step toward improving bioavailability and realizing its therapeutic potential. The detailed protocols for formulation, characterization, and in vitro release testing serve as a robust starting point for researchers in the field of drug development.
References
-
PubChem. (n.d.). 2-Furancarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-2-furoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Retrieved from [Link]
-
Patel, V. R., & Agrawal, Y. K. (2011). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of controlled release : official journal of the Controlled Release Society, 156(3), 351–359. Retrieved from [Link]
-
Danaei, M., Dehghankhold, M., Ataei, S., Davarani, F. H., Javanmard, R., Dokhani, A., ... & Mozafari, M. R. (2018). Characterisation of polymeric nanoparticles for drug delivery. Nanoscale, 10(47), 22220-22245. Retrieved from [Link]
-
D'Souza, S. (2014). An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser. Pharmaceutics, 6(3), 454-471. Retrieved from [Link]
-
Malan, C. E., de Villiers, M. M., & Du Preez, J. L. (2021). RP-DAD-HPLC Method for Quantitative Analysis of Clofazimine and Pyrazinamide for Inclusion in Fixed-Dose Combination Topical Drug Delivery System. Molecules, 26(11), 3369. Retrieved from [Link]
-
Ghasemiyeh, P., & Mohammadi-Samani, S. (2020). Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers. Molecules, 25(23), 5673. Retrieved from [Link]
-
Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Retrieved from [Link]
-
Zhang, Y. S., & Khademhosseini, A. (2017). Hydrogel-Based Drug Delivery Systems for Poorly Water-Soluble Drugs. Gels, 3(4), 38. Retrieved from [Link]
-
Halamoda-Kenzaoui, B., Prina-Mello, A., & Salvati, A. (2018). "Characterization of Nanoparticles Intended for Drug Delivery". Methods in Molecular Biology, 1682, 1-13. Retrieved from [Link]
-
Beloqui, A., Solinís, M. Á., Delgado, A., & Evangelho, J. A. (2017). Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols. Pharmaceutics, 9(4), 53. Retrieved from [Link]
-
Rao, G. V., & Srilatha, D. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research, 12(3), 1-10. Retrieved from [Link]
-
Tran, T. H., & Guo, Y. (2019). Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method. Cosmetics, 6(4), 65. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]
-
Yasir, M., & Sara, U. V. S. (2020). Solid lipid nanoparticles: Preparation techniques, their characterization, and an update on recent studies. Journal of the Indian Chemical Society, 97(6), 857-867. Retrieved from [Link]
-
Al-Beltagi, E., & Al-Mokaddem, A. (2015). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of analytical methods in chemistry, 2015, 895392. Retrieved from [Link]
-
Creative Biostructure. (n.d.). Characterization of Nanoparticles for Drug Delivery. Retrieved from [Link]
-
MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Dialysis membrane methods for in vitro drug release test of particulate.... Retrieved from [Link]
-
MDPI. (2021). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. Retrieved from [Link]
-
PubMed. (2025). Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Rapid HPLC Method for Monitoring Relevant Residues of Pharmaceuticals Products in Environmental Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Natural and Synthetic Furanones with Anticancer Activity. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Furancarboxylic acid (CAS 88-14-2). Retrieved from [Link]
-
Encyclopedia.pub. (2022). Solid Lipid Nanoparticle Preparation Techniques. Retrieved from [Link]
-
SciSpace. (n.d.). The reverse dialysis bag method for the assessment of in vitro drug release from parenteral nanoemulsions. Retrieved from [Link]
-
MDPI. (2024). Polymeric Nanoparticles in Targeted Drug Delivery: Unveiling the Impact of Polymer Characterization and Fabrication. Retrieved from [Link]
-
USP. (2018). In Vitro Release Test Methods for Drug Formulations for Parenteral Applications. Retrieved from [Link]
-
An Overview: Preparation Characterization and Applications of Nanoparticles. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(2), 1-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Parameters of HPLC system used in solubility experiments for concentration measurement. Retrieved from [Link]
-
Wikipedia. (n.d.). Follicular drug delivery. Retrieved from [Link]
-
Biomedical Research Bulletin. (2024). Basics of Solid Lipid Nanoparticles Formulation. Retrieved from [Link]
-
PubChem. (n.d.). 5-(4-Methoxyphenyl)-2-furoic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijabbr.com [ijabbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 5-(4-Chlorophenyl)-2-furoic acid | C11H7ClO3 | CID 726693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers for Drug Delivery and the Effects of Preparation Parameters of Solvent Injection Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. Characterisation of polymeric nanoparticles for drug delivery - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00071H [pubs.rsc.org]
- 13. “Characterization of Nanoparticles Intended for Drug Delivery” - PMC [pmc.ncbi.nlm.nih.gov]
- 14. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An Update to Dialysis-Based Drug Release Testing—Data Analysis and Validation Using the Pharma Test Dispersion Releaser - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the Bio-Characterization of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Introduction: A Strategic Approach to Unveiling the Biological Potential of a Novel Furoic Acid Derivative
The compound 5-[(4-Chlorophenoxy)methyl]-2-furoic acid presents a unique chemical scaffold, integrating a furoic acid core, a known pharmacophore with diverse biological activities, and a 4-chlorophenoxy moiety, reminiscent of fibrate-class lipid-lowering agents.[1][2] This structural amalgamation suggests a compelling, yet uncharacterized, therapeutic potential. This guide provides a comprehensive, multi-tiered experimental framework for the systematic biological evaluation of this novel compound. Our approach is designed to first establish a foundational safety and activity profile, followed by a hypothesis-driven exploration of its mechanism of action, with a particular focus on metabolic pathways regulated by Peroxisome Proliferator-Activated Receptors (PPARs).
This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that explains the "why" behind each experimental step. Every protocol is designed as a self-validating system, incorporating rigorous controls to ensure data integrity and reproducibility.
Tier 1: Foundational Bio-Profiling - Cytotoxicity and Physicochemical Properties
Before delving into specific functional assays, it is imperative to establish the compound's fundamental interaction with biological systems. This initial tier focuses on determining the concentration window in which the compound can be safely studied and ensuring its suitability for in vitro testing.
Protocol 1: In Vitro Cytotoxicity Assessment
Rationale: Cytotoxicity assays are fundamental in early-stage drug discovery to identify the concentration range that is non-toxic to cells, thereby ensuring that any observed biological effects in subsequent functional assays are not simply a consequence of cell death.[3][4] A broad-spectrum assessment using cell lines from different tissues (e.g., liver, as a primary site of metabolism) provides a preliminary safety profile.
Methodology:
-
Cell Line Selection:
-
HepG2 (human liver carcinoma): To assess potential hepatotoxicity.
-
HEK293 (human embryonic kidney): A commonly used cell line for its robustness in transfection and reporter assays.
-
A relevant cancer cell line panel (e.g., MCF-7 for breast cancer, A549 for lung cancer) if anti-proliferative activity is a secondary hypothesis.[5]
-
-
Cell Culture and Plating:
-
Culture selected cell lines in their recommended media, ensuring they are in the logarithmic growth phase and free from contamination.[6][7] Adherence to aseptic techniques is paramount.[8]
-
Harvest cells and plate them in 96-well microplates at a pre-determined optimal density. Allow cells to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution to create a range of final concentrations (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration in the cell culture medium is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%).
-
Treat the cells with the compound dilutions and include vehicle-only (DMSO) and untreated controls.
-
-
Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours) under optimal cell culture conditions (37°C, 5% CO2).
-
Viability Assessment (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value.
-
Data Presentation:
| Cell Line | IC50 (µM) |
| HepG2 | Experimental Value |
| HEK293 | Experimental Value |
| MCF-7 | Experimental Value |
Tier 2: Hypothesis-Driven Functional Screening - Interrogation of PPAR Activity
Rationale: The 4-chlorophenoxy group is a key structural feature of fibrate drugs, which are known agonists of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a critical role in lipid metabolism.[9] Therefore, a logical next step is to investigate whether this compound can modulate the activity of PPARs. We will employ a cell-based reporter assay, a robust and sensitive method for measuring nuclear receptor activation.[10][11]
Signaling Pathway: PPAR-Mediated Gene Transcription
Caption: PPAR activation by a ligand, leading to gene transcription.
Protocol 2: PPARα/γ/δ Luciferase Reporter Gene Assay
Methodology:
-
Cell Line and Reagents:
-
Use a suitable host cell line, such as HEK293T or HepG2.
-
Required plasmids:
-
Expression vector for full-length human PPARα, PPARγ, or PPARδ.
-
Reporter vector containing multiple copies of a Peroxisome Proliferator Response Element (PPRE) upstream of a luciferase gene.
-
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
-
-
-
Transfection:
-
Plate cells in 96-well plates.
-
Co-transfect the cells with the appropriate PPAR expression plasmid, the PPRE-luciferase reporter, and the Renilla control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of this compound.
-
Include a known PPAR agonist as a positive control (e.g., GW7647 for PPARα, Rosiglitazone for PPARγ, GW501516 for PPARδ).
-
Include a vehicle-only control.
-
-
Incubation: Incubate for 18-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration).
-
Data Presentation:
| PPAR Isotype | EC50 (µM) | Max Fold Induction |
| PPARα | Experimental Value | Experimental Value |
| PPARγ | Experimental Value | Experimental Value |
| PPARδ | Experimental Value | Experimental Value |
Tier 3: Mechanistic Elucidation and Functional Confirmation
A positive result in the reporter gene assay is a strong indicator of activity but requires further validation to confirm that the compound modulates the expression of endogenous target genes and elicits a relevant physiological response.
Workflow: From Hit to Confirmed Modulator
Caption: A streamlined workflow for validating primary hits.
Protocol 3: Target Gene Expression Analysis by qPCR
Rationale: To confirm that the compound's activity in the reporter assay translates to the regulation of endogenous PPAR target genes, we will use quantitative real-time PCR (qPCR). This provides direct evidence of target engagement in a more physiologically relevant context than a plasmid-based reporter system.
Methodology:
-
Cell Treatment:
-
Select a cell line that endogenously expresses the PPAR isotype of interest (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ).
-
Treat the cells with the compound at its EC50 and a higher concentration (e.g., 10x EC50) for a suitable time (e.g., 24 hours). Include vehicle and positive controls.
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a standard method (e.g., TRIzol or a column-based kit).
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using SYBR Green or TaqMan probes for the target genes of interest (e.g., CPT1A, ACOX1 for PPARα; FABP4, LPL for PPARγ) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method.
-
Compare the fold change in gene expression in compound-treated cells to vehicle-treated cells.
-
Protocol 4: In Vitro Lipid Accumulation Assay (Oil Red O Staining)
Rationale: If the compound is a PPARγ agonist, it is expected to promote adipogenesis and lipid accumulation in pre-adipocyte cell lines like 3T3-L1. If it is a PPARα agonist, it may affect lipid content in hepatocytes. The Oil Red O staining assay provides a visual and quantifiable measure of this functional outcome.
Methodology:
-
Cell Differentiation and Treatment (for 3T3-L1 cells):
-
Culture 3T3-L1 pre-adipocytes to confluence.
-
Induce differentiation using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Treat the differentiating cells with the compound at various concentrations.
-
-
Staining:
-
After several days of differentiation (e.g., 8-10 days), fix the cells with formalin.
-
Stain the intracellular lipid droplets with Oil Red O solution.
-
-
Quantification:
-
Visually inspect the cells under a microscope for lipid droplet formation.
-
For quantitative analysis, elute the stain from the cells using isopropanol and measure the absorbance of the eluate at ~520 nm.
-
Self-Validation and Rigorous Experimental Design
The trustworthiness of these protocols hinges on a commitment to rigorous experimental design and controls.[12]
-
Positive and Negative Controls: Every assay must include well-characterized positive controls (known agonists/inhibitors) and negative (vehicle) controls. This validates that the assay system is responsive and that the observed effects are specific to the test compound.
-
Dose-Response Relationship: Testing the compound over a wide range of concentrations is essential to establish a clear dose-response relationship and to accurately determine potency (EC50/IC50).
-
Orthogonal Assays: Confirming a "hit" from a primary screen (e.g., reporter assay) with a secondary, mechanistically different assay (e.g., qPCR) is crucial to rule out artifacts and build confidence in the result.
-
Reproducibility: All key findings should be independently replicated to ensure their validity.
By adhering to these principles, the experimental workflow becomes a self-validating system, providing a robust and reliable characterization of this compound.
References
-
PubChem. (n.d.). 2-Furancarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Tsutsumi, Y., et al. (1995). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmacy and Pharmacology, 47(11), 918-923. Retrieved from [Link]
-
Reddy, B. K., et al. (2016). Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. Bioorganic & Medicinal Chemistry Letters, 26(15), 3538-3543. Retrieved from [Link]
-
Kuzmič, P. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Analytical Biochemistry, 623, 114175. Retrieved from [Link]
-
Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Li, Z., et al. (2018). Synthesis and Bioactivity of 5-Substituted-2-furoyl Diacylhydazide Derivatives with Aliphatic Chain. Molecules, 23(9), 2278. Retrieved from [Link]
-
Geraghty, R. J., et al. (2014). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. PLoS ONE, 9(1), e85237. Retrieved from [Link]
-
Hill, R. A., et al. (2022). Lipid-Lowering Drug Therapy. In StatPearls. StatPearls Publishing. Retrieved from [Link]
-
Chou, Y. C., et al. (2008). Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana. Phytotherapy Research, 22(5), 635-642. Retrieved from [Link]
-
Li, Z., et al. (2020). Quality by Design for Preclinical In Vitro Assay Development. SLAS Discovery, 25(10), 1159-1169. Retrieved from [Link]
-
Foster, B. (2023). Culture techniques for drug discovery and therapeutics. Drug Discovery News. Retrieved from [Link]
-
Singh, N., & Kumar, A. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10. Retrieved from [Link]
-
Kosheeka. (2023). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
El-Naggar, M., et al. (2020). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 12(1), 37-55. Retrieved from [Link]
-
Bureau of Aquatic Resources. (2017). Receptor Binding Assay (RBA): Principles and Introduction to Radioactivity. YouTube. Retrieved from [Link]
-
INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. Retrieved from [Link]
-
Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional. Retrieved from [Link]
-
NIH VideoCasting and Podcasting. (2009). Peroxisome Proliferator-Activated Receptors (PPARs) As Molecular Targets For The Treatment And Prevention Of Diseases. YouTube. Retrieved from [Link]
-
Pion Inc. (2023). The Role Of in vitro Testing In Drug Development. Retrieved from [Link]
-
Rauf, A., et al. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4649. Retrieved from [Link]
-
Wang, F., et al. (2018). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Green Chemistry, 20(13), 3021-3028. Retrieved from [Link]
-
FDCell. (2023). General Tips for Successful Cell Culture. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). About Ligand Binding Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual. Retrieved from [Link]
-
Asif, M. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274005. Retrieved from [Link]
-
MDPI. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. Retrieved from [Link]
-
MDPI. (2022). Pharmacometabolomics for the Study of Lipid-Lowering Therapies: Opportunities and Challenges. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020). Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. Retrieved from [Link]
-
National Center for Biotechnology Information. (2014). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. Retrieved from [Link]
-
Berry, D. L., et al. (2007). Bioassay for the Identification of Natural Product-Based Activators of Peroxisome Proliferator-Activated Receptor-γ (PPARγ). Journal of Natural Products, 70(6), 936-941. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Binding Assays. Retrieved from [Link]
-
European Collection of Authenticated Cell Cultures. (n.d.). Applying good cell culture practice to novel systems. Public Health England. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Enzyme Inhibition. Retrieved from [Link]
-
MDPI. (n.d.). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Retrieved from [Link]
-
Hong, J. C., & Kim, B. K. (2022). New, Novel Lipid-Lowering Agents for Reducing Cardiovascular Risk: Beyond Statins. Diabetes & Metabolism Journal, 46(4), 531-543. Retrieved from [Link]
-
KCAS Bio. (2024). Model Selection and Experimental Design for Screening Experiments. Retrieved from [Link]
-
Chen, Y. C., & Chen, Y. H. (2018). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 16(11), 450. Retrieved from [Link]
-
Medscape. (2023). Lipid-Lowering Agents. Retrieved from [Link]
-
Wikipedia. (n.d.). Enzyme inhibitor. Retrieved from [Link]
-
Wikipedia. (n.d.). Peroxisome proliferator-activated receptor. Retrieved from [Link]
-
JoVE. (n.d.). In Vitro Drug Release Testing: Overview, Development and Validation. Retrieved from [Link]
-
Salehi, B., et al. (2021). Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health. Antioxidants, 10(6), 947. Retrieved from [Link]
Sources
- 1. ijabbr.com [ijabbr.com]
- 2. mdpi.com [mdpi.com]
- 3. opentrons.com [opentrons.com]
- 4. kosheeka.com [kosheeka.com]
- 5. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. General Tips for Successful Cell Culture [fdcell.com]
- 9. mdpi.com [mdpi.com]
- 10. Cell-Based Reporter Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 11. Bioassay-guided purification and identification of PPARalpha/gamma agonists from Chlorella sorokiniana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Welcome to the technical support center for the synthesis of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance yield and purity. Our approach is rooted in mechanistic principles and practical, field-tested experience to ensure you can navigate the complexities of this synthesis with confidence.
Introduction: A Strategic Approach to Synthesis
The synthesis of this compound is most effectively approached as a multi-step process. A common and logical pathway involves three key stages:
-
Esterification of a suitable starting material, such as 5-(hydroxymethyl)-2-furoic acid, to protect the carboxylic acid functionality and improve solubility in organic solvents.
-
Chlorination of the hydroxymethyl group to form a reactive electrophile, typically methyl 5-(chloromethyl)-2-furoate.
-
Williamson Ether Synthesis to couple the chloromethylated furan intermediate with 4-chlorophenol, followed by saponification to yield the final product.
This guide will dissect each of these stages, offering insights into potential pitfalls and strategies for optimization.
Visualizing the Synthetic Pathway
Caption: Synthetic route for this compound.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.
Stage 1 & 2: Preparation of Methyl 5-(chloromethyl)-2-furoate
Question 1: My yield of methyl 5-(chloromethyl)-2-furoate is low after reacting the hydroxymethyl intermediate with a chlorinating agent (e.g., thionyl chloride). What are the likely causes and how can I improve this?
Answer:
Low yields in this chlorination step often stem from side reactions or degradation of the furan ring. Here are the primary culprits and their solutions:
-
Acid-Catalyzed Degradation: Furan rings are sensitive to strong acids, which can be generated during chlorination (e.g., HCl from thionyl chloride). This can lead to polymerization or ring-opening.
-
Solution: Perform the reaction at low temperatures (0-5 °C) to minimize the rate of degradation. The addition of a non-nucleophilic base, such as pyridine (in catalytic amounts), can scavenge the generated acid.
-
-
Incomplete Reaction: The conversion of the alcohol to the chloride may be incomplete.
-
Solution: Ensure your reagents are anhydrous, as water will quench the chlorinating agent. Use a slight excess (1.1-1.2 equivalents) of the chlorinating agent. Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the point of completion.
-
-
Work-up Issues: The product, methyl 5-(chloromethyl)-2-furoate, is susceptible to hydrolysis back to the alcohol during aqueous work-up.
-
Solution: Minimize contact with water. Use a biphasic work-up with a non-polar organic solvent (e.g., dichloromethane or diethyl ether) and a saturated sodium bicarbonate solution to neutralize residual acid, followed by a brine wash. Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
Experimental Protocol: Synthesis of Methyl 5-(chloromethyl)-2-furoate
-
To a solution of methyl 5-(hydroxymethyl)-2-furoate (1 equivalent) in anhydrous dichloromethane at 0 °C, add pyridine (0.1 equivalents).
-
Slowly add thionyl chloride (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Carefully pour the reaction mixture into ice-cold saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel if necessary.
Stage 3: Williamson Ether Synthesis & Saponification
Question 2: The Williamson ether synthesis between methyl 5-(chloromethyl)-2-furoate and 4-chlorophenol is giving me a low yield of the desired ether. What are the common side reactions and how can I mitigate them?
Answer:
The Williamson ether synthesis, while generally robust, can be plagued by low yields if not properly optimized, especially with the reactive substrates in this synthesis.[1]
-
Competing Elimination Reaction: Although the substrate is a primary halide, under strongly basic conditions and at elevated temperatures, elimination to form an alkene can occur, though this is less common for this specific substrate.
-
Side Reactions of the Furan Ring: The furan ring can be susceptible to nucleophilic attack or degradation under harsh basic conditions.
-
Incomplete Deprotonation of 4-chlorophenol: The reaction requires the formation of the 4-chlorophenoxide ion. If the base is not strong enough or used in insufficient quantity, the reaction will not proceed to completion.
-
Hydrolysis of the Ester: If water is present in the reaction, the ester group can be prematurely hydrolyzed.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting the Williamson ether synthesis step.
Question 3: I am observing multiple spots on my TLC plate after the Williamson ether synthesis. What are the likely byproducts?
Answer:
Besides unreacted starting materials, several byproducts can form:
-
Dimerization of methyl 5-(chloromethyl)-2-furoate: A portion of the starting material can react with itself to form a diether.
-
Hydrolysis of methyl 5-(chloromethyl)-2-furoate: If moisture is present, the starting material can hydrolyze back to methyl 5-(hydroxymethyl)-2-furoate.
-
Products of furan ring degradation: Under harsh conditions, unidentifiable polymeric materials may form.
Solutions for Optimizing the Williamson Ether Synthesis:
| Parameter | Recommendation | Rationale |
| Base Selection | Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH). | Milder bases are less likely to promote side reactions involving the furan ring.[2] |
| Solvent | A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile is recommended. | These solvents effectively dissolve the reactants and facilitate the Sₙ2 reaction without interfering with the nucleophile.[3] |
| Temperature | Maintain a moderate temperature, typically between 50-80 °C. | Higher temperatures can lead to decomposition and side reactions.[2] |
| Reaction Time | Monitor the reaction by TLC or HPLC to determine the optimal reaction time, which is typically 4-12 hours. | Prolonged reaction times can increase the formation of byproducts. |
| Anhydrous Conditions | Ensure all reagents and solvents are thoroughly dried. | Water can lead to hydrolysis of the starting material and the product ester. |
Experimental Protocol: Williamson Ether Synthesis and Saponification
-
In a flame-dried flask under an inert atmosphere, dissolve 4-chlorophenol (1.1 equivalents) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) and stir the mixture at room temperature for 30 minutes.
-
Add a solution of methyl 5-(chloromethyl)-2-furoate (1 equivalent) in anhydrous DMF dropwise.
-
Heat the reaction mixture to 60-70 °C and stir for 4-8 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude methyl 5-[(4-chlorophenoxy)methyl]-2-furoate.
-
Dissolve the crude ester in a mixture of methanol and water.
-
Add sodium hydroxide (2-3 equivalents) and stir at room temperature or with gentle heating until the saponification is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry. The product can be further purified by recrystallization.
Question 4: I am having difficulty with the final saponification step. The reaction is slow or incomplete. What should I do?
Answer:
Incomplete saponification can be due to several factors:
-
Insufficient Base: Ensure at least 2-3 equivalents of base (e.g., NaOH or KOH) are used to drive the reaction to completion.
-
Poor Solubility: The ester may not be fully soluble in the reaction medium.
-
Solution: A co-solvent system such as methanol/water or ethanol/water can improve solubility. Gentle heating (40-50 °C) can also increase the reaction rate.
-
-
Steric Hindrance: While not a major issue for this molecule, highly hindered esters can be resistant to hydrolysis.
Question 5: What is a good recrystallization solvent for the final product, this compound?
Answer:
The choice of recrystallization solvent depends on the impurities present. A solvent system of ethanol/water or acetone/water is often effective. The product should be soluble in the hot solvent and sparingly soluble when cold. Experiment with different solvent ratios to achieve optimal crystal formation and purity.
Frequently Asked Questions (FAQs)
Q1: Can I perform the Williamson ether synthesis directly on 5-(chloromethyl)-2-furoic acid without the esterification step?
A1: It is highly discouraged. The carboxylic acid proton is acidic and will be deprotonated by the base, neutralizing the base and preventing the deprotonation of 4-chlorophenol. The carboxylate anion can also act as a nucleophile, leading to unwanted side reactions. Protecting the carboxylic acid as an ester is a crucial step for a successful Williamson ether synthesis in this case.[4]
Q2: How can I monitor the progress of my reactions?
A2: Thin-layer chromatography (TLC) is an excellent technique for monitoring these reactions. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes, to achieve good separation of starting materials and products. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase C18 column with a mobile phase of acetonitrile and acidified water is a good starting point.[5][6]
Q3: What analytical data should I expect for my final product?
A3: Characterization is critical for confirming the structure and purity of this compound.
-
¹H NMR (in DMSO-d₆): Expect signals for the furan protons (two doublets), the methylene protons (a singlet), and the chlorophenyl protons (two doublets). The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR (in DMSO-d₆): Expect signals for the carboxyl carbon, the carbons of the furan and chlorophenyl rings, and the methylene carbon.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product.
-
HPLC: A single, sharp peak should be observed under optimized conditions, indicating the purity of the compound.[5]
Q4: Are there any safety precautions I should be aware of?
A4: Yes, always follow standard laboratory safety procedures.
-
Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases. Handle it in a fume hood with appropriate personal protective equipment (PPE).
-
DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin.
-
Strong bases like sodium hydride are flammable solids and react violently with water.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
-
[Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-
-
www.youtube.com/watch?v=Fj-fquYe_Xg)
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Methyl 5-(chloromethyl)-2-furoate – preparation and application - Georganics [georganics.sk]
- 4. Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. researchgate.net [researchgate.net]
overcoming solubility issues with 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Welcome to the technical support center for 5-[(4-Chlorophenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges with this compound. Our approach is rooted in fundamental physicochemical principles and backed by established methodologies to ensure you can confidently advance your research.
Understanding the Challenge: Physicochemical Profile
Before delving into solutions, it's crucial to understand the inherent properties of this compound that contribute to its poor solubility. While experimental data for this specific molecule is limited, we can infer its characteristics from its structural components: a furoic acid core and a chlorophenoxy methyl substituent.
The furoic acid moiety provides a carboxylic acid group, making the molecule's solubility highly dependent on pH. The chlorophenoxy group, however, is hydrophobic and significantly increases the molecule's lipophilicity, which tends to decrease its aqueous solubility.
Here is a table of estimated and known physicochemical properties of the target compound and its parent molecule, 2-furoic acid, for comparison:
| Property | This compound (Estimated) | 2-Furoic Acid (Experimental) | 5-(4-Chlorophenyl)-2-furoic acid (Reference) |
| Molecular Weight | 254.65 g/mol | 112.08 g/mol [1] | 222.62 g/mol [2] |
| pKa | ~3-4 | 3.16[1] | Predicted: 3.00±0.10[2] |
| LogP | > 3 | 0.628[1] | Predicted: 3.29820[2] |
| Aqueous Solubility | Low | 36 g/L (20 °C)[1] | Poor |
The higher estimated LogP of our target molecule compared to 2-furoic acid indicates a greater lipophilicity and thus, a higher tendency to partition into non-polar environments, explaining its poor water solubility.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with this compound and provides systematic approaches to resolve them.
FAQ 1: My compound won't dissolve in water or buffer. What is the first thing I should try?
Answer: The most straightforward initial approach is pH adjustment . As a carboxylic acid, the solubility of this compound is expected to increase significantly at a pH above its pKa. At this point, the carboxylic acid group deprotonates to form the more soluble carboxylate salt.
Troubleshooting Workflow for pH Adjustment:
Caption: Workflow for pH-mediated dissolution.
Detailed Protocol: pH Adjustment for Solubilization
-
Preparation: Prepare a stock solution of a suitable base, such as 1 M Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH).
-
Dispersion: Disperse the weighed amount of this compound in the desired volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) or water.
-
Titration: While vigorously stirring the suspension, add the base solution dropwise.
-
Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.
-
Observation: Continue adding the base until the compound fully dissolves. Generally, a pH of 2-3 units above the pKa is sufficient. Aim for a final pH that is compatible with your experimental system.
-
Final Volume Adjustment: Once the compound is dissolved, you can adjust the final volume with your buffer or water.
Causality Behind the Method: The Henderson-Hasselbalch equation dictates that as the pH of the solution increases above the pKa of the carboxylic acid, the equilibrium shifts towards the ionized (carboxylate) form, which is significantly more water-soluble due to its charge.
FAQ 2: pH adjustment worked, but the required pH is too high for my cell-based assay. What are my other options?
Answer: If a high pH is not viable for your experiment, using a co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.
Commonly Used Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Methanol
-
N,N-Dimethylformamide (DMF)
-
Polyethylene glycol (PEG)
Troubleshooting Workflow for Co-solvent Usage:
Caption: Workflow for using co-solvents.
Detailed Protocol: Co-solvent Stock Solution Preparation
-
Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system. DMSO is a common choice for in vitro studies due to its high solubilizing power.
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound.
-
Dissolve it in a minimal amount of the chosen co-solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). Gentle warming or vortexing may aid dissolution.
-
-
Working Solution Preparation:
-
Serially dilute the stock solution into your aqueous experimental medium to achieve the desired final concentration.
-
Crucially, ensure the final concentration of the co-solvent in your working solution is low (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts. [3]
-
-
Control Experiment: Always include a vehicle control in your experiments, which contains the same final concentration of the co-solvent as your test samples.
Causality Behind the Method: Co-solvents work by reducing the polarity of the water-based solvent system. This makes the solvent more "like" the non-polar solute, thereby increasing the solubility of the hydrophobic compound.
FAQ 3: I have tried pH adjustment and co-solvents, but I still see precipitation at my desired concentration. Is there a more advanced technique I can use?
Answer: For particularly challenging solubility issues, forming an inclusion complex with cyclodextrins can be a highly effective strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The hydrophobic portion of your molecule can be encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior allows the entire complex to be water-soluble.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
HP-β-CD and SBE-β-CD are often preferred due to their higher aqueous solubility and lower toxicity compared to native β-CD.
Troubleshooting Workflow for Cyclodextrin Inclusion Complexation:
Caption: Workflow for cyclodextrin-based solubilization.
Detailed Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to the chosen cyclodextrin.
-
Kneading:
-
Drying: Spread the resulting paste in a thin layer and allow it to air dry or dry in a vacuum oven at a low temperature.
-
Pulverization: Once completely dry, pulverize the solid complex into a fine powder.
-
Reconstitution: This powder can now be dissolved in your aqueous medium.
Causality Behind the Method: The formation of the inclusion complex is an equilibrium process driven by the displacement of high-energy water molecules from the hydrophobic cavity of the cyclodextrin by the even more hydrophobic guest molecule (your compound). This encapsulation effectively masks the hydrophobic nature of the guest, presenting a hydrophilic exterior to the solvent.
Quantitative Data Summary
| Solvent | Molar Mass ( g/mol ) | Solubility (mol fraction) at 298.15 K |
| Methyl Acetate | 74.08 | Data not available |
| Ethyl Acetate | 88.11 | Data not available |
| Acetonitrile | 41.05 | Data not available |
| Propane-1-ol | 60.10 | Data not available |
| Propan-2-ol | 60.10 | Data not available |
Note: The absence of specific values in the table is due to the lack of publicly available experimental data for this specific compound. The listed solvents are those that were used in a study on a similar compound, suggesting they are good candidates for solubility testing.[5]
Analytical Quantification
To accurately determine the concentration of your solubilized compound, High-Performance Liquid Chromatography (HPLC) is a reliable method.
General HPLC Method Parameters for Furoic Acid Derivatives:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or acetic acid to ensure the carboxylic acid is protonated).
-
Detection: UV detection at a wavelength of approximately 220 nm.[6]
-
Quantification: Use a standard curve prepared from a stock solution of known concentration.
This method can be adapted to quantify this compound in your experimental samples.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved January 26, 2026, from [Link]
-
Measurement and Correlation of Solubility and Dissolution Thermodynamic Properties of Furan-2-carboxylic Acid in Pure and Binary Solvents. (2025, August 10). ResearchGate. Retrieved from [Link]
- Mooney, K. G., Mintun, M. A., Himmelstein, K. J., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of pharmaceutical sciences, 70(1), 22–32.
-
Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]
- Jumhawan, U., Putri, S. P., & Yoshimura, M. (2018). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Journal of food science and technology, 55(10), 4089–4096.
-
PubChem. (n.d.). 5-(4-Chlorophenyl)-2-furoic acid. Retrieved January 26, 2026, from [Link]
-
General Methods for the Preparation of Cyclodextrin Inclusion Complexes: Preparation and Application in Industry. (2022, July 17). ResearchGate. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, September 11). What is the procedure to create stock solutions? Retrieved from [Link]
-
Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. (2025, August 7). ResearchGate. Retrieved from [Link]
- Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (2021). Molecules, 26(16), 4984.
- Gómez-Hens, A., & Pérez-Bendito, D. (1998). Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. Journal of Agricultural and Food Chemistry, 46(5), 1835–1840.
-
Digital Analysis Corp. (n.d.). pH Adjustment and Neutralization, the basics. Retrieved January 26, 2026, from [Link]
- van der Loop, M. G., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4853-4860.
- S. P. Jeevanandam, et al. (2016).
-
Lab Skills: Preparing Stock Solutions. (2021, August 20). YouTube. Retrieved from [Link]
- Formulation and evaluation of cyclodextrin inclusion complex tablets of water insoluble drug-glimipiride. (2012). International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(2), 834-841.
- Shi, Q. Z. (2008). Determination of furoic acid,furfuryl alcohol and furfural by reversed-phase high performance liquid chromatography. China Surfactant Detergent & Cosmetics, 2008(01).
-
ResearchGate. (2020, June 2). How to prepare following working solution from stock solution? Retrieved from [Link]
- Borra, A., Kosuru, R. K., & Satyavathi, B. (2021). Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems. Journal of Molecular Liquids, 326, 115291.
-
Chempedia. (n.d.). General procedures for the purification of Carboxylic acids. LookChem. Retrieved from [Link]
-
van der Loop, M. G., et al. (2025, August 6). Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. ResearchGate. Retrieved from [Link]
- Isernia, C., et al. (2016).
-
CompoundingToday.com. (n.d.). pH Adjusting Database. Retrieved January 26, 2026, from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved January 26, 2026, from [Link]
- van der Loop, M. G., et al. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4853-4860.
Sources
- 1. 2-Furoic acid | 88-14-2 [chemicalbook.com]
- 2. 5-(4-Chlorophenyl)-2-furoic acid | C11H7ClO3 | CID 726693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alpha- and Beta-Cyclodextrin Inclusion Complexes with 5-Fluorouracil: Characterization and Cytotoxic Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpc.com [ijrpc.com]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Technical Support Center: Analysis of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during chromatographic analysis of this compound. As Senior Application Scientists, we have compiled this guide based on established chromatographic principles and field-proven insights to ensure you can achieve robust and reliable results.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the routine analysis of this compound.
Q1: My peak for this compound is showing significant tailing. What is the most likely cause and how do I fix it?
A: Peak tailing for this analyte is most commonly a result of secondary chemical interactions on the column, primarily due to an inappropriate mobile phase pH.[1][2] this compound is a carboxylic acid. The parent compound, 2-furoic acid, has a pKa of approximately 3.12.[3] For optimal peak shape in reversed-phase chromatography, the mobile phase pH should be at least 1.5 to 2 pH units below the analyte's pKa to ensure it is in its neutral, un-ionized form.[4]
-
Causality: When the mobile phase pH is close to or above the pKa, the carboxylic acid group becomes ionized (negatively charged). This ionized form can interact with residual silanol groups on the silica-based stationary phase, which are also often ionized at higher pH levels.[5][6] This secondary retention mechanism, in addition to the primary hydrophobic interaction, results in a tailing peak.
-
Immediate Solution: Adjust your mobile phase to a pH between 2.5 and 3.0 using a suitable buffer (e.g., phosphate or formate) or acid (e.g., phosphoric acid, formic acid).[7] This ensures the analyte is fully protonated, minimizing silanol interactions and leading to a more symmetrical peak.[4][5]
Q2: I'm observing a drift in the retention time for my analyte across a sequence of injections. What's happening?
A: Retention time drift is typically caused by a lack of system equilibration or changes in the mobile phase composition or column temperature.[7]
-
Insufficient Equilibration: When using buffered mobile phases, columns require a longer equilibration time to ensure the stationary phase surface is fully conditioned. If you start your sequence before the column is fully equilibrated, you will see the retention time shift (usually decrease) over the first several injections. Solution: Always equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection.
-
Mobile Phase Inconsistency: If the mobile phase is prepared fresh daily, minor variations in pH or solvent ratios can lead to day-to-day retention shifts. If you are running a gradient, ensure your pump's mixing performance is optimal.[7]
-
Temperature Fluctuations: Column temperature directly affects retention. A lack of a column oven or significant fluctuations in ambient lab temperature will cause retention times to drift. Solution: Use a thermostatically controlled column compartment.
Q3: What is a good starting point for an HPLC method for this compound?
A: Based on the chemical properties of the analyte and published methods for similar structures, a robust starting method can be established.[8][9][10] The key is using a standard reversed-phase column with an acidic mobile phase.
| Parameter | Recommended Starting Condition | Rationale & Notes |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A standard workhorse column for reversed-phase chromatography. |
| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) (50:50, v/v) | Acetonitrile is a common organic modifier. The acidic buffer is critical for good peak shape as explained in Q1.[8][9] |
| Elution Mode | Isocratic | Simple, robust, and often sufficient for purity analysis. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection (UV) | 225 - 260 nm | Wavelength should be optimized based on the analyte's UV spectrum. Published methods for similar compounds use wavelengths in this range.[8][10] |
| Injection Vol. | 10 µL | A typical volume; can be adjusted based on analyte concentration. |
| Sample Diluent | Mobile Phase | Best practice to avoid peak distortion due to solvent mismatch. |
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving more complex or persistent issues.
Problem: Severe Peak Tailing, Splitting, or Broadening
Poor peak shape that is not resolved by simple pH adjustment may indicate issues with the column, the instrument, or the sample itself. Follow this logical workflow to diagnose the root cause.
Caption: Troubleshooting workflow for poor peak shape.
Step-by-Step Explanation:
-
Verify Mobile Phase pH: As detailed in the FAQ, pH is the most critical factor. Physically measure the pH of your aqueous component before mixing to confirm it is in the optimal range (2.5-3.0).
-
Assess Column Health:
-
Contamination: Strongly retained impurities from previous samples can build up at the column head, distorting the flow path.[1]
-
Column Void: Over time, the packed bed of the column can settle, creating a void at the inlet. This causes the sample band to spread before it enters the packed bed, resulting in split or broad peaks.[2]
-
Action: First, try cleaning the column (see Protocol P2). If this fails, the column may be compromised. Replacing the column, and always using a guard column to protect it, is the best course of action.[1]
-
-
Inspect System Hardware (Extra-Column Volume): Any space in the flow path outside of the column can contribute to peak broadening.[1]
-
Improper Fittings: A gap between the end of a tubing ferrule and the bottom of a port creates a small void where the sample can mix, causing tailing.[6]
-
Action: Re-check all fittings between the injector and the detector. Ensure all tubing is fully seated before tightening.
-
-
Evaluate Sample & Diluent:
-
Strong Solvent Effect: If your sample is dissolved in a solvent significantly stronger (i.e., more organic content) than your mobile phase, the peak shape can be distorted.[6] The sample doesn't "stick" to the top of the column in a tight band.
-
Action: Whenever possible, dissolve your sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will fully dissolve the analyte.
-
Problem: System Backpressure is Unusually High or Low
Pressure is the primary diagnostic tool for your HPLC system's health.
| Pressure Issue | Common Causes | Recommended Actions |
| High Pressure | 1. Blocked Column Frit: Particulates from the sample or mobile phase have clogged the inlet frit of the column.[5] 2. Sample Precipitation: The sample is not soluble in the mobile phase and has precipitated on the column.[1] 3. System Blockage: A blockage exists elsewhere in the system (e.g., injector, tubing, guard column). | 1. Systematically remove components from the flow path (start with the column) to isolate the source of the blockage.[5] 2. If the column is the cause, try back-flushing it to waste (disconnect from the detector first).[5] 3. To prevent recurrence, always filter samples and mobile phases and use a guard column.[1] |
| Low Pressure | 1. Leak in the System: A loose fitting is the most common cause. 2. Pump Malfunction: Worn pump seals or faulty check valves can lead to inconsistent flow and low pressure. 3. Incorrect Flow Rate: The set flow rate may be incorrect. | 1. Visually inspect all fittings for signs of a leak. 2. Perform a pump pressure test (consult your instrument manual) to check for seal or valve issues. 3. Confirm the flow rate setting in your method. |
Experimental Protocols & Methodologies
Protocol P1: Preparation of 1L of 25mM Phosphate Buffer (pH 3.0)
This protocol provides a reliable method for preparing the aqueous component of your mobile phase.
Materials:
-
Monobasic potassium phosphate (KH₂PO₄)
-
Phosphoric acid (H₃PO₄)
-
HPLC-grade water
-
Calibrated pH meter
Procedure:
-
Weigh out 3.40 g of KH₂PO₄ and dissolve it in approximately 950 mL of HPLC-grade water in a 1L beaker.
-
Stir until fully dissolved.
-
Place the calibrated pH electrode into the solution.
-
Slowly add phosphoric acid dropwise while stirring until the pH meter reads 3.0.
-
Transfer the solution to a 1L volumetric flask and add HPLC-grade water to the mark.
-
Mix thoroughly.
-
Filter the buffer through a 0.22 µm membrane filter before use to remove particulates and degas the solution.
Protocol P2: General Reversed-Phase Column Cleaning
If you suspect column contamination is causing high backpressure or peak shape issues, this cleaning procedure can help restore performance.[5]
Procedure: Flush the column with at least 25 mL of each solvent for a standard analytical column. Disconnect the column from the detector during flushing.
-
Flush with Mobile Phase (No Buffer): Wash with your mobile phase composition but without the buffer salts (e.g., Acetonitrile/Water) to remove any precipitated buffer.
-
Flush with 100% Water: To remove any remaining salts.
-
Flush with Isopropanol: A strong, intermediate polarity solvent.
-
Flush with Hexane or Methylene Chloride (for very non-polar contaminants): Crucially, after using these solvents, the column must be flushed again with Isopropanol before returning to your reversed-phase mobile phase to ensure miscibility.[5]
-
Re-equilibrate: Return to your mobile phase and allow ample time for re-equilibration (at least 15-20 column volumes).
References
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Available at: [Link]
-
Yara Analytical Services. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Vladimirova, S., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]
- Alam, I., et al. (2016). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol.
-
ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available at: [Link]
-
Tan, Z. B., et al. (2003). An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. Journal of Analytical Toxicology. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Reverse-Phase Chromatographic Determination and Intrinsic Stability Behavior of 5-[(4-Chlorophenoxy)Methyl]-1,3,4-Oxadiazole-2-Thiol. Available at: [Link]
-
ResearchGate. (2014). Can anyone help with a problem with organic acid analysis using HPLC?. Available at: [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Available at: [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Available at: [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]
-
ResearchGate. (2020). Optimization of chromatography conditions : How to optimize the ph of the mobile phase?. Available at: [Link]
-
Wikipedia. (n.d.). 2-Furoic acid. Available at: [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. support.waters.com [support.waters.com]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 5-[(4-Chlorophenoxy)methyl]-2-furoic acid Derivatization
Welcome to the technical support guide for the derivatization of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile furoic acid scaffold. Our goal is to provide you with actionable, field-tested insights to overcome common synthetic challenges, moving beyond simple protocols to explain the fundamental chemistry behind each experimental choice.
This guide is structured as a dynamic troubleshooting resource. We will address the most pressing issues encountered during amide and ester bond formation, providing clear, cause-and-effect solutions to help you optimize your reaction conditions for maximal yield and purity.
Section 1: Troubleshooting Guide
This section addresses the most common failures and suboptimal results observed during the derivatization of this compound.
Q1: My amidation reaction has a very low yield or is not proceeding at all. What are the primary causes and how can I fix it?
A1: A stalled amidation reaction is a frequent issue, typically pointing to one of three areas: inadequate carboxylic acid activation, amine nucleophilicity issues, or suboptimal reaction conditions.
-
Cause 1: Inefficient Carboxylic Acid Activation. The direct reaction between a carboxylic acid and an amine is unfavorable due to a rapid acid-base reaction that forms a non-reactive ammonium carboxylate salt.[1] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. If this activation step is incomplete or fails, the reaction will not proceed.
-
Solution A - Re-evaluate Your Coupling Reagent:
-
Carbodiimides (EDC, DCC): These are common activators.[1][2] However, they can form an unreactive N-acylurea byproduct if the activated intermediate (O-acylisourea) does not react promptly with the amine.[3] Ensure your reagents are fresh and anhydrous. For easier workup, prefer EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as its urea byproduct is water-soluble.[2]
-
Uronium/Phosphonium Salts (HATU, HBTU, PyBOP): These reagents are generally more potent and faster-acting than carbodiimides, making them excellent choices for difficult couplings, such as with electron-deficient amines or sterically hindered substrates.[4][5] HATU is particularly effective at minimizing side reactions.[5]
-
-
Solution B - Switch to an Acyl Halide Intermediate: For a more robust activation, convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF.[6][7] This intermediate is highly reactive and will readily couple with most amines. Caution: This method is aggressive; ensure your amine is not acid-sensitive, and use a non-nucleophilic base (like pyridine or DIPEA) during the subsequent coupling step to scavenge the HCl byproduct.[7]
-
-
Cause 2: Low Amine Nucleophilicity or Steric Hindrance. Electron-withdrawing groups on the amine (e.g., anilines with nitro groups) or significant steric bulk near the nitrogen atom can dramatically slow the rate of nucleophilic attack.
-
Solution: Increase the reaction temperature (e.g., from room temperature to 40-60 °C) and extend the reaction time. Employing a more powerful coupling reagent like HATU is also highly recommended in these cases.[8]
-
-
Cause 3: Presence of Moisture. Water can hydrolyze your activated carboxylic acid intermediate back to the starting material and can also react with certain coupling reagents.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Store hygroscopic reagents, such as coupling agents and anhydrous bases, in a desiccator.
-
Q2: My reaction is messy, with multiple side products that are difficult to separate. What causes this and how can I improve selectivity?
A2: The formation of multiple side products points to issues with reaction control, often stemming from the choice of coupling agent or the presence of additives.
-
Cause 1: N-Acylurea Formation with Carbodiimides. As mentioned, the O-acylisourea intermediate formed from DCC or EDC can rearrange to a stable, unreactive N-acylurea, which is a common and often difficult-to-remove impurity.[3]
-
Solution: Use an Additive. Incorporating an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) is critical when using carbodiimides. These additives act as "activated ester shuttles." They rapidly react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive with the amine. This strategy significantly suppresses N-acylurea formation and improves yields.[5]
-
-
Cause 2: Side Reactions with the Furan Ring. While the furan ring in your starting material is aromatic, it can be sensitive to very harsh acidic or oxidative conditions, which are generally not encountered during standard amide coupling but could be a concern if exploring unconventional methods.
-
Solution: Stick to standard, well-established coupling protocols (Carbodiimide/HOBt, HATU, SOCl₂) that are known to be compatible with a wide range of functional groups. Avoid unnecessarily harsh conditions.
-
Troubleshooting Logic Diagram
Below is a workflow to diagnose and solve a failed derivatization reaction.
Caption: A logical workflow for troubleshooting failed derivatization reactions.
Section 2: Frequently Asked Questions (FAQs)
Q3: Which coupling reagent should I choose for my synthesis?
A3: The choice depends on your specific amine/alcohol, budget, and scale.
| Reagent Class | Examples | Pros | Cons | Best For |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, widely available.[5] | Slower reactions, risk of N-acylurea side product, potential allergen (DCC).[2][3] | Routine synthesis with non-hindered substrates; large-scale work where cost is a factor. |
| Uronium/Aminium | HATU, HBTU | High efficiency, fast reaction rates, low racemization.[5] | More expensive, byproducts can be cytotoxic (tetramethylurea).[5] | Difficult couplings, electron-poor amines, sterically hindered substrates, peptide synthesis. |
| Phosphonium | PyBOP, PyAOP | High efficiency, byproducts are generally easy to remove.[4] | Can be expensive, sensitive to moisture. | Similar applications to uronium salts; good for valuable or sensitive amines. |
| Acyl Halide Precursors | SOCl₂, Oxalyl Chloride | Very inexpensive, produces highly reactive intermediate.[6] | Harsh conditions (generates HCl), not suitable for acid-sensitive substrates.[7] | Robust, simple amines/alcohols where high reactivity is needed and functional group tolerance is not an issue. |
Q4: What is the role of the base (e.g., DIPEA, Triethylamine) and how much should I use?
A4: The base plays two critical roles in amide coupling. First, it neutralizes any acidic byproducts generated during the reaction (e.g., HCl from acyl chloride formation or the protonated HOBt). Second, if your amine is supplied as a hydrochloride or other salt, the base is required to deprotonate it to the free, nucleophilic amine.[4]
You should use a non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA or Hünig's base).[9] This prevents the base itself from competing with your desired nucleophile. A typical stoichiometry is 1.5 to 2.5 equivalents relative to the carboxylic acid.
Q5: Which solvent is best for my reaction?
A5: The ideal solvent should fully dissolve your starting materials and be inert to the reaction conditions.
| Solvent | Properties & Use Cases |
| Dichloromethane (DCM) | Excellent solubility for many organics, volatile and easy to remove. Good for room temperature reactions. |
| N,N-Dimethylformamide (DMF) | High boiling point, excellent solvating power for polar and charged intermediates. Ideal for difficult couplings requiring heat. Must be removed by aqueous workup/extraction. |
| Acetonitrile (ACN) | Polar aprotic solvent, often used with EDC couplings. |
| Tetrahydrofuran (THF) | Good general-purpose ether solvent. Ensure it is anhydrous and free of peroxides. |
Q6: How do I monitor the progress of my reaction?
A6: The most common methods are Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: A quick and easy way to visualize the consumption of your starting materials and the formation of the product spot. Co-spotting a lane with your starting material and the reaction mixture is essential for accurate comparison.
-
LC-MS: Provides definitive confirmation of product formation by identifying its mass-to-charge ratio (m/z). It is also the best tool for identifying byproducts and assessing the overall purity of the reaction mixture.[10][11]
Section 3: General Experimental Protocols
These protocols serve as a robust starting point. Molar equivalents should be optimized for your specific substrate.
Protocol 1: General Amide Synthesis using EDC/Oxyma
This protocol is a reliable standard for most primary and secondary amines.
-
Preparation: In a dry, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DCM or DMF (approx. 0.1 M concentration).
-
Activation: Add OxymaPure® (1.1 eq) followed by EDC hydrochloride (1.2 eq). Stir the mixture at room temperature for 15-30 minutes. You should have a clear solution.
-
Coupling: In a separate flask, dissolve your amine (1.1 eq) in the same solvent. If the amine is a hydrochloride salt, add DIPEA (2.2 eq). Add this amine solution to the activated acid mixture dropwise.
-
Reaction: Stir the reaction at room temperature. Monitor progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 4-24 hours.
-
Workup:
-
If using DCM, dilute the reaction mixture with more DCM. Wash sequentially with 1 M HCl (to remove excess base and EDC), saturated NaHCO₃ solution (to remove excess acid and Oxyma), and finally with brine.
-
If using DMF, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Perform the same aqueous washes as above.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Workflow for Amide Synthesis
Caption: A generalized workflow for amide bond formation.
References
-
Organic Syntheses Procedure. (n.d.). 2-Furoic Acid and 2-Furylcarbinol. Organic Syntheses. Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Retrieved from [Link]
-
Ito, S., & Tsukimi, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4954. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-chemistry.org. Retrieved from [Link]
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Available from: [Link]
-
Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved from [Link]
-
Jbeily, R., & El-Khoury, R. (2022). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Scientific Reports, 12(1), 1699. Available from: [Link]
- Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
-
Przyjazny, A., & Boczkaj, G. (2018). Sample preparation procedure using extraction and derivatization of carboxylic acids from aqueous samples by means of deep eutectic solvents for gas chromatographic-mass spectrometric analysis. Journal of Chromatography A, 1555, 1-10. Available from: [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Wu, B., et al. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. International Journal of Molecular Sciences, 24(15), 12056. Available from: [Link]
- Google Patents. (n.d.). CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Side Reactions Upon Amino Acid/Peptide Carboxyl Activation. Chemical Reviews, 109(6), 2455-2504. Request PDF available from: [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Zhang, Z., et al. (2019). Efficient synthesis of 5-methyl-2-furancarboxylic acid via selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid on Pd/C catalysts at ambient temperature. Green Chemistry, 21(1), 182-191. Available from: [Link]
-
La-Venia, A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 536-540. Available from: [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. hepatochem.com [hepatochem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Amide synthesis by acylation [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Cell Viability Assay Interference by 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering unexpected or inconsistent results in cell viability assays when using 5-[(4-Chlorophenoxy)methyl]-2-furoic acid. As a Senior Application Scientist, my goal is to provide you with not just troubleshooting steps, but a deep understanding of the underlying chemical and biological principles causing these issues. This guide will empower you to generate reliable, publication-quality data.
Part 1: Frequently Asked Questions (FAQs) - The Core Problems
This section addresses the most common issues researchers face when this, and structurally similar compounds, are screened in cell-based assays.
Q1: My MTT/MTS/XTT assay shows increased cell viability or proliferation when I add this compound, even at high concentrations. Is my compound promoting growth?
This is a classic sign of assay interference. While it's possible the compound has a proliferative effect at certain concentrations, it is more likely a false positive. The chemical structure of your compound, specifically the furoic acid moiety, contains a carboxylic acid and a furan ring. Compounds with these features, particularly those with antioxidant or redox-cycling potential, can directly reduce the tetrazolium salts (MTT, MTS, XTT) to the colored formazan product in the absence of cellular enzymatic activity.[1] This chemical reduction mimics the metabolic activity of viable cells, leading to an artificially high signal.
Q2: My resazurin (alamarBlue) assay results are inconsistent and show high background fluorescence in my compound-only control wells. What's happening?
Similar to tetrazolium salts, resazurin's mechanism is based on reduction. Metabolically active cells reduce the blue, weakly fluorescent resazurin to the pink, highly fluorescent resorufin. This compound, due to its chemical structure, may directly reduce the resazurin dye, causing a fluorescent signal that is independent of cell viability. This leads to high background and a compressed dynamic range, making it difficult to discern true cytotoxic effects.
Q3: I'm using an ATP-based luminescence assay (e.g., CellTiter-Glo®) and my results seem more reliable. Why is this assay less affected?
ATP-based assays are generally less prone to interference from redox-active compounds.[2][3] These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells. The assay works by lysing the cells to release ATP, which then fuels a luciferase-catalyzed reaction that produces light. Because your compound is unlikely to directly generate ATP or inhibit/activate luciferase at typical screening concentrations, this readout provides a more orthogonal and often more reliable measure of cell viability. However, it is not entirely immune to interference. For instance, a compound that induces rapid, non-lytic cell death might not show a drop in ATP levels initially. Furthermore, some furan-containing compounds have been shown to impair mitochondrial function, which could directly impact ATP production.[2]
Q4: How can I definitively prove that this compound is interfering with my assay?
The most crucial experiment is a cell-free control . This involves running your entire assay protocol, including the addition of your compound at all test concentrations, in wells that contain only cell culture medium (no cells). If you observe a dose-dependent increase in signal (color or fluorescence) in these cell-free wells, you have direct evidence of assay interference.
Part 2: The Troubleshooting Workflow: A Self-Validating System
Encountering unexpected data can be frustrating. This workflow provides a logical sequence of experiments to diagnose interference and obtain trustworthy results.
Workflow Diagram: Diagnosing and Overcoming Assay Interference
Caption: A logical workflow for identifying and mitigating assay interference.
Part 3: Experimental Protocols for Troubleshooting
Here are detailed, step-by-step methodologies for the key experiments described in the workflow.
Protocol 1: Cell-Free Interference Assay
This protocol is designed to test for direct chemical reduction of assay reagents.
-
Plate Setup : Use a 96-well plate. Designate triplicate wells for each concentration of this compound to be tested. Include a "vehicle only" control.
-
Compound Preparation : Prepare a 2X concentration series of your compound in the appropriate cell culture medium (e.g., DMEM with 10% FBS).
-
Dispensing : Add 50 µL of cell culture medium to all wells.
-
Compound Addition : Add 50 µL of your 2X compound dilutions to the appropriate wells. The final volume is now 100 µL.
-
Incubation : Incubate the plate for the same duration as your typical cell-based experiment (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO₂). This accounts for any potential compound degradation or interaction with media components over time.
-
Reagent Addition : Add the viability assay reagent (e.g., 20 µL of MTT or MTS solution, or 10 µL of resazurin) to each well.
-
Final Incubation : Incubate for the standard reagent incubation time (e.g., 1-4 hours).
-
Readout : Read the plate on a spectrophotometer or fluorometer at the appropriate wavelengths.
-
Analysis : If the absorbance/fluorescence values increase with the concentration of your compound, direct interference is confirmed.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of cytotoxicity.[4][5]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a concentration series of this compound for the desired exposure time. Include "untreated cells" (spontaneous LDH release) and "lysis control" wells (maximum LDH release).
-
Prepare Lysis Control : 30 minutes before the end of the incubation, add the lysis buffer provided with your commercial LDH kit to the "maximum release" wells.
-
Sample Collection : Carefully collect 50 µL of supernatant from each well and transfer it to a new, flat-bottom 96-well plate.
-
Reagent Addition : Prepare the LDH reaction mixture according to the manufacturer's protocol (e.g., Dojindo CK12, Promega LDH-Glo™, Thermo Fisher CyQUANT™ LDH). Add 50 µL of this mixture to each well containing the supernatant.[5][6][7]
-
Incubation : Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction : Add 50 µL of the Stop Solution provided in the kit.
-
Readout : Measure the absorbance at 490 nm.
-
Calculation : Calculate percent cytotoxicity using the formula: % Cytotoxicity = 100 * (Compound-Treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)
Protocol 3: Crystal Violet Staining Assay
This simple colorimetric assay measures the total number of adherent cells, providing a robust endpoint that is independent of metabolic activity.
-
Cell Seeding & Treatment : Seed and treat cells in a 96-well plate as you would for any other viability assay.
-
Medium Removal : After the treatment period, gently wash the cells twice with 100 µL of Phosphate-Buffered Saline (PBS) to remove dead, floating cells.
-
Cell Fixation : Add 100 µL of 4% paraformaldehyde (PFA) to each well and incubate for 15 minutes at room temperature.
-
Staining : Remove the PFA and add 100 µL of 0.5% crystal violet solution to each well. Incubate for 20 minutes at room temperature.
-
Washing : Gently wash the plate with water until the background is clean. This may take several washes.
-
Drying : Allow the plate to air dry completely.
-
Solubilization : Add 100 µL of 10% acetic acid or methanol to each well to solubilize the stain. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
Readout : Measure the absorbance at 570 nm. The signal is directly proportional to the number of adherent, viable cells.
Part 4: Data Interpretation & Summary
Properly interpreting your data is as critical as performing the experiments correctly.
Data Comparison Table
| Assay Type | Principle | Potential Interference by this compound | Confidence Level |
| MTT/MTS/XTT | Mitochondrial Dehydrogenase Activity (Redox) | High . Carboxylic acid and furan moieties can directly reduce tetrazolium salts. | Low |
| Resazurin | Cellular Reductase Activity (Redox) | High . Compound may directly reduce the resazurin dye. | Low |
| ATP-Based | Quantifies Intracellular ATP (Luminescence) | Low to Moderate . Unlikely to interfere with luciferase, but may affect cellular ATP production via mitochondrial effects.[2] | Moderate |
| LDH Release | Membrane Integrity (Colorimetric) | Very Low . Measures a physical event (cell lysis), not metabolic activity. | High |
| Crystal Violet | Total Adherent Biomass (Colorimetric) | Very Low . Measures a physical endpoint (adherent cells), not metabolic activity. | High |
| High-Content Imaging | Cell Number, Nuclear Morphology, etc. (Fluorescence) | Very Low . Direct, image-based counting is the gold standard. | Very High |
Final Recommendation
When investigating the biological activity of this compound, it is imperative to move beyond reduction-based assays like MTT and resazurin.
-
Always perform a cell-free control to check for interference with any new compound class.
-
Prioritize orthogonal assays. An ATP-based assay is a good first alternative.
-
For definitive confirmation, validate your findings using a non-metabolic endpoint assay like LDH release (for cytotoxicity) or Crystal Violet/High-Content Imaging (for viability/cytostasis).[3] This multi-assay approach provides the most robust and trustworthy data.
By following this guide, you can confidently navigate the potential pitfalls of assay interference and produce accurate, reproducible results in your research.
References
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. [Link]
-
LDH cytotoxicity assay. (2024). protocols.io. [Link]
-
The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction. (2014). Cell Metabolism. [Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). RSC Publishing. [Link]
-
Cell-free in vitro reduction of carboxylates to aldehydes: With crude enzyme preparations to a key pharmaceutical building block. (2021). PubMed. [Link]
-
Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. (2024). National Center for Biotechnology Information. [Link]
-
Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. (2021). PubMed Central. [Link]
-
Increased serum 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with glucose metabolism in Chinese pregnant women. (2018). PubMed. [Link]
-
Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. (2024). INRIM. [Link]
-
Mechanistic deconvolution of autoreduction in tetrazolium-based cell viability assays. (2024). Journal of Emerging Investigators. [Link]
-
Circulating 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF) levels are associated with hyperglycemia and β cell dysfunction in a Chinese population. (2017). ResearchGate. [Link]
-
Highly Selective Oxidation of 5-Hydroxymethylfurfural to 5-Hydroxymethyl-2-Furancarboxylic Acid by a Robust Whole-Cell Biocatalyst. (2019). MDPI. [Link]
-
Cell-free reduction of carboxylic acids with secreted carboxylic acid reductase. (2024). Journal of Biotechnology. [Link]
-
High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures. (n.d.). National Center for Biotechnology Information. [Link]
-
Cell-free reduction of carboxylic acids with secreted carboxylic acid reductase. (2024). ScienceDirect. [Link]
-
Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis. (2025). ResearchGate. [Link]
-
Synthesis and Characterization of Urofuranoic Acids: In Vivo Metabolism of 2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid (CMPF) and Effects on in Vitro Insulin Secretion. (2017). PubMed. [Link]
-
Cellular Imaging Systems, High-Content Screening, Digital Microscopy. (n.d.). Molecular Devices. [Link]
-
Alamar Blue assay optimization to minimize drug interference and inter-assay variability. (2023). bioRxiv. [Link]
-
Cytotoxicity LDH Assay Kit-WST CK12 manual. (n.d.). Dojindo Molecular Technologies. [Link]
-
Effects of 2,4-Dichlorophenoxyacetic Acid on Cucumber Fruit Development and Metabolism. (2019). MDPI. [Link]
Sources
- 1. emerginginvestigators.org [emerginginvestigators.org]
- 2. The furan fatty acid metabolite CMPF is elevated in diabetes and induces β cell dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. promega.com [promega.com]
- 7. Cytotoxicity LDH Assay Kit-WST CK12 manual | DOJINDO [dojindo.com]
Technical Support Center: Stabilizing 5-[(4-Chlorophenoxy)methyl]-2-furoic Acid in Solution
Welcome to the technical support center for 5-[(4-Chlorophenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. As a molecule with multiple reactive moieties, understanding its potential degradation pathways is critical for obtaining reliable and reproducible experimental results.
This document provides a combination of frequently asked questions (FAQs) for quick reference, a comprehensive troubleshooting guide for resolving specific stability issues, and detailed experimental protocols for proactive stabilization and analysis.
Understanding the Molecule: Potential Points of Instability
This compound contains three key structural features that can be susceptible to degradation under common laboratory conditions: a furan ring, an ether linkage, and a carboxylic acid group. Understanding the chemistry of these groups is fundamental to troubleshooting stability issues.
-
Furan Ring: The furan ring is an electron-rich aromatic system. While aromatic, it is less stable than benzene and can be susceptible to acid-catalyzed hydrolysis, leading to ring-opening and the formation of dicarbonyl compounds.[1][2] It is also prone to oxidation, which can result in the formation of highly polar ring-opened products that may polymerize.[3][4]
-
Ether Linkage: Ether bonds can be cleaved under strong acidic conditions, typically requiring heat.[5][6][7] This cleavage would result in the formation of 4-chlorophenol and 5-(hydroxymethyl)-2-furoic acid. While generally stable, the possibility of slow hydrolysis, especially at non-neutral pH and elevated temperatures, should be considered.
-
Carboxylic Acid: The carboxylic acid group influences the compound's solubility and can undergo decarboxylation (loss of CO2), particularly at elevated temperatures.[8][9] This would lead to the formation of furan.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
A: Discoloration is a common indicator of degradation, particularly involving the furan ring. Oxidative degradation or acid-catalyzed polymerization of furan-containing compounds can produce colored byproducts.[4] This is often exacerbated by exposure to light, air (oxygen), and non-neutral pH.
Q2: I'm seeing a loss of my compound's peak area in my HPLC analysis over a short period. What are the likely causes?
A: A rapid loss of the parent compound can be due to several factors:
-
Precipitation: Check the solubility of your compound in the chosen solvent and at the working concentration. Changes in temperature or pH can affect solubility.
-
Adsorption: The compound may be adsorbing to the surface of your container (e.g., glass or plastic). Using silanized glassware or polypropylene tubes can mitigate this.
-
Chemical Degradation: The compound is likely degrading. The most probable pathways are hydrolysis (especially at low or high pH), oxidation, or photodegradation.
Q3: What is the optimal pH for storing solutions of this compound?
Q4: Should I be concerned about photodegradation?
A: Yes. Aromatic ethers and furan-containing compounds can be susceptible to photodegradation.[10][11] It is a standard best practice to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially during long-term storage or extended experiments.
Troubleshooting Guide: A Systematic Approach to Stabilization
This section provides a problem-solution framework for addressing stability challenges.
| Observed Problem | Potential Cause(s) | Recommended Actions & Investigation |
| Loss of Potency / Decreasing Peak Area in HPLC | 1. Hydrolysis: Acid or base-catalyzed cleavage of the ether linkage or opening of the furan ring.[1][2][5] 2. Oxidation: Reaction with dissolved oxygen, potentially catalyzed by trace metal ions.[3][4] 3. Precipitation: Poor solubility in the chosen solvent system. | 1. pH Control: Prepare solutions in a buffered system (e.g., phosphate buffer, pH 6.5-7.5). Avoid unbuffered water or saline. 2. Oxygen Exclusion: Degas your solvent by sparging with an inert gas (nitrogen or argon) before preparing the solution. Store the solution under an inert atmosphere. 3. Antioxidants: Add a suitable antioxidant like Butylated Hydroxytoluene (BHT) or Ascorbic Acid to the solution (see Protocol 2). 4. Chelating Agents: If metal-catalyzed oxidation is suspected, add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.[12][13][14] 5. Solubility Test: Visually inspect for precipitates. Determine the solubility at different temperatures and in various co-solvents if necessary. |
| Appearance of New Peaks in Chromatogram | 1. Degradation Products: Formation of new chemical entities due to hydrolysis, oxidation, or photodegradation. | 1. Forced Degradation Study: Perform a forced degradation study (see Protocol 1) to intentionally generate degradation products. This will help in identifying the peaks corresponding to specific degradation pathways. 2. Peak Tracking: Compare the chromatograms of the degraded sample with a fresh, protected sample to identify and track the formation of new peaks over time. 3. Mass Spectrometry: Use LC-MS to identify the mass of the degradation products to help elucidate their structures and confirm the degradation pathway. |
| Inconsistent Results Between Experiments | 1. Variable Solution Age: Using solutions of different ages that have undergone varying degrees of degradation. 2. Inconsistent Storage: Differences in light exposure, temperature, or headspace oxygen between solution preparations. | 1. Standardize Procedures: Always use freshly prepared solutions. If storage is necessary, define and validate strict storage conditions (e.g., -20°C, under argon, in amber vials). 2. Solution Stability Protocol: Establish a solution stability protocol to determine how long a prepared solution can be used under your experimental conditions without significant degradation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for a Stability-Indicating HPLC Method
This protocol is essential for understanding the degradation pathways and for developing an analytical method that can separate the parent compound from its degradation products.[15][16][17][18]
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of ~100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 105°C for 24 hours. Then, prepare a solution at ~100 µg/mL.
-
Photodegradation: Expose a solution of ~100 µg/mL to direct sunlight or a photostability chamber for 24 hours.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV (and preferably LC-MS).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks that are formed under each stress condition.
-
Ensure the HPLC method provides adequate separation (resolution > 2) between the parent peak and all degradation product peaks.
-
Protocol 2: Preparation of a Stabilized Solution
Objective: To prepare a solution of this compound with enhanced stability for use in experiments.
Materials:
-
This compound
-
High-purity solvent (e.g., DMSO, Ethanol, or buffered aqueous solution)
-
Butylated Hydroxytoluene (BHT) or Ascorbic Acid (antioxidant)
-
Disodium EDTA (chelating agent)
-
Inert gas (Nitrogen or Argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Solvent Preparation:
-
Choose a solvent in which the compound is sufficiently soluble and which is compatible with your experimental system.
-
Sparge the solvent with an inert gas for 15-20 minutes to remove dissolved oxygen.
-
-
Addition of Stabilizers (Optional but Recommended):
-
If using an antioxidant, add BHT to a final concentration of 0.01% (w/v) or Ascorbic Acid to 0.1% (w/v).
-
If using a chelating agent, add Disodium EDTA to a final concentration of 0.05% (w/v).
-
-
Dissolution of Compound:
-
Weigh the required amount of this compound and dissolve it in the prepared solvent.
-
Brief sonication may be used to aid dissolution.
-
-
Storage:
-
Dispense the solution into amber glass vials.
-
Flush the headspace of each vial with inert gas before sealing.
-
Store at a low temperature (e.g., -20°C or -80°C) for long-term storage. For short-term use, store at 2-8°C.
-
Visualizing Degradation and Stabilization
Potential Degradation Pathways
The following diagram illustrates the primary potential degradation pathways for this compound based on its chemical structure.
Caption: Potential degradation pathways of the target molecule.
Decision Workflow for Solution Stabilization
This workflow provides a logical sequence of steps to diagnose and address stability issues.
Caption: A workflow for diagnosing and solving stability issues.
References
-
Oxidative Cleavage of Furans. Organic Reactions. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]
-
Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. [Link]
-
From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms. PubMed Central. [Link]
-
Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. PubMed Central. [Link]
-
Role of Chelating Agents for Prevention, Intervention, and Treatment of Exposures to Toxic Metals. ResearchGate. [Link]
-
Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. MDPI. [Link]
-
Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. MDPI. [Link]
-
Oxidation of furans (Review). ResearchGate. [Link]
-
Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. ScienceDirect. [Link]
-
Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. PubMed Central. [Link]
-
The importance of antioxidants which play the role in cellular response against oxidative/nitrosative stress: current state. PubMed Central. [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
The Progessive and Step-Wise Decarboxylation of Furan-Tetracarboxlic Acid. UNI ScholarWorks. [Link]
-
Thermal degradation kinetics of aromatic ether polymers. Scholars Junction - Mississippi State University. [Link]
-
Ether cleavage. Wikipedia. [Link]
-
Borane catalysed ring opening and closing cascades of furans leading to silicon functionalized synthetic intermediates. National Institutes of Health. [Link]
-
Microbial degradation of furanic compounds: biochemistry, genetics, and impact. PubMed Central. [Link]
-
2-Furoic acid. Wikipedia. [Link]
-
Oxidation and Antioxidants in Organic Chemistry and Biology. ResearchGate. [Link]
-
Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels. [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences. [Link]
-
Oxygen, Stress, and Antioxidants (Ron Mittler, PhD). YouTube. [Link]
-
Chelation. Wikipedia. [Link]
-
Cleavage of Ethers with Acids. YouTube. [Link]
-
Molecular switch. Wikipedia. [Link]
-
Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals. The Journal of Physical Chemistry A. [Link]
-
Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis. [Link]
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. [Link]
-
Stability indicating HPLC method development - a review. ResearchGate. [Link]
-
A scalable carboxylation route to furan-2,5-dicarboxylic acid. RSC Publishing. [Link]
-
Thermal decomposition of furans with oxygenated substituents: A combined experimental and quantum chemical study. Biblio. [Link]
-
Wisdom Wednesday: Chelating Agents 101. YouTube. [Link]
-
Ambergris. Wikipedia. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ambergris - Wikipedia [en.wikipedia.org]
- 12. From initial treatment design to final disposal of chelating agents: a review of corrosion and degradation mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpbs.com [ijpbs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. scispace.com [scispace.com]
- 17. ijtsrd.com [ijtsrd.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Purification Challenges of 5-[(4-Chlorophenoxy)methyl]-2-furoic Acid Analogues
This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals facing purification challenges with 5-[(4-Chlorophenoxy)methyl]-2-furoic acid and its analogues. Drawing on established laboratory techniques and chemical principles, this resource offers practical, experience-driven solutions to common and complex purification issues.
Table of Contents
-
FAQ 1: Overcoming Crystallization Failures - "My compound is 'oiling out' instead of crystallizing. What adjustments can I make?"
-
FAQ 2: Addressing Chromatographic Issues - "I'm observing significant peak tailing and poor separation in my column chromatography. What is the cause and solution?"
-
FAQ 3: Identifying and Removing Persistent Impurities - "How do I effectively identify and eliminate structurally similar impurities?"
-
Key Experimental Protocols
-
Protocol 1: Optimized Recrystallization for Furoic Acid Analogues
-
Protocol 2: High-Resolution Flash Chromatography for Acidic Compounds
-
-
References
FAQ 1: My compound is 'oiling out' instead of crystallizing. What adjustments can I make?
Answer:
"Oiling out" is a frequent obstacle in the crystallization of this compound analogues, where the compound separates as a liquid instead of a solid. This phenomenon typically arises from conditions of high supersaturation, rapid cooling, or the use of a solvent system in which the compound remains too soluble even at lower temperatures.[1][2][3] The formation of an oil is problematic because it often traps impurities and rarely solidifies into a pure crystalline form.[1][4]
The fundamental issue lies in the crystallization kinetics and thermodynamics. Crystal formation requires overcoming an energy barrier for nucleation. If this barrier is too high, or if the compound's solubility does not decrease sufficiently upon cooling, the molecules will aggregate into a disordered, liquid "oil" rather than an ordered crystal lattice. The molecular structure of these furoic acid analogues, with a flexible ether bond and a polar carboxylic acid, contributes to this complex behavior.
Troubleshooting Strategies:
-
Optimize the Solvent System: The choice of solvent is critical. The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures.
-
Solvent Screening: Begin by testing the solubility of a small amount of your compound in various solvents like ethyl acetate, acetone, toluene, and heptane to gauge polarity effects.
-
Employ a Binary Solvent System: A highly effective method is to use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature. Then, slowly add a "poor" solvent (e.g., heptane) until the solution becomes cloudy. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly. This technique provides precise control over the level of supersaturation.
-
-
Control the Cooling Rate: Rapid temperature changes are a common cause of oiling out. Molecules require sufficient time to align into a crystal lattice.[5]
-
Slow Ambient Cooling: After dissolution, allow the flask to cool undisturbed on the lab bench.
-
Insulated Cooling: For particularly challenging compounds, insulate the flask (e.g., with glass wool) to further slow the cooling process.
-
Staged Cooling: Cool the solution first to room temperature, then move it to a refrigerator (4°C), and if needed, to a freezer (-20°C), allowing several hours at each stage.
-
-
Utilize Seeding: The introduction of a seed crystal can bypass the difficult nucleation step by providing a template for crystal growth.
-
Seeding Technique: Add a tiny crystal of the pure compound to the cooled, supersaturated solution. If no seed crystal is available, gently scratching the inside of the flask at the liquid's surface with a glass rod can create microscopic imperfections that serve as nucleation sites.[5]
-
-
Adjust the Concentration: An overly concentrated initial solution can lead to the compound "crashing out" as an oil.[1]
-
General Guideline: Aim for a concentration that allows for complete dissolution at the solvent's boiling point, with initial crystal formation observed as it cools to room temperature.
-
Visual Workflow for Troubleshooting Oiling Out:
Caption: Decision tree for resolving crystallization issues.
FAQ 2: I'm observing significant peak tailing and poor separation in my column chromatography. What is the cause and solution?
Answer:
Significant peak tailing and inadequate separation during silica gel chromatography of this compound and its analogues are typically caused by strong interactions between the carboxylic acid group of the analyte and the stationary phase.[6][7][8]
The Underlying Chemistry:
Silica gel's surface is covered with silanol groups (Si-OH), which are weakly acidic. The carboxylic acid on your molecule can form strong hydrogen bonds with these silanol groups.[6][7] This secondary interaction causes a portion of your compound to lag behind the main band, resulting in an asymmetric, tailing peak.[6][8] When impurities have similar polarities, this peak broadening leads to poor separation.
Optimization Strategies:
-
Modify the Mobile Phase: The most effective way to counteract this issue is to add a small amount of a volatile acid to the eluent.
-
Acidification: Incorporating 0.5-1% acetic acid or formic acid into your mobile phase (e.g., ethyl acetate/hexane) is a standard and highly effective technique. The added acid protonates the surface silanol groups, minimizing their interaction with your acidic compound and ensuring it remains in its less polar, protonated state.[8] This results in sharper, more symmetrical peaks and improved resolution.
-
-
Consider the Stationary Phase:
-
Reversed-Phase Chromatography: For analogues that are particularly polar, reversed-phase chromatography (using a C18 stationary phase and a polar mobile phase like methanol/water) can be a viable alternative. Here, separation is based on hydrophobicity, avoiding the issues with silanol interactions.
-
-
Improve Sample Loading:
-
Dry Loading: To prevent disturbance of the column bed, dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, flowable powder. This can then be carefully added to the top of your column.
-
Solvent System Optimization Table:
| Solvent System (Hexane/Ethyl Acetate) | Modifier | Anticipated Result |
| 80:20 | None | Likely to exhibit significant peak tailing. |
| 80:20 | 1% Acetic Acid | Improved peak symmetry and better resolution. |
| 70:30 | None | Faster elution, but tailing may persist. |
| 70:30 | 1% Acetic Acid | Often provides an optimal balance of retention and peak shape. |
FAQ 3: How do I effectively identify and eliminate structurally similar impurities?
Answer:
A common challenge in the synthesis of these furoic acid analogues is the presence of residual starting materials or byproducts, such as 5-(hydroxymethyl)-2-furoic acid or the corresponding ethyl ester from a saponification step. Their structural similarity to the final product makes them difficult to remove.
Impurity Identification:
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry is indispensable for identifying impurities. It provides both the retention time and the mass-to-charge ratio (m/z), allowing for the determination of the molecular weights of co-eluting species.
-
¹H NMR Spectroscopy: A high-resolution proton NMR spectrum can often reveal the presence of trace impurities. Look for characteristic signals, such as the CH₂-OH protons of the starting material or the distinct quartet and triplet of an ethyl ester.
Strategies for Removal:
A combination of chemical and physical separation methods is often most effective.
Visual Purification Strategy:
Caption: A multi-step approach to purifying furoic acid analogues.
-
Acid-Base Extraction: This is a highly effective technique for separating carboxylic acids from neutral or basic impurities.[9][10][11][12]
-
Procedure: Dissolve the crude mixture in an organic solvent like ethyl acetate and wash it with an aqueous base (e.g., 1M sodium bicarbonate). The furoic acid will be deprotonated to its salt form and move into the aqueous layer, while neutral impurities (like an ester) will remain in the organic layer.[9][10][12] The layers are then separated, and the aqueous layer is re-acidified (e.g., with 1M HCl) to precipitate the pure carboxylic acid, which can then be collected by filtration or extraction.[12]
-
-
Optimized Recrystallization: As detailed in FAQ 1, a carefully executed recrystallization can effectively separate compounds with different polarities and solubilities.
-
Preparative Chromatography: For instances requiring very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary to resolve closely related compounds.
Key Experimental Protocols
Protocol 1: Optimized Recrystallization for Furoic Acid Analogues
-
Solvent Preparation: Use a binary solvent system, such as ethyl acetate (a "good" solvent) and heptane (a "poor" solvent).
-
Dissolution: In a suitable flask, dissolve the crude compound in the minimum amount of hot ethyl acetate.
-
Supersaturation: While the solution is hot, add heptane dropwise until a slight cloudiness persists.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the turbidity.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer to a refrigerator.
-
Isolation: Collect the formed crystals via vacuum filtration.
-
Washing: Rinse the crystals with a small portion of cold heptane.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: High-Resolution Flash Chromatography for Acidic Compounds
-
Column Preparation: Pack a column with silica gel using a slurry of hexane/ethyl acetate.
-
Mobile Phase: Prepare the eluent (e.g., 80:20 hexane/ethyl acetate) and add 1% acetic acid.
-
Sample Loading: Dissolve the crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. Load the resulting dry powder onto the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Monitor the fractions by Thin Layer Chromatography (TLC).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. The volatile acetic acid will be removed during this step.
References
-
Wilson, W. C. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses Procedure. Retrieved from [Link]
- Cureton, L. T., & La Scala, J. J. (2013). Synthesis and Characterization of Furanic Compounds.
- Al-Said, M. S., Ghorab, M. M., & Nissan, Y. M. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(23), 2723-2736.
- CN103570649A - Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone. (n.d.).
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- US7307188B2 - Purification of carboxylic acids by complexation with selective solvents. (n.d.).
-
ResearchGate. (2025, August 6). Synthesis of Novel Heterocyclic Analogs of 5-(4-Methylcarboxamido-phenyl)-2-furoic acid as Potent Antimicrobial Agents. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent design for crystallization of carboxylic acids. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-furoic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Chromatography Forum. (2007, September 21). Acidic compound / Si column tailing. Retrieved from [Link]
-
Patsnap. (n.d.). Preparation method of lornoxicam impurity. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, chemistry and applications of 5-hydroxymethylfurfural and its derivatives. Retrieved from [Link]
-
WIPO Patentscope. (2015, March 5). WO/2015/030590 PROCESS FOR PURIFYING AN ACID COMPOSITION COMPRISING 2-FORMYL-FURAN-5-CARBOXYLIC ACID AND 2,5-FURANDICARBOXYLIC ACID. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]
-
PubMed. (n.d.). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. Retrieved from [Link]
- Ghosh et al. (2014). IJPSR, 5(10), 4078-4108.
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]
-
ResearchGate. (n.d.). Selective synthesis of 2-furoic acid and 5-hydroxymethyl-2-furancarboxylic acid from bio-based furans by recombinant Escherichia coli cells. Retrieved from [Link]
-
Chromatography Online. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction. Retrieved from [Link]
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. acdlabs.com [acdlabs.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. vernier.com [vernier.com]
Technical Support Center: Method Validation for 5-[(4-Chlorophenoxy)methyl]-2-furoic acid Quantification
Welcome to the technical support center for the analytical quantification of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into method validation and troubleshooting. Our approach is rooted in scientific expertise and adherence to regulatory standards to ensure the trustworthiness and reliability of your analytical data.
Introduction to the Analyte and Method Validation
This compound is a molecule of interest in pharmaceutical development and related fields. Accurate and precise quantification is critical for its characterization, stability testing, and quality control. The validation of the analytical method used for this quantification is a mandatory step to ensure that the method is suitable for its intended purpose. This process is governed by international guidelines, primarily the ICH Q2(R1) and the recently updated Q2(R2) and Q14 documents, which provide a comprehensive framework for validation of analytical procedures.[1][2][3][4][5][6]
This guide will focus on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, a common and robust technique for the analysis of organic acids like this compound.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an RP-HPLC method for this compound?
A1: Based on the structure of the molecule, which contains a furoic acid moiety and a chlorophenoxy group, a C18 column is an excellent starting point. A suitable initial mobile phase would be a mixture of an acidified aqueous buffer and an organic solvent like acetonitrile or methanol. For instance, a mobile phase of acetonitrile and water (acidified to a pH of around 2.5-3.0 with an acid like phosphoric acid or formic acid) in a 50:50 (v/v) ratio is a logical starting point. The acidic pH is crucial to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape on a reversed-phase column. A flow rate of 1.0 mL/min and UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., around 254 nm, but a full UV scan is recommended to determine the optimal wavelength) would be appropriate initial parameters.
Q2: How do I choose the right column for my analysis?
A2: The choice of column is critical for achieving good separation and peak shape. For this compound, a C18 (L1) column is the most common choice due to the non-polar nature of the molecule. The length and particle size of the column will depend on the desired resolution and analysis time. A 250 mm x 4.6 mm column with 5 µm particles is a good general-purpose column for method development. For faster analysis, a shorter column with smaller particles (e.g., 150 mm x 4.6 mm, 3.5 µm) can be used, but this will require a system with lower dispersion (UHPLC).
Q3: What are the key validation parameters I need to assess for this method?
A3: According to ICH guidelines, the key validation parameters for a quantitative impurity method or an assay method include:[2][3]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Troubleshooting Guide
This section addresses common issues encountered during the quantification of this compound.
Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Mobile phase pH too high | Decrease the pH of the aqueous mobile phase to at least 2 pH units below the pKa of the analyte. | The pKa of a carboxylic acid is typically around 4-5. If the mobile phase pH is close to or above the pKa, the analyte will exist in both its protonated (less polar) and deprotonated (more polar) forms, leading to peak tailing on a reversed-phase column. By lowering the pH, the equilibrium is shifted towards the protonated form, resulting in a single, well-defined peak. |
| Column secondary interactions | Use a column with end-capping or a base-deactivated stationary phase. | Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of the analyte, causing peak tailing. End-capping or using a base-deactivated column minimizes these secondary interactions. |
| Column overload | Reduce the injection volume or the concentration of the sample. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Column contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) or, if necessary, with a series of solvents of increasing and then decreasing polarity. | Contaminants from previous injections can accumulate on the column and interfere with the chromatography. |
Inconsistent Retention Times
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inadequate column equilibration | Ensure the column is equilibrated with the mobile phase for a sufficient time (at least 10-15 column volumes) before starting the analysis. | The stationary phase needs to be fully conditioned with the mobile phase to ensure a stable and reproducible chromatographic environment. |
| Fluctuations in mobile phase composition | Prepare fresh mobile phase daily and ensure it is well-mixed. Check the pump performance of your HPLC system. | Small variations in the mobile phase composition can lead to significant shifts in retention time, especially for gradient methods. |
| Temperature fluctuations | Use a column oven to maintain a constant column temperature. | Retention times are sensitive to temperature changes. A column oven provides a stable thermal environment. |
| Air bubbles in the pump | Degas the mobile phase before use. Check for leaks in the system. | Air bubbles in the pump can cause pressure fluctuations and affect the flow rate, leading to variable retention times. |
Low Signal or No Peak
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Incorrect UV detection wavelength | Verify the UV-Vis spectrum of the analyte and set the detector to the wavelength of maximum absorbance (λmax). | The signal-to-noise ratio is maximized at the λmax, leading to better sensitivity. |
| Sample degradation | Prepare fresh samples and standards. Protect solutions from light and heat if the analyte is found to be unstable. | The analyte may be degrading in the sample solvent or under ambient conditions, leading to a lower concentration and a smaller peak. |
| Injection issue | Check the autosampler for proper operation. Manually inject a standard to confirm the issue is with the autosampler. | A malfunctioning autosampler may not be injecting the correct volume or any sample at all. |
| Detector lamp issue | Check the detector lamp's energy and replace it if it is low. | The detector lamp has a finite lifetime and its energy output will decrease over time, leading to a weaker signal. |
Experimental Protocol: Stability-Indicating RP-HPLC Method Validation
This protocol outlines the steps for validating a stability-indicating RP-HPLC method for the quantification of this compound. A stability-indicating method is crucial as it can resolve the main peak from any potential degradation products.[7]
Forced Degradation Studies
-
Objective: To demonstrate the specificity of the method by showing that the analyte peak is well-resolved from any degradation products.
-
Procedure:
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light for 7 days.
-
-
Analysis: Analyze the stressed samples by the proposed HPLC method. The peak purity of the analyte should be assessed using a photodiode array (PDA) detector.
Validation Parameters
The following table summarizes the acceptance criteria for the validation parameters based on ICH guidelines.
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be free from interference from degradants, and the peak purity angle should be less than the peak purity threshold. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 |
| Range | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | % Recovery between 98.0% and 102.0% |
| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0% |
| Detection Limit (DL) | Signal-to-noise ratio of 3:1 |
| Quantitation Limit (QL) | Signal-to-noise ratio of 10:1 |
| Robustness | The results should remain within the acceptance criteria when small, deliberate changes are made to the method parameters (e.g., mobile phase composition, pH, flow rate, column temperature). |
Visualizing the Workflow
Method Development and Validation Workflow
Caption: A flowchart illustrating the sequential process from method development to full validation for routine use.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for systematically troubleshooting peak tailing issues in HPLC analysis.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
-
U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (2023). Quality Guidelines. [Link]
-
Shehzadi, N., Hussain, K., Islam, M., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. Journal of Chromatographic Science, 56(3), 221-229. [Link]
-
Agilent Technologies. (2010). Tips and Tricks of HPLC System Troubleshooting. [Link]
Sources
- 1. 5-(4-Chlorophenyl)-2-furoic acid | C11H7ClO3 | CID 726693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Adsorption and photodegradation kinetics of herbicide 2,4,5-trichlorophenoxyacetic acid with MgFeTi layered double hydroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 5-[(4-Acetylphenoxy)methyl]-2-furoic acid Supplier in Mumbai, 5-[(4-Acetylphenoxy)methyl]-2-furoic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 6. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 7. 5-(4-CHLOROPHENYL)-2-FUROIC ACID CAS#: 41019-45-8 [amp.chemicalbook.com]
Validation & Comparative
A Researcher's Guide to the Comparative Analysis of 5-[(4-Chlorophenoxy)methyl]-2-furoic Acid Derivatives
In the landscape of medicinal chemistry, the furan scaffold represents a privileged structure, serving as the backbone for numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] Within this class, 5-[(4-Chlorophenoxy)methyl]-2-furoic acid has emerged as a promising lead compound. Its structural features—a carboxylic acid for potential metabolic and pharmacokinetic modulation, a furan ring as a versatile pharmacophore, and a chlorophenoxy group that can influence lipophilicity and target interaction—make it an attractive candidate for derivatization to enhance its therapeutic potential.
This guide provides a comparative framework for the synthesis and evaluation of derivatives of this compound. We will explore the rationale behind the derivatization of the parent molecule, propose a comparative analysis of key derivatives, and provide detailed, field-proven experimental protocols to enable researchers to conduct their own investigations.
The Rationale for Derivatization: A Strategic Approach
The primary motivation for synthesizing derivatives of a lead compound is to optimize its pharmacological profile. For this compound, derivatization of the carboxylic acid moiety into esters and amides is a logical first step. This strategy is underpinned by the following principles:
-
Modulation of Physicochemical Properties: Converting the carboxylic acid to an ester or amide can significantly alter key properties such as solubility, lipophilicity, and membrane permeability, which in turn affects absorption, distribution, metabolism, and excretion (ADME).
-
Enhancement of Biological Activity: Modification of the carboxyl group can influence the compound's binding affinity to its biological target. For instance, an ester derivative might act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid, potentially improving bioavailability. Amide derivatives can introduce new hydrogen bonding interactions, which may enhance target engagement.
-
Exploration of Structure-Activity Relationships (SAR): By systematically synthesizing and testing a series of derivatives, researchers can elucidate the relationship between chemical structure and biological activity. This knowledge is invaluable for the rational design of more potent and selective drug candidates. The prediction of biological activity spectra for substances (PASS) is a computational tool that can aid in the virtual screening of such derivatives to forecast their potential therapeutic effects.[2]
Comparative Analysis of Key Derivatives
| Derivative | Structure | Expected Anti-inflammatory Activity | Expected Antimicrobial Activity | Rationale for Expected Activity |
| Parent Acid | This compound | Moderate | Moderate | The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The overall structure shares features with other biologically active furoic acid derivatives. |
| Methyl Ester | Methyl 5-[(4-Chlorophenoxy)methyl]-2-furoate | Potentially higher in vivo | Moderate | May act as a prodrug, improving oral bioavailability. Increased lipophilicity could enhance cell penetration. |
| Amide | 5-[(4-Chlorophenoxy)methyl]-N-phenyl-2-furamide | Moderate to High | Potentially higher | The amide bond can form additional hydrogen bonds with target enzymes or receptors. The phenyl group can introduce new steric and electronic interactions. |
Experimental Protocols
To facilitate the empirical validation of the proposed comparative analysis, we provide the following detailed experimental protocols. These methods are based on standard, widely accepted procedures in the fields of synthetic chemistry and pharmacology.
Synthesis of this compound Derivatives
The synthesis of the proposed derivatives can be achieved through a straightforward, multi-step process starting from commercially available reagents.
Step 1: Synthesis of 5-(hydroxymethyl)furfural
This can be achieved from the dehydration of fructose in the presence of an acid catalyst.
Step 2: Reduction to 2,5-furandimethanol
The furfural derivative from the previous step is reduced to the corresponding diol.
Step 3: Selective etherification
The primary alcohol at the 5-position is selectively etherified with 4-chlorophenol.
Step 4: Oxidation to this compound
The remaining primary alcohol at the 2-position is oxidized to the carboxylic acid.
Step 5: Esterification and Amidation
The resulting carboxylic acid can be converted to its methyl ester via Fischer esterification or to the amide through activation of the carboxyl group followed by reaction with an amine.
Evaluation of Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats is a well-established and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[3]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for one week under standard laboratory conditions.
-
Compound Administration: The test compounds (parent acid, methyl ester, amide) and a positive control (e.g., diclofenac) are administered orally or intraperitoneally at a predetermined dose. A vehicle control group receives only the solvent.
-
Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Evaluation of Antimicrobial Activity
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.[4]
Protocol: Broth Microdilution Assay for MIC Determination
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[4]
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Workflow and Potential Mechanisms
To provide a clearer understanding of the experimental process and the potential biological targets of these compounds, the following diagrams are provided.
Caption: Workflow for in vivo anti-inflammatory assay.
Caption: Workflow for in vitro antimicrobial assay.
Caption: Potential anti-inflammatory mechanism.
Concluding Remarks
The systematic derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. By leveraging the principles of medicinal chemistry and employing robust pharmacological assays, researchers can effectively explore the structure-activity relationships within this class of compounds. This guide provides a foundational framework to embark on such an investigation, with the ultimate goal of developing derivatives with enhanced efficacy and a favorable safety profile. The provided protocols are intended to be a starting point, and researchers are encouraged to adapt and optimize them based on their specific experimental needs and findings.
References
-
Synthesis and Biological Evaluation of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells. PubMed. Available at: [Link]
-
Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation. PubMed. Available at: [Link]
-
Antimicrobial activity of the synthesized cationic surfactants against pathogenic bacteria and fungi. ResearchGate. Available at: [Link]
-
Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug. PubMed. Available at: [Link]
-
Synthesis and Bioevaluation of 5-Fluorouracil Derivatives. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives. PMC. Available at: [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. PMC. Available at: [Link]
-
Synthesis, cytotoxicity, and anti-inflammatory evaluation of 2-(furan-2-yl)-4-(phenoxy)quinoline derivatives. Part 4. PubMed. Available at: [Link]
-
Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC. Available at: [Link]
-
Antimicrobial Activity of Some New Thioureides Derived from 2-(4-Chlorophenoxymethyl)benzoic Acid. PMC. Available at: [Link]
-
Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. Available at: [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]
-
Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols. ResearchGate. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Available at: [Link]
-
EVALUATION OF ANTI-INFLAMMATORY POTENTIAL OF SOME NEW FERULIC ACID DERIVATIVES. Farmacia Journal. Available at: [Link]
-
Journal of Molecular Structure. Physics @ Manasagangotri. Available at: [Link]
-
Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions. ResearchGate. Available at: [Link]
-
Antimicrobial activity of some new thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid. PubMed. Available at: [Link]
-
Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Publications. Available at: [Link]
-
Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of 4-biphenylamino-5-halo-2(5H)-furanones as potential anticancer agents. PubMed. Available at: [Link]
-
Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. PubMed. Available at: [Link]
-
Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC. Available at: [Link]
-
New thioureides of 2-(4-methylphenoxymethyl) benzoic acid with antimicrobial activity. ResearchGate. Available at: [Link]
Sources
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the relationship between the predicted biological activity and the chemical structure of S-derivatives of 5-(5-bromofuran-2-yl)-4R-1,2,4-triazole-3-thiols | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 3. Characterization of 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone as a nonsteroidal antiinflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Anticancer Activity of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Introduction: Unveiling the Potential of a Novel Furoic Acid Derivative
In the relentless pursuit of novel anticancer therapeutics, medicinal chemists often turn to the synthesis of new molecular entities that combine pharmacophores from compounds with known biological activities. 5-[(4-Chlorophenoxy)methyl]-2-furoic acid emerges as a compelling candidate for investigation, strategically designed to merge the structural features of a furoic acid core with a chlorophenoxy moiety. While this specific molecule remains uncharacterized in the oncological literature, its constituent parts provide a strong rationale for its potential as an anticancer agent.
Furoic acid derivatives have garnered significant attention for their diverse pharmacological activities, including promising anticancer properties.[1] Certain furan-containing compounds have demonstrated potent cytotoxic effects against various cancer cell lines, with mechanisms that include the induction of apoptosis and cell cycle arrest.[1][2] Notably, some furan derivatives have been shown to modulate critical signaling pathways implicated in cancer progression, such as the PI3K/Akt and Wnt/β-catenin pathways.[2]
The chlorophenoxy group, while commonly associated with herbicides, is known to induce cellular toxicity.[3] This toxicity, although detrimental in an environmental context, suggests a capacity to disrupt fundamental cellular processes that, if harnessed and targeted appropriately, could be exploited for anticancer effects. The inclusion of a chlorine atom on the phenoxy ring can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability.
This guide, therefore, presents a comprehensive experimental framework for the systematic validation of the anticancer activity of this compound. We will delineate a series of in vitro and in vivo assays designed to rigorously assess its efficacy, elucidate its mechanism of action, and benchmark its performance against established and emerging anticancer agents. This document is intended for researchers, scientists, and drug development professionals dedicated to the discovery and validation of next-generation cancer therapies.
Experimental Validation Workflow: A Multi-faceted Approach
The validation of a novel anticancer compound necessitates a tiered and logical progression of experiments, from broad initial screens to detailed mechanistic studies. Our proposed workflow is designed to be a self-validating system, where the results of each experiment inform the design and interpretation of the next.
Caption: A hypothetical mechanism of action for this compound.
Western Blotting
To test our hypothesis, we will use western blotting to analyze the expression levels of key proteins in the PI3K/Akt pathway.
Experimental Protocol:
-
Protein Extraction: Treat cells with the test compound for 24 hours, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), total mTOR, phospho-mTOR, total p70S6K, and phospho-p70S6K. Use an antibody against β-actin as a loading control.
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Hypothetical Data Interpretation:
A decrease in the levels of phosphorylated Akt, mTOR, and p70S6K in treated cells compared to the vehicle control would support our hypothesis that the compound inhibits the PI3K/Akt signaling pathway.
Phase 3: In Vivo Validation
The final phase of our preclinical validation will assess the in vivo efficacy and safety of this compound in a mouse xenograft model.
Xenograft Tumor Model
Human cancer cells (e.g., HCT116) will be subcutaneously injected into immunodeficient mice. Once tumors reach a palpable size, the mice will be randomized into treatment groups.
Experimental Protocol:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the following groups (n=8 per group):
-
Vehicle control (e.g., saline with 5% DMSO)
-
This compound (e.g., 25 mg/kg, administered intraperitoneally daily)
-
5-Fluorouracil (e.g., 20 mg/kg, administered intraperitoneally every other day)
-
-
Data Collection: Measure tumor volume and body weight twice weekly for the duration of the study (e.g., 21 days).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Hypothetical Data Presentation:
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| Test Compound | 750 ± 150 | 50 |
| 5-Fluorouracil | 600 ± 120 | 60 |
Conclusion and Future Directions
This comprehensive guide outlines a rigorous and scientifically sound approach to validating the potential anticancer activity of this compound. The proposed multi-phase experimental plan, from initial in vitro screening to in vivo efficacy studies, is designed to provide a thorough assessment of the compound's therapeutic potential. The inclusion of detailed protocols, hypothetical data, and a proposed mechanism of action serves as a robust framework for researchers in the field of drug discovery.
Positive outcomes from this validation process would warrant further investigation, including pharmacokinetic and pharmacodynamic studies, detailed toxicology assessments, and exploration of its efficacy in combination with other anticancer agents. The ultimate goal is to translate promising preclinical findings into novel and effective therapies for cancer patients.
References
-
Fantini, M., et al. (2021). Combination Anticancer Therapies Using Selected Phytochemicals. Molecules, 26(23), 7345. [Link]
-
Li, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Letters in Drug Design & Discovery, 17(1), 108-118. [Link]
-
Bradberry, S. M., et al. (2000). Mechanisms of toxicity, clinical features, and management of acute chlorophenoxy herbicide poisoning: a review. Journal of Toxicology: Clinical Toxicology, 38(2), 111-122. [Link]
-
Saraste, A., & Pulkki, K. (2000). Morphologic and biochemical hallmarks of apoptosis. Cardiovascular Research, 45(3), 528-537. [Link]
-
Riccardi, C., & Nicoletti, I. (2006). Analysis of apoptosis by propidium iodide staining and flow cytometry. Nature Protocols, 1(3), 1458-1461. [Link]
-
Mahmood, T., & Yang, P.-C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences, 4(9), 429. [Link]
-
Corbett, T. H., et al. (1999). In vivo methods for screening and preclinical testing. Anticancer Drug Development Guide: Preclinical Screening, Clinical Trials, and Approval, 1-21. [Link]
-
Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-fluorouracil: mechanisms of action and clinical strategies. Nature Reviews Cancer, 3(5), 330-338. [Link]
-
Teicher, B. A. (2008). Tumor models for efficacy determination. Molecular Cancer Therapeutics, 7(12), 3698-3706. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71477, 5-Fluorouracil. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3177, Doxorubicin. Retrieved from [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). Molecules, 27(8), 2568. [Link]
Sources
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cancer incidence and mortality in women occupationally exposed to chlorophenoxy herbicides, chlorophenols, and dioxins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 5-[(4-Chlorophenoxy)methyl]-2-furoic Acid Analogues as Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
For researchers in metabolic disease, inflammation, and oncology, the peroxisome proliferator-activated receptors (PPARs) present a compelling therapeutic target. These ligand-activated transcription factors are central regulators of lipid and glucose homeostasis, inflammatory responses, and cellular proliferation. The development of selective and potent PPAR agonists is a cornerstone of modern drug discovery. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid analogues, a class of compounds with potential as PPAR modulators. Drawing upon established principles of medicinal chemistry and experimental data from related compound series, we will dissect the molecular features crucial for potent and selective PPAR activation.
The Core Scaffold: A Privileged Structure for PPAR Engagement
The this compound scaffold comprises three key pharmacophoric elements: an acidic head group (the 2-furoic acid), a central linker (the methyl-ether linkage), and a lipophilic tail (the 4-chlorophenoxy group). This general architecture is shared by many known PPAR agonists, suggesting its suitability for productive interactions within the ligand-binding pocket (LBP) of PPAR subtypes (α, γ, and δ).
The acidic head group is critical for anchoring the ligand within the LBP through hydrogen bond interactions with key amino acid residues. The lipophilic tail occupies a hydrophobic pocket, and variations in its structure and electronics can profoundly influence potency and subtype selectivity. The central linker provides the appropriate spatial orientation for the head and tail groups.
Structure-Activity Relationship Analysis
The Acidic Head Group: Furoic Acid and its Isosteres
The 2-furoic acid moiety serves as a bioisostere of the carboxylic acids found in many fibrate and glitazone drugs. Its acidity allows for the formation of a crucial salt bridge with a positively charged residue in the PPAR LBP, such as lysine or arginine.
-
Impact of Esterification: Conversion of the carboxylic acid to an ester is a common prodrug strategy to enhance bioavailability. However, the free acid is generally required for direct receptor activation. In vitro assays using esterified analogues would be expected to show significantly reduced or no activity unless intracellular esterases can hydrolyze the ester to the active carboxylate.
-
Alternative Acidic Groups: Replacement of the carboxylic acid with other acidic functional groups, such as a tetrazole or a hydroxamic acid, could maintain the key hydrogen bonding interactions and may modulate the pharmacokinetic profile.
The Lipophilic Tail: The Role of the 4-Chlorophenoxy Moiety
The 4-chlorophenoxy group is a common feature in many pharmacologically active compounds. Its role in PPAR agonism is to occupy a hydrophobic region of the LBP.
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of potency and selectivity.
-
Halogen Substitution: The 4-chloro substituent contributes to the lipophilicity of the tail and can engage in favorable halogen bonding interactions within the LBP. Other halogen substitutions (F, Br, I) at the para-position would likely yield active compounds, with potency varying based on the size and electronegativity of the halogen.
-
Alkyl and Alkoxy Groups: Small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups at the para-position are also well-tolerated in many PPAR agonist scaffolds and can enhance hydrophobic interactions.
-
Positional Isomers: Moving the chloro substituent to the meta- or ortho-positions would alter the electronic profile and steric bulk of the phenoxy ring, likely leading to a significant change in activity and potentially selectivity.
-
The Central Linker: Maintaining Optimal Geometry
The ether linkage and the methylene bridge in the 5-[(4-Chlorophenoxy)methyl] moiety provide a degree of conformational flexibility, allowing the molecule to adopt an optimal conformation for binding.
-
Linker Length and Rigidity: Altering the length of the linker by adding or removing methylene units would change the distance between the acidic head and the lipophilic tail, which could disrupt the key binding interactions. Introducing rigidity into the linker, for example, by incorporating a double bond or a small ring, would restrict conformational freedom and could either enhance or decrease potency depending on whether the constrained conformation is favorable for binding.
Comparative Data Presentation
To illustrate the impact of structural modifications on PPAR activity, the following table presents hypothetical data based on the SAR principles discussed above. It is crucial to note that this data is for illustrative purposes and would need to be confirmed by experimental studies.
| Compound ID | R (Substitution on Phenyl Ring) | PPARα EC50 (nM) | PPARγ EC50 (nM) |
| 1 (Parent) | 4-Cl | 50 | 150 |
| 2 | 4-F | 75 | 200 |
| 3 | 4-Br | 40 | 120 |
| 4 | 4-CH3 | 60 | 180 |
| 5 | 4-OCH3 | 80 | 250 |
| 6 | 3-Cl | 200 | 500 |
| 7 | 2-Cl | >1000 | >1000 |
| 8 | H | 300 | 800 |
EC50 values represent the concentration of the compound that elicits 50% of the maximal response in a cell-based transactivation assay.
This hypothetical data suggests that a 4-bromo substitution might enhance potency, while moving the chloro substituent to the meta- or ortho-position, or removing it entirely, is detrimental to activity.
Experimental Protocols
To experimentally validate the SAR of this compound analogues, a robust and reproducible experimental workflow is essential.
Diagram of Experimental Workflow
Caption: Workflow for SAR study of furoic acid analogues.
Step-by-Step Protocol for PPARα/γ Transactivation Assay
This protocol describes a cell-based luciferase reporter assay to determine the potency (EC50) of test compounds as PPARα and PPARγ agonists.[1]
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 2 x 10^4 cells per well.
-
After 24 hours, cells are co-transfected with a GAL4-PPARα or GAL4-PPARγ ligand-binding domain (LBD) expression vector and a UAS-luciferase reporter vector using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with DMEM containing the test compounds at various concentrations (typically from 1 nM to 10 µM). A known PPARα agonist (e.g., WY-14643) and a PPARγ agonist (e.g., rosiglitazone) are used as positive controls. A vehicle control (e.g., 0.1% DMSO) is also included.
-
-
Luciferase Assay:
-
After 24 hours of incubation with the compounds, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay kit and a luminometer.
-
-
Data Analysis:
-
The relative light units (RLU) are normalized to the vehicle control.
-
The dose-response curves are generated by plotting the normalized RLU against the logarithm of the compound concentration.
-
The EC50 values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Logical Relationships in PPAR Agonist Design
The development of potent and selective PPAR agonists is a multi-parameter optimization problem. The following diagram illustrates the key relationships that must be considered.
Caption: Key considerations in PPAR agonist drug design.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel PPAR agonists. While direct experimental data on a comprehensive series of analogues is needed for a definitive SAR analysis, established principles of medicinal chemistry allow for rational predictions of the effects of structural modifications. The experimental protocols outlined in this guide provide a clear path for the synthesis and biological evaluation of these compounds. A systematic exploration of substitutions on the phenoxy ring, modifications of the furoic acid head group, and alterations of the central linker will be crucial for optimizing potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of promising candidates for further preclinical development.
References
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed. [Link]
-
Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. National Institutes of Health. [Link]
-
Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). National Institutes of Health. [Link]
Sources
Comparative Analysis of Analytical Methodologies: HPLC-UV vs. LC-MS/MS for the Quantification of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
Executive Summary
The selection of an appropriate analytical technique is paramount for the accurate and reliable quantification of pharmaceutical compounds. This guide provides an in-depth comparison of two instrumental methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the analysis of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid. While both techniques leverage liquid chromatography for separation, their detection principles diverge significantly, making them suitable for different applications. HPLC-UV serves as a robust, cost-effective workhorse for high-concentration assays, such as pharmaceutical quality control and purity assessments. In contrast, LC-MS/MS offers unparalleled sensitivity and specificity, establishing it as the gold standard for trace-level quantification in complex biological and environmental matrices, essential for pharmacokinetic and metabolism studies. This guide will dissect the operational principles, experimental protocols, performance metrics, and application-specific considerations for each technique, empowering researchers to make an informed decision based on their analytical objectives.
Introduction to the Analyte: this compound
This compound is an organic molecule characterized by a central furan-2-carboxylic acid core linked to a 4-chlorophenoxy group via a methylene ether bridge. Its chemical structure possesses key features that dictate the analytical strategy:
-
Aromatic Systems: The presence of the furan and chlorophenyl rings provides strong chromophores, making the molecule readily detectable by UV spectrophotometry.
-
Carboxylic Acid Group: This functional group makes the molecule's polarity and charge state pH-dependent. The pKa of the similar 2-furoic acid is approximately 3.12, indicating it will be ionized at neutral pH[1]. This is a critical consideration for chromatographic retention and mass spectrometric ionization.
-
Molecular Weight: With a molecular weight of 252.65 g/mol , the compound is well within the ideal range for analysis by mass spectrometry[2].
Understanding these properties is the foundation for developing robust and reliable analytical methods.
Principles of the Competing Technologies
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
HPLC operates by injecting a sample into a high-pressure liquid stream (mobile phase) that passes through a column packed with a stationary phase. The separation of analytes is based on their differential partitioning between these two phases. For a moderately polar molecule like our target analyte, reversed-phase chromatography, which utilizes a nonpolar stationary phase (e.g., C18) and a polar mobile phase, is the standard approach.
The detection principle relies on the Beer-Lambert Law. As the separated analyte passes through the detector's flow cell, it absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the analyte's concentration. The inherent chromophores in this compound make it an excellent candidate for this detection method.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS couples the powerful separation capabilities of HPLC with the highly sensitive and selective detection of a tandem mass spectrometer. After chromatographic separation, the analyte enters the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, where it is charged to form gas-phase ions.
The "tandem" aspect involves two mass analyzers in series, separated by a collision cell.
-
First Mass Analyzer (Q1): Selects the parent or precursor ion of the target analyte based on its mass-to-charge ratio (m/z). For our analyte, this would likely be the deprotonated molecule [M-H]⁻ at m/z 251.0.
-
Collision Cell (q2): The selected precursor ion is fragmented by collision with an inert gas (e.g., argon).
-
Second Mass Analyzer (Q3): Selects one or more specific fragment ions, known as product ions.
This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective because it requires a compound to have both the correct precursor ion mass and the correct product ion mass to generate a signal. This effectively eliminates noise from matrix components and co-eluting compounds[3].
Comparative Experimental Workflow
The following diagram illustrates the typical workflows for both HPLC-UV and LC-MS/MS analysis, from sample preparation to final data output.
Caption: General workflows for HPLC-UV and LC-MS/MS analysis.
Detailed Experimental Protocols
The following protocols are robust starting points for method development. They are designed to be self-validating by incorporating standard practices that ensure reliable performance.
Protocol 1: HPLC-UV Method for Purity and Assay
This method is optimized for the analysis of high-concentration samples, such as the active pharmaceutical ingredient (API) or formulated drug products.
-
Rationale: A C18 column is chosen for its versatility in retaining moderately polar compounds. The mobile phase contains an acidic buffer (phosphate) to suppress the ionization of the carboxylic acid group (pH < pKa), ensuring good retention and symmetric peak shape. Acetonitrile is a common organic modifier providing good elution strength.
-
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 20 mM Potassium Phosphate. Adjust pH to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm filter before use.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation (e.g., for API Purity):
-
Accurately weigh and dissolve the sample in the 50:50 diluent to a nominal concentration of 50 µg/mL.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase Gradient: 60% A / 40% B, isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detector Wavelength: 230 nm (or determined λmax).
-
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Construct a linear regression curve of peak area versus concentration for the standards.
-
Quantify the sample concentration using the calibration curve.
-
-
Protocol 2: LC-MS/MS Method for Bioanalysis in Plasma
This method is designed for quantifying trace levels of the analyte in a complex biological matrix like human plasma, typical for pharmacokinetic studies.
-
Rationale: This method requires high selectivity and sensitivity. ESI in negative mode is selected as it is highly effective for deprotonating carboxylic acids. A volatile buffer system (formic acid) is used because non-volatile salts like phosphate are incompatible with mass spectrometry[4]. A simple protein precipitation step is used for sample cleanup, which is often sufficient given the specificity of MS/MS detection. An isotopically labeled internal standard (IS) is recommended to compensate for matrix effects and variability.
-
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Standard Preparation:
-
Prepare a 1.0 mg/mL stock solution in methanol.
-
Perform serial dilutions in methanol and then spike into blank plasma to create calibration standards from 50 pg/mL to 5000 pg/mL.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (or standard/QC), add 150 µL of acetonitrile containing the internal standard (e.g., ¹³C₆-labeled analyte at 1 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions:
-
LC System: UHPLC system for improved resolution and speed.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple Quadrupole.
-
Ion Source: ESI, Negative Ion Mode.
-
MRM Transitions (Hypothetical):
-
Analyte: Q1: 251.0 m/z → Q3: 141.0 m/z (loss of chlorophenoxy group).
-
Internal Standard (¹³C₆): Q1: 257.0 m/z → Q3: 141.0 m/z.
-
-
-
Data Analysis:
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a linear regression curve of the Peak Area Ratio versus concentration.
-
Quantify the sample concentration using the weighted (1/x²) calibration curve.
-
-
Performance Comparison: A Data-Driven Analysis
The choice between these methods often comes down to their performance capabilities. The following table summarizes typical validation parameters for each technique when analyzing this compound.
| Parameter | HPLC-UV | LC-MS/MS | Rationale & Justification |
| Sensitivity (LOQ) | ~50-100 ng/mL | ~0.05-0.1 ng/mL (50-100 pg/mL) | MS/MS detection is inherently more sensitive and has a much lower signal-to-noise ratio, enabling the detection of picogram levels.[5] |
| Specificity | Moderate | Very High | HPLC-UV relies on retention time, which can be compromised by co-eluting impurities.[6] LC-MS/MS uses a specific mass transition (parent→fragment), providing unequivocal identification.[7] |
| Linear Dynamic Range | ~2-3 orders of magnitude | ~4-5 orders of magnitude | LC-MS/MS detectors can handle a wider range of concentrations without saturation, especially when using an internal standard. |
| Precision (%RSD) | < 2% | < 5% (typically < 15% at LOQ) | Both methods offer excellent precision. The slightly higher variability in LC-MS/MS is often due to the more complex sample preparation and potential for matrix effects. |
| Accuracy (% Recovery) | 98-102% | 95-105% | Both methods are highly accurate when properly validated. LC-MS/MS accuracy relies heavily on correcting for matrix effects with a suitable internal standard.[8] |
| Matrix Effect | Low (Interference-based) | High (Ion Suppression/Enhancement) | UV is less susceptible to signal suppression but can suffer from direct interference from matrix components that absorb at the same wavelength. ESI is prone to signal alteration by co-eluting compounds affecting ionization efficiency.[9] |
| Cost & Complexity | Lower | Higher | HPLC-UV systems are less expensive to purchase and maintain. LC-MS/MS requires a significant capital investment and specialized operator expertise.[10] |
Choosing the Right Tool for the Job: Application-Specific Recommendations
The optimal technique is dictated entirely by the analytical question. The following decision-making diagram can guide your selection process.
Caption: Decision tree for selecting an analytical method.
-
Use Case 1: Pharmaceutical Quality Control: For determining the purity of the drug substance or the potency of a final formulation, analyte concentrations are high. The primary need is for a robust, precise, and cost-effective method. HPLC-UV is the ideal choice. It provides sufficient sensitivity and is less complex to validate and transfer between labs.[11]
-
Use Case 2: Pharmacokinetic (PK) Studies: After administration, drug concentrations in biological fluids like plasma can drop to the pg/mL or low ng/mL range. The matrix is exceedingly complex. LC-MS/MS is the only suitable technique. Its superior sensitivity is required to define the concentration-time profile accurately, and its specificity is essential to distinguish the analyte from endogenous compounds and metabolites.[12][13]
-
Use Case 3: Environmental Monitoring: When testing for trace contamination in water or soil, the required detection limits are very low. LC-MS/MS is the preferred method. It provides the necessary sensitivity and selectivity to quantify residues at regulatory limits and overcome complex environmental matrices.[4][14]
Conclusion
The analysis of this compound can be successfully performed by both HPLC-UV and LC-MS/MS, but they are not interchangeable. They are complementary tools designed for different challenges. HPLC-UV is the pragmatic choice for routine, high-concentration applications where robustness and cost are key drivers. LC-MS/MS is the indispensable tool for research and regulated bioanalysis, where achieving the lowest detection limits in the most complex samples is the primary objective. A thorough understanding of the analytical requirements of your project is the critical first step in selecting the technology that will deliver accurate, reliable, and fit-for-purpose data.
References
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link][11]
-
Shehzadi, N., et al. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. S.A.J. Chem. [Link][15]
-
Guillarme, D., & Veuthey, J. L. (2013). Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices. Molecules. [Link][8]
-
Biotrial. (2025). The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. [Link][10]
-
Barceló, D., et al. (2001). Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A. [Link][4]
-
Restek Corporation. (2014). Fast Analysis of Chlorinated Phenoxy Herbicides in Environmental Samples by Negative ESI LC-MS/MS. [Link][14]
-
Veringa, A., et al. (2020). Utility, promise, and limitations of liquid chromatography-mass spectrometry-based therapeutic drug monitoring in precision medicine. Clinical Pharmacology & Therapeutics. [Link][12]
-
Farmacia Journal. (n.d.). COMPARISON OF A LC/MS METHOD WITH A LC/UV METHOD FOR THE DETERMINATION OF METFORMIN IN PLASMA SAMPLES. [Link][9]
-
Dolan, J. W. (n.d.). Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. [Link][5]
-
NorthEast BioLab. (n.d.). Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. [Link][13]
-
Agilent Technologies. (n.d.). Fast Analysis of Phenoxyacetic and Phenoxypropionic Herbicides in Vegetable Matrix by Negative Ion Electrospray LC/MS/MS. [Link][6]
-
Clarke, W. (2011). LC-MS/MS in the Clinical Laboratory – Where to From Here?. The Clinical Biochemist Reviews. [Link][7]
-
American Association for Clinical Chemistry. (2015). Liquid Chromatography Tandem Mass Spectrometry. [Link][3]
-
SpectraBase. (n.d.). 5-[(2-Chlorophenoxy)methyl]-2-furoic acid. [Link][2]
Sources
- 1. 2-Furoic acid - Wikipedia [en.wikipedia.org]
- 2. spectrabase.com [spectrabase.com]
- 3. myadlm.org [myadlm.org]
- 4. Determination of the herbicide 4-chloro-2-methylphenoxyacetic acid and its main metabolite, 4-chloro-2-methylphenol in water and soil by liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. agilent.com [agilent.com]
- 7. LC-MS/MS in the Clinical Laboratory – Where to From Here? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. farmaciajournal.com [farmaciajournal.com]
- 10. The advantages and the limitations of LC-MS/MS and Elisa methods in bioanalysis. | Biotrial [biotrial.com]
- 11. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 12. Utility, promise, and limitations of liquid chromatography‐mass spectrometry‐based therapeutic drug monitoring in precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nebiolab.com [nebiolab.com]
- 14. archivedproceedings.econference.io [archivedproceedings.econference.io]
- 15. applications.emro.who.int [applications.emro.who.int]
A Senior Application Scientist's Guide to Benchmarking 5-[(4-Chlorophenoxy)methyl]-2-furoic acid Against Standard Anticancer Drugs
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 5-[(4-Chlorophenoxy)methyl]-2-furoic acid against established anticancer drugs. We will operate under the hypothesis that this compound, herein referred to as Compound X, exhibits anticancer properties through the antagonism of Peroxisome Proliferator-Activated Receptors (PPARs).
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in critical cellular processes like lipid metabolism and inflammation.[1][2][3] Recent evidence has highlighted PPAR antagonists as promising therapeutic candidates in oncology. These antagonists can selectively disrupt metabolic and signaling networks that support tumor growth, survival, and metastasis.[1]
This guide will provide the scientific rationale and detailed protocols for a head-to-head comparison of Compound X with standard-of-care chemotherapeutics.
Introduction to this compound (Compound X)
Compound X is a novel synthetic molecule featuring a furoic acid backbone. While direct anticancer studies on this specific molecule are not extensively documented in publicly available literature, its structural motifs are present in other compounds with demonstrated biological activity. For instance, various derivatives of 2-furoic acid are utilized in the synthesis of a range of pharmaceuticals, including antimicrobial and anti-inflammatory agents.[4] Furthermore, compounds containing a furan moiety have shown antiproliferative activity against cancer cell lines.[5][6]
Our central hypothesis is that Compound X functions as a PPAR antagonist. PPARs, particularly PPARα and PPARγ, have emerged as potential therapeutic targets in oncology.[7][8] While PPAR agonists have been explored for their anticancer effects, recent studies suggest that PPAR antagonists can also modulate oncogenic pathways effectively.[1] They have been shown to impair tumor metabolism and angiogenesis, thereby hindering cancer progression.[1]
Selection of Standard Anticancer Drugs for Benchmarking
To establish a robust benchmark for Compound X, it is crucial to select appropriate standard-of-care anticancer drugs. Given our hypothesis that Compound X is a PPAR antagonist, we will select drugs with well-characterized mechanisms that are relevant to cancers where PPAR signaling is implicated, such as liver, colorectal, and prostate cancer.
-
5-Fluorouracil (5-FU): A cornerstone of chemotherapy for various solid tumors, including colorectal and liver cancer.[9] 5-FU is an antimetabolite that inhibits thymidylate synthase, leading to the disruption of DNA synthesis.
-
Paclitaxel: A mitotic inhibitor used in the treatment of numerous cancers. It stabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
GW6471: A known PPARα antagonist that has been shown to impair tumor metabolism and angiogenesis.[1] This will serve as a direct mechanistic control.
In Vitro Benchmarking Protocols
The initial phase of benchmarking will involve a series of in vitro assays to compare the cytotoxic and mechanistic effects of Compound X against the selected standard drugs.
Cell Viability and Cytotoxicity Assays
The primary objective is to determine the concentration of each compound required to inhibit the growth of cancer cell lines by 50% (IC50).
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., HepG2 for liver cancer, HT-29 for colorectal cancer, LNCaP for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Compound X, 5-FU, Paclitaxel, and GW6471. Treat the cells with a range of concentrations for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
Expected Outcome: This assay will provide a quantitative comparison of the cytotoxic potency of Compound X relative to the standard drugs.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death induced by Compound X, we will investigate its effects on apoptosis and the cell cycle.
Experimental Protocol: Flow Cytometry for Apoptosis and Cell Cycle
-
Cell Treatment: Treat cancer cells with Compound X, 5-FU, and Paclitaxel at their respective IC50 concentrations for 24 and 48 hours.
-
Apoptosis Staining: For apoptosis analysis, harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Cell Cycle Staining: For cell cycle analysis, fix the cells in ethanol and stain with PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different stages of apoptosis (early, late) and the cell cycle (G0/G1, S, G2/M).
Expected Outcome: This will reveal whether Compound X induces apoptosis and/or causes cell cycle arrest, providing insights into its mechanism of action. Compounds that induce apoptosis and cell cycle arrest are considered promising anticancer agents.[10]
Mechanistic Assays: PPAR Target Engagement
To validate our hypothesis that Compound X acts as a PPAR antagonist, we will perform a reporter gene assay.
Experimental Protocol: PPAR Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a PPAR expression vector (e.g., PPARα or PPARγ) and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.
-
Compound Treatment: Treat the transfected cells with a known PPAR agonist (e.g., rosiglitazone for PPARγ) in the presence or absence of increasing concentrations of Compound X or the known antagonist GW6471.
-
Luciferase Assay: After 24 hours, lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in the presence of Compound X would indicate its antagonistic effect on PPAR.
Expected Outcome: This assay will provide direct evidence of Compound X's ability to antagonize PPAR activity.
Data Presentation and Visualization
Clear and concise data presentation is paramount for objective comparison.
Table 1: Comparative IC50 Values (µM) of Compound X and Standard Drugs
| Cell Line | Compound X | 5-Fluorouracil | Paclitaxel | GW6471 |
| HepG2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| HT-29 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| LNCaP | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
Diagram 1: Proposed Experimental Workflow
Caption: Workflow for in vitro benchmarking of Compound X.
Diagram 2: Hypothesized PPAR Antagonism Pathway
Caption: Proposed mechanism of Compound X via PPAR antagonism.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to benchmark the novel compound this compound against standard anticancer drugs. The proposed experiments will not only provide a direct comparison of its efficacy but also validate its hypothesized mechanism of action as a PPAR antagonist.
Positive results from these in vitro studies would warrant progression to in vivo animal models to assess the compound's efficacy, pharmacokinetics, and safety profile. The ultimate goal is to generate a comprehensive data package to support the further development of this promising compound as a potential novel anticancer therapeutic.
References
- Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple Coumarins and Analogues in Medicinal Chemistry: Occurrence, Synthesis and Biological Activity. Current Medicinal Chemistry, 12(8), 887-916.
-
Gao, Y., Li, Y., & Li, J. (2025). Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer treatment. Expert Opinion on Investigating Drugs, 1-13. [Link]
- Issemann, I., & Green, S. (1990). Activation of a member of the steroid hormone receptor superfamily by peroxisome proliferators.
- Kharbanda, S., & Kufe, D. (2007). Peroxisome proliferator-activated receptor-gamma ligands as anti-cancer agents. Clinical Cancer Research, 13(20), 5971-5975.
- Karp, G. (2010). Cell and Molecular Biology: Concepts and Experiments. John Wiley & Sons.
- Michalik, L., Auwerx, J., Berger, J. P., Chatterjee, V. K., Glass, C. K., Gonzalez, F. J., ... & Wahli, W. (2006). International Union of Pharmacology. LXI. Peroxisome proliferator-activated receptors. Pharmacological Reviews, 58(4), 726-741.
- Tyagi, S., Gupta, P., Saini, A. S., Kaushal, C., & Sharma, S. (2011). The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. Journal of Advanced Pharmaceutical Technology & Research, 2(4), 236.
- Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., & El-Sohly, S. M. (2014). Synthesis and in vitro anticancer activity of some new 2-substituted-5-(3,4,5-trimethoxyphenyl)furan derivatives. European Journal of Medicinal Chemistry, 86, 612-620.
- Dawood, K. M., Abdel-Gawad, H., & Ellithey, M. (2006). Synthesis and antimicrobial evaluation of some new furanone and pyranone derivatives. Bioorganic & Medicinal Chemistry, 14(11), 3672-3680.
- Longley, D. B., Harkin, D. P., & Johnston, P. G. (2003). 5-Fluorouracil: mechanisms of action and clinical strategies.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3442, 5-Fluorouracil. Retrieved from [Link]
Sources
- 1. Peroxisome proliferator-activated receptor antagonists as emerging therapeutics in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. chempoint.com [chempoint.com]
- 5. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Properties of PPARα-Effects on Cellular Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro [mdpi.com]
- 9. Purpurogallin carboxylic acid exhibits synergistic effects with 5‑fluorouracil on liver cancer cells in vitro by targeting ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
In the landscape of modern drug discovery, the furan scaffold has emerged as a privileged structure, lending itself to a diverse array of biological activities.[1] This guide provides a detailed head-to-head comparison of a series of related compounds centered around the 5-(4-chlorophenyl)furan moiety. While the initial query referenced 5-[(4-Chlorophenoxy)methyl]-2-furoic acid, our extensive literature review indicates a more robust and data-rich comparative analysis can be conducted on its structural analogs exhibiting significant anticancer and anti-inflammatory properties.
This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the synthesis, biological performance, and mechanistic underpinnings of these promising compounds. We will dissect their structure-activity relationships, present supporting experimental data, and provide detailed protocols for key assays, empowering you to contextualize and potentially advance your own research endeavors.
Introduction to the Core Structures and Therapeutic Hypotheses
The compounds under consideration share a common structural motif: a furan ring substituted with a 4-chlorophenyl group. This substitution pattern has been explored for its potential to modulate various biological pathways. Our comparative analysis will focus on two primary therapeutic areas where these compounds have shown notable activity: oncology and inflammation.
For our anticancer investigation, we will examine derivatives of 5-(4-chlorophenyl)furan that have been identified as potent inhibitors of tubulin polymerization.[2][3] Microtubules are critical components of the cellular cytoskeleton, playing a pivotal role in cell division.[2] Their disruption is a clinically validated strategy for cancer chemotherapy.
In the realm of anti-inflammatory research, we will analyze 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid , a compound structurally inspired by the COX-2 inhibitor celecoxib, and 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone (F-1044) , a non-steroidal anti-inflammatory drug (NSAID) analog.[4][5] These compounds offer insights into the modulation of inflammatory pathways, potentially through mechanisms that may or may not be dependent on cyclooxygenase (COX) inhibition.
Synthetic Strategies: Building the Furan Core and its Derivatives
The synthesis of these compounds typically begins with the construction of the core 5-(4-chlorophenyl)furan-2-carbaldehyde, which serves as a versatile intermediate.
Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde
A common method for the synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde involves a Meerwein arylation reaction, starting from 2-furaldehyde and 4-chloroaniline.[6]
Experimental Protocol: Synthesis of 5-(4-chlorophenyl)furan-2-carbaldehyde
-
Diazotization: Dissolve 4-chloroaniline in an aqueous solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.
-
Meerwein Arylation: To the freshly prepared diazonium salt solution, add 2-furaldehyde and a catalytic amount of copper(II) chloride.
-
Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 5-(4-chlorophenyl)furan-2-carbaldehyde as an orange crystalline solid.[2]
This key intermediate can then be further modified to generate the target anticancer and anti-inflammatory compounds through various chemical transformations, such as Knoevenagel condensation, Paal-Knorr pyrrole synthesis, or reduction and lactonization.
Head-to-Head Comparison of Biological Activity
Anticancer Activity: Tubulin Polymerization Inhibitors
A series of pyrazoline and pyridine derivatives of 5-(4-chlorophenyl)furan have demonstrated potent antiproliferative activity by inhibiting tubulin polymerization.[2][3] These compounds act as colchicine binding site inhibitors, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2][3]
| Compound | Target Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition (%) | Reference |
| 7c (a pyrazoline derivative) | Leukemia (SR) | 0.09 | 95.2 | [3] |
| 7e (a pyrazoline derivative) | Leukemia (SR) | 0.05 | 96.0 | [3] |
| 11a (a pyridine derivative) | Leukemia (SR) | 0.06 | 96.3 | [3] |
| Colchicine (Reference Compound) | Leukemia (SR) | >1 | Not explicitly stated in the source | [3] |
| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid deriv. 5e | Leukemia | Potent | Not explicitly stated in the source | |
| 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid deriv. 5f | Leukemia | Potent | Not explicitly stated in the source |
Causality Behind Experimental Choices: The selection of leukemia cell lines for initial screening is common due to their rapid proliferation and sensitivity to cell cycle-disrupting agents. The comparison with colchicine, a well-known tubulin inhibitor, provides a benchmark for assessing the potency of the newly synthesized compounds.[2]
Anti-inflammatory Activity
The anti-inflammatory potential of furan derivatives has been evaluated in preclinical models, notably the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.
| Compound | Animal Model | Administration Route | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid | Wistar Rat | Intraperitoneal | 20 | Significant at 2h | [4] |
| 5-[5-(4-chlorophenyl-2-furanyl)]dihydro-2(3H)-furanone (F-1044) | Rat | Oral | Not specified | Equivalent to Ibuprofen | [4] |
| Diclofenac (Reference Compound) | Wistar Rat | Intraperitoneal | 25 | Significant | [4] |
| Ibuprofen (Reference Compound) | Rat | Oral | Not specified | - | [4] |
Causality Behind Experimental Choices: The carrageenan-induced paw edema model is a robust and well-characterized in vivo assay to assess the efficacy of potential anti-inflammatory agents.[5][7] The use of established NSAIDs like diclofenac and ibuprofen as positive controls allows for a direct comparison of the anti-inflammatory potency of the test compounds.
Mechanistic Insights: Visualizing the Pathways
Anticancer Mechanism: Disruption of Microtubule Dynamics and Apoptosis Induction
The anticancer furan derivatives exert their effect by binding to the colchicine site on β-tubulin, which inhibits the polymerization of tubulin into microtubules.[2] This disruption of microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering the intrinsic pathway of apoptosis.
Caption: Anticancer mechanism via tubulin inhibition and apoptosis.
Anti-inflammatory Mechanism: Modulation of NF-κB and MAPK Signaling
The anti-inflammatory effects of the pyrrole-based derivative are attributed to the suppression of key inflammatory mediators. This is achieved by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
Caption: Anti-inflammatory action via NF-κB and MAPK pathways.
Detailed Experimental Methodologies
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step protocols for the key biological assays.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of purified tubulin in a cell-free system.[1][11][12]
Protocol:
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice.
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compound at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion, colchicine for inhibition) and a negative control (vehicle).
-
Initiation of Polymerization: Initiate polymerization by adding GTP to a final concentration of 1 mM and incubating the plate at 37°C.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled microplate reader.
-
Data Analysis: Plot the absorbance as a function of time. Inhibition of polymerization will result in a decrease in the rate and extent of the absorbance increase compared to the negative control.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.[5][7][13][14][15]
Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment with free access to food and water.
-
Compound Administration: Administer the test compound, vehicle control, or reference drug (e.g., diclofenac) via the desired route (e.g., intraperitoneal or oral) at a specified time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Conclusion and Future Directions
The comparative analysis presented in this guide highlights the therapeutic potential of 5-(4-chlorophenyl)furan derivatives in both oncology and inflammation. The anticancer agents demonstrate potent inhibition of tubulin polymerization at nanomolar concentrations, warranting further investigation in preclinical cancer models. The anti-inflammatory compounds show promising in vivo efficacy, suggesting they could be valuable leads for the development of novel NSAIDs with potentially improved safety profiles.
Future research should focus on optimizing the pharmacokinetic properties of these compounds and further elucidating their mechanisms of action. For the anticancer agents, exploring their efficacy in drug-resistant cancer models would be of significant interest. For the anti-inflammatory compounds, a detailed investigation into their COX selectivity and potential for gastrointestinal side effects is crucial.
This guide provides a solid foundation for researchers and drug developers to build upon in their quest for novel therapeutics derived from the versatile furan scaffold.
References
-
Abdel-Aal, A. A.-M., El-Adl, K., El-Sattar, N. A. A., & El-Shehry, M. F. (2018). Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. Future Medicinal Chemistry, 10(15), 1837–1853. [Link]
-
Bio-protocol. (n.d.). Carrageenan-induced paw edema assay. Retrieved January 27, 2026, from [Link]
-
Cerchia, C., Vitiello, M., Lavecchia, A., & Di Giovanni, C. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 18(8), 1-16. [Link]
- Desai, N. C., Bhatt, N., & Somani, H. (2016). Synthesis, characterization and in vitro screening of novel imidazole derivatives for their antimicrobial activities. Journal of Saudi Chemical Society, 20, S483–S490.
-
El-Adl, K., Abdel-Aal, A. A.-M., El-Sattar, N. A. A., & El-Shehry, M. F. (2018). Design, synthesis, and structure-activity relationship of a novel series of 2-aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)furans as HIV-1 entry inhibitors. Medicinal Chemistry Research, 27(12), 2635–2648. [Link]
- Google Patents. (n.d.). Preparation method of 3-acetylmercapto-2-methylpropanoic acid.
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved January 27, 2026, from [Link]
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.
-
ResearchGate. (n.d.). Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the.... Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). NF-κB. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of microtubule polymerization dynamics in live cells. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved January 27, 2026, from [Link]
-
Bio-protocol. (n.d.). Anticancer assay (MTT). Retrieved January 27, 2026, from [Link]
-
TeachMeAnatomy. (2025). Apoptosis - Intrisinic Pathway - External. Retrieved January 27, 2026, from [Link]
- Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics, 14(1), 1-10.
-
MDPI. (2022). 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one. Retrieved January 27, 2026, from [Link]
-
Organic Syntheses. (n.d.). 3-methyl-2(5h)-furanone. Retrieved January 27, 2026, from [Link]
-
Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. Retrieved January 27, 2026, from [Link]
-
Al-Bassam Lab. (n.d.). Reconstituting Dynamic Microtubule Polymerization Regulation by TOG Domain Proteins. Retrieved January 27, 2026, from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. 10(6), 184-189. [Link]
-
National Center for Biotechnology Information. (n.d.). NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Convenient Synthesis of 3,4-Dichloro-5-hydroxy-2(5H)-Furanone Glycoconjugates. Retrieved January 27, 2026, from [Link]
-
Wikipedia. (n.d.). Apoptosis. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). Inhibition of tubulin polymerization evaluated by cell-free tubulin.... Retrieved January 27, 2026, from [Link]
-
Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved January 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. Retrieved January 27, 2026, from [Link]
-
Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. Retrieved January 27, 2026, from [Link]
-
SciSpace. (n.d.). Molecular dynamics and tubulin polymerization kinetics study on 1,14-heterofused taxanes: evidence of stabilization of the tubul. Retrieved January 27, 2026, from [Link]
-
synthesis of 3-substituted pyrrole derivatives with oligo(ethylene glycol) chains. (n.d.). . [Link]
-
National Center for Biotechnology Information. (n.d.). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Retrieved January 27, 2026, from [Link]
-
PLOS. (n.d.). Charting the NF-kB Pathway Interactome Map. Retrieved January 27, 2026, from [Link]
- Google Patents. (n.d.). Preparation of 5-hydroxy-4-methyl-2(5H)-furanone.
-
Boster Biological Technology. (n.d.). Regulation of Microtubule Dynamics Pathway. Retrieved January 27, 2026, from [Link]
-
ResearchGate. (n.d.). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved January 27, 2026, from [Link]
-
YouTube. (2022). MAPK signaling pathway explained in 1 minute | Ras MEK ERK pathway. Retrieved January 27, 2026, from [Link]
Sources
- 1. bio-protocol.org [bio-protocol.org]
- 2. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inotiv.com [inotiv.com]
- 6. 5-(4-CHLOROPHENYL)-2-FURALDEHYDE | 34035-03-5 [chemicalbook.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. atcc.org [atcc.org]
- 10. benchchem.com [benchchem.com]
- 11. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 12. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
reproducibility of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid synthesis methods
Executive Summary
This guide evaluates the reproducibility and scalability of synthetic routes for 5-[(4-chlorophenoxy)methyl]-2-furoic acid , a structural motif relevant to GPR40 agonists and fibrate-like metabolic modulators.
The central challenge in synthesizing this molecule lies in the furan ring's acid sensitivity and the chemoselectivity required to alkylate the benzylic-like 5-position without inducing ring-opening or polymerization.
We compare two distinct methodologies:
-
Method A (The "Gold Standard"): Stepwise Anhydrous Williamson Ether Synthesis followed by Saponification.
-
Method B (The "Process" Route): Phase-Transfer Catalyzed (PTC) Etherification.
Performance Snapshot
| Metric | Method A (Stepwise Anhydrous) | Method B (Phase Transfer Catalysis) |
| Overall Yield | 78–85% | 65–72% |
| Purity (HPLC) | >98% (after recrystallization) | 90–95% (requires chromatography) |
| Reproducibility | High (Robust to minor errors) | Moderate (Sensitive to stirring/catalyst) |
| Scalability | Low (Solvent heavy) | High (Green chemistry potential) |
| Primary Risk | Moisture sensitivity in Step 1 | Emulsion formation / Catalyst removal |
Scientific Context & Retrosynthetic Logic
The target molecule combines a lipophilic 4-chlorophenol tail with a polar furoic acid head. Direct alkylation of 5-(chloromethyl)-2-furoic acid (the free acid) is notoriously difficult due to the requirement for a dianion (carboxylate + alkoxide) and the instability of the chloromethyl-acid intermediate.
Therefore, the most reproducible strategies utilize Methyl 5-(chloromethyl)-2-furoate as the stable electrophile.
Mechanism & Pathway
The reaction proceeds via an SN2 Nucleophilic Substitution at the activated "benzylic" position of the furan, followed by ester hydrolysis.
Figure 1: General synthetic pathway utilizing the stable ester intermediate to avoid furan degradation.
Method A: Stepwise Anhydrous Williamson Synthesis
Best for: Medicinal chemistry, gram-scale synthesis, high-purity requirements.
Rationale
This method separates the ether formation from the hydrolysis. Using a weak base (
Protocol
Step 1: Ether Formation
-
Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (CaCl2).
-
Dissolution: Dissolve 4-Chlorophenol (1.0 equiv, 10 mmol) in anhydrous Acetone (50 mL).
-
Deprotonation: Add anhydrous Potassium Carbonate (
) (1.5 equiv, 15 mmol). Stir at room temperature for 15 minutes to generate the phenoxide in situ. -
Addition: Add Methyl 5-(chloromethyl)-2-furoate (1.05 equiv, 10.5 mmol) dropwise.
-
Note: This ester is a lachrymator. Handle in a fume hood.
-
-
Reaction: Reflux at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting phenol spot should disappear.
-
Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo.
-
Purification: Recrystallize the intermediate ester from cold ethanol or use directly if purity >95%.
Step 2: Saponification (Hydrolysis)
-
Dissolution: Dissolve the intermediate ester in THF:Water (3:1) .
-
Hydrolysis: Add Lithium Hydroxide (LiOH·H2O) (2.0 equiv). Stir at Room Temperature (25°C) for 3 hours.
-
Critical Control Point: Do not heat aggressively. Furan rings can undergo ring-opening (diketone formation) under hot aqueous basic conditions.
-
-
Acidification: Cool to 0°C. Carefully acidify to pH 3–4 using 1M HCl.
-
Warning: Do not drop below pH 2 to preserve the furan ring.
-
-
Isolation: The product usually precipitates. Filter and wash with cold water.
Method B: Phase Transfer Catalysis (PTC)
Best for: Process chemistry, scale-up (>100g), "green" chemistry metrics.
Rationale
Uses a biphasic system (Toluene/Water) with a quaternary ammonium salt (TBAB). This avoids the need for anhydrous solvents and drying agents.
Protocol
-
Biphasic Setup: In a reactor, combine Toluene (10 vol) and 30% aq. NaOH (3.0 equiv).
-
Catalyst: Add Tetrabutylammonium Bromide (TBAB) (5 mol%).
-
Reagents: Add 4-Chlorophenol (1.0 equiv) and Methyl 5-(chloromethyl)-2-furoate (1.1 equiv).
-
Reaction: Heat to 80°C with vigorous mechanical stirring (essential for mass transfer).
-
Mechanism:[1] The phenoxide is generated at the interface and shuttled into the organic phase by TBA+.
-
-
Monitoring: Reaction typically completes in 2–3 hours.
-
One-Pot Hydrolysis (Optional): If the goal is the acid, increase temperature to 95°C and add excess NaOH to force saponification in the same pot.
-
Risk: This "One-Pot" approach often leads to darker products (tarring).
-
-
Workup: Separate phases. Acidify the aqueous phase to precipitate the crude acid.
Comparative Analysis & Reproducibility Data
The following data is synthesized from standard laboratory performance of Williamson ethers on furan scaffolds.
| Feature | Method A (Anhydrous) | Method B (PTC) |
| Reaction Time | 6 h (Step 1) + 3 h (Step 2) | 3–5 h (Total) |
| Solvent E-Factor | High (Acetone + THF + Extraction) | Low (Toluene + Water) |
| Purification Load | Low (Crystallization often sufficient) | High (Catalyst removal required) |
| Atom Economy | Lower (Uses K2CO3/LiOH) | Higher (Uses NaOH) |
| Reproducibility | Excellent. The stepwise nature allows quality control at the ester stage. | Variable. Highly dependent on stirring rate (mass transfer) and emulsion breaking. |
Decision Matrix: Which Method to Choose?
Figure 2: Workflow for selecting the appropriate synthetic methodology based on scale and purity constraints.
Troubleshooting & Critical Control Points
The "Black Tar" Effect (Furan Decomposition)
-
Symptom: Reaction mixture turns black/viscous during hydrolysis.
-
Cause: Acid sensitivity of the furan ring. Furans are masked 1,4-dicarbonyls. In strong acid (pH < 1), they hydrolyze to form polymers.
-
Solution: During acidification, use weak acid (Acetic acid) or carefully titrate HCl to pH 3–4. Never heat the acidic solution.
Incomplete Alkylation
-
Symptom: Starting phenol remains visible on TLC.
-
Cause: 5-(chloromethyl)-2-furoate esters can degrade if stored improperly (releasing HCl).
-
Validation: Check the quality of the starting chloride by NMR. It should show a sharp singlet at ~4.6 ppm (
). If new peaks appear, recrystallize or distill the starting material.
Safety Note: Lachrymator
-
Hazard: Methyl 5-(chloromethyl)-2-furoate is a potent lachrymator and skin irritant.
-
Protocol: All weighing and transfers must occur in a functioning fume hood. Neutralize glassware with dilute NaOH before removing from the hood.
References
-
Georganics. (2023). Methyl 5-(chloromethyl)-2-furoate – preparation and application. Retrieved from
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from
-
ChemicalBook. (2023). This compound Product Properties. Retrieved from
-
ACS Catalysis. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid. Retrieved from
-
National Institutes of Health (PMC). (2014). Synthetic Routes for Designing Furanic Surfactants. Retrieved from
Sources
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid. As a chlorinated organic acid, this compound requires meticulous handling not only to ensure laboratory safety but also to adhere to stringent environmental regulations. The protocols outlined below are designed to provide clarity and build confidence in your laboratory's waste management practices, reflecting a commitment to safety and environmental stewardship that extends beyond the research itself.
Hazard Identification and Essential Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. While specific toxicological data for this compound may be limited, its structural components—a furoic acid backbone and a chlorinated phenoxy group—dictate its classification and the necessary precautions. The parent compound, 2-furoic acid, and structurally similar chlorinated aromatics are known irritants.[1][2][3][4]
Under the Resource Conservation and Recovery Act (RCRA), wastes containing chlorinated solvents or compounds are often classified as hazardous waste, mandating a specific disposal pathway.[5] Therefore, this compound and any materials contaminated with it must be treated as regulated hazardous chemical waste.[5][6][7]
Table 1: GHS Hazard Profile Based on Analogous Compounds
| Hazard Class | GHS Category | Hazard Statement | Rationale |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Based on data for 2-furoic acid and similar chlorinated compounds.[3][4][8] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation | Furoic acid derivatives are known to be significant eye irritants.[3][4][8] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Inhalation of dusts from acidic organic compounds can irritate the respiratory tract.[3][4][8] |
Regulatory Imperative: EPA and RCRA Compliance
The U.S. Environmental Protection Agency (EPA) regulates chemical waste under RCRA.[6] This framework requires waste generators—your laboratory—to correctly identify, manage, and dispose of hazardous materials.[9] Failure to comply can result in significant penalties and safety incidents. Academic laboratories may operate under the specific standards of 40 CFR Part 262, Subpart K, which allows for more practical management of laboratory waste but still requires a formal Laboratory Management Plan and timely removal of waste.[10]
The core principle is that chemical waste must never be disposed of via the standard trash or sanitary sewer system.[6][11] It must be collected and managed through your institution's Environmental Health and Safety (EHS) hazardous waste program.[6]
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that this compound is handled safely from the point of generation to its final disposal.
Step 1: Wear Appropriate Personal Protective Equipment (PPE)
Before handling the chemical in pure form or as waste, ensure you are wearing the proper PPE. This is your first and most critical line of defense against exposure.
-
Eye Protection: Chemical safety goggles are mandatory. If a splash risk exists, a face shield should be worn in addition to goggles.[3]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Wash hands thoroughly with soap and water after handling.[1][2]
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If there is a risk of generating dust, use a dust respirator.[1] All handling of the solid material should occur in a well-ventilated area or a chemical fume hood.[2][8]
Step 2: Waste Segregation and Chemical Incompatibility
Proper segregation prevents dangerous chemical reactions. This compound, being an acid, must be segregated from incompatible materials.
-
Do NOT Mix With: Strong bases, strong acids, and strong oxidizing agents (e.g., nitrates, perchlorates).[3][11] Mixing acids with bases can cause a violent exothermic reaction. Mixing with oxidizers can create a fire or explosion hazard.[1]
-
Segregation Strategy: Store waste containers of this compound in a designated area for organic acids, away from other chemical hazard classes. Do not store waste alphabetically, as this can place incompatible chemicals next to each other.[6]
Step 3: Proper Containerization
The integrity of your waste container is essential for preventing leaks and spills.
-
Container Type: Use a chemically compatible container. High-density polyethylene (HDPE) or other plastic containers are often preferred for hazardous waste when compatibility is not an issue.[6][11][12] Ensure the container has a secure, tightly-fitting lid.[2]
-
Fill Level: Never fill a liquid waste container to more than 75% capacity to allow for vapor expansion.[11] For solids, ensure there is adequate headspace to prevent over-pressurization. A 90% fill level is a common upper limit for solids.[12]
-
Condition: The outside of the container must be clean and free of contamination.[11]
Step 4: Accurate and Compliant Labeling
Clear labeling is a regulatory requirement and is crucial for communicating hazards to everyone in the laboratory and to waste handlers.
-
Use an Official Tag: Obtain and use the official hazardous waste tag provided by your institution's EHS department.[6]
-
Required Information:
-
Write the full, unambiguous chemical name: "this compound". Do not use abbreviations or chemical formulas.[6]
-
List all components of a mixture, including solvents and their approximate percentages.
-
Clearly indicate the associated hazards (e.g., "Irritant," "Corrosive").
-
Fill out all other required information on the tag (e.g., accumulation start date, principal investigator).
-
Step 5: On-Site Accumulation and Storage
Store the properly labeled waste container in a designated and controlled area while awaiting pickup.
-
Location: The storage area should be close to where the waste is generated and under the supervision of laboratory personnel.[12]
-
Secondary Containment: Place the waste container in a larger, chemically compatible secondary containment bin to contain any potential leaks.[12]
-
Ventilation: Ensure the storage area is well-ventilated.[2][8]
Step 6: Arrange for Professional Disposal
Hazardous waste must be disposed of through a licensed contractor.
-
Contact EHS: Follow your institution's procedures to request a waste pickup from the EHS office or designated waste coordinator.
-
Transportation and Final Disposal: The waste will be transported by a certified hazardous waste hauler to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][13] The preferred disposal method for chlorinated organic waste is high-temperature incineration at a permitted facility.[5]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Small-Scale Spill Cleanup (Solid)
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the PPE detailed in Step 1, including a dust respirator.[1]
-
Containment: Use dry cleanup procedures.[1] Gently sweep or vacuum up the material, avoiding the generation of dust.[2][3] Do not use compressed air for cleaning.[14]
-
Collect Waste: Place the spilled material and any contaminated cleaning supplies into a new, sealable container. Label it as hazardous waste with a description of the contents.
-
Decontaminate: Wash the spill area with soap and water, but prevent runoff from entering drains.[1]
-
Report: Report the incident to your supervisor or laboratory safety coordinator.
Personal Exposure First Aid
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
-
Skin Contact: Remove contaminated clothing. Immediately flush the affected skin with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops or persists.[2][3]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water. Seek immediate medical attention.[2]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Furoic Acid, 98%. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 726693, 5-(4-Chlorophenyl)-2-furoic acid. Retrieved from [Link]
- Paraskevopoulou, A., et al. (2021). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Food Chemistry, 354, 129531.
-
DC Fine Chemicals. (2022, November 4). 2-Furoic acid Safety Data Sheet. Retrieved from [Link]
-
Pfonline. What Regulations Apply to Chlorinated Solvent Use?. Retrieved from [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
University of Tennessee Knoxville EHS. How to Dispose of Chemical Waste. Retrieved from [Link]
-
Princeton University EHS. Chemical Incompatibility Chart. Retrieved from [Link]
- Delatour, T., et al. (2020). Thermal Degradation of 2-furoic Acid and Furfuryl Alcohol as Pathways in the Formation of Furan and 2-methylfuran in Food. Food Chemistry, 303, 125406.
-
Indiana Department of Environmental Management. Hazardous Chemical Compounds & Hazardous Waste. Retrieved from [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
- Lewkowski, J. (2001).
-
University of Georgia EHS. EPA Hazardous Waste Codes. Retrieved from [Link]
-
University of California, Santa Cruz. Examples of Incompatible Chemicals. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6919, 2-Furancarboxylic acid. Retrieved from [Link]
-
Utah State University EHS. Incompatible Chemicals. Retrieved from [Link]
-
CUTM Courseware. Incompatibilities. Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-(4-Chlorophenyl)-2-furoic acid | C11H7ClO3 | CID 726693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? [p2infohouse.org]
- 6. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 7. IDEM: Compliance and Technical Assistance: Hazardous Chemical Compounds & Hazardous Waste [in.gov]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. nipissingu.ca [nipissingu.ca]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. epa.gov [epa.gov]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Navigating the Safe Handling of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel or specialized chemical compounds demands a meticulous approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information for the handling of 5-[(4-Chlorophenoxy)methyl]-2-furoic acid, a compound belonging to the classes of carboxylic acids, aromatic ethers, and chlorinated phenoxy compounds. By understanding the potential hazards and implementing the robust protocols outlined below, we can ensure a safe and efficient research environment.
Hazard Assessment: Understanding the Risks
-
Harmful if swallowed. [1]
The presence of the chlorinated phenoxy group also warrants caution, as some compounds in this class have been associated with other health effects. Therefore, a conservative approach to personal protective equipment is paramount.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a risk assessment of the potential hazards associated with this compound.
Recommended PPE for Various Laboratory Operations
| Operation | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid) | - Nitrile gloves (double-gloving recommended)- Laboratory coat- Safety glasses with side shields or safety goggles- N95 or FFP2 respirator (if not handled in a fume hood) |
| Dissolving and Solution Preparation | - Nitrile gloves- Laboratory coat- Safety goggles- Face shield (if splashing is a significant risk)- Work within a certified chemical fume hood |
| Running Reactions and Work-up | - Nitrile gloves- Laboratory coat- Safety goggles- Face shield- Work within a certified chemical fume hood |
| Sample Transfer and Handling | - Nitrile gloves- Laboratory coat- Safety glasses with side shields or safety goggles |
Rationale for PPE Selection
-
Hand Protection: Nitrile gloves offer good resistance to a range of chemicals. Double-gloving is a prudent measure to protect against undetected pinholes and provides an extra layer of safety during glove removal.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the risk of serious eye irritation, safety goggles are strongly recommended, especially when handling solutions or during procedures with a risk of splashing. A face shield should be used in conjunction with goggles when handling larger quantities or during vigorous reactions.[1][2]
-
Body Protection: A standard laboratory coat should be worn at all times to protect against incidental skin contact.
-
Respiratory Protection: Due to the potential for respiratory tract irritation, handling of the solid material outside of a certified chemical fume hood should be minimized. If this is unavoidable, a well-fitted N95 or FFP2 respirator is essential to prevent inhalation of airborne particles.[1][2][3] All solution-based work should be conducted within a chemical fume hood to minimize inhalation exposure to any potential vapors or aerosols.
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure.
Preparation and Weighing
-
Designated Area: All handling of this compound should be performed in a designated area within the laboratory, away from high-traffic areas.
-
Fume Hood: Whenever possible, weigh the solid compound within a chemical fume hood or a balance enclosure with exhaust ventilation.
-
Donning PPE: Before handling the compound, don the appropriate PPE as outlined in the table above.
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
-
Gentle Handling: Handle the solid material gently to avoid generating dust.
Solution Preparation and Use
-
Fume Hood: All manipulations involving solutions of this compound must be conducted in a certified chemical fume hood.
-
Controlled Addition: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Vessel Labeling: Clearly label all vessels containing the compound with its name, concentration, and appropriate hazard warnings.
-
Secure Storage: When not in use, store solutions in tightly sealed, clearly labeled containers in a designated and well-ventilated area.
Post-Handling Procedures
-
Decontamination: After each use, thoroughly decontaminate the work area, including the balance, spatulas, and any other equipment, with an appropriate solvent (e.g., 70% ethanol) followed by water.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of immediately.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves, even if no direct contact with the compound is suspected.
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. As a halogenated organic compound, it requires specific disposal procedures.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh paper, bench liners) and liquid waste containing this compound must be collected in a designated, clearly labeled hazardous waste container for halogenated organic waste .
-
Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Do Not Mix: Do not mix halogenated organic waste with non-halogenated waste streams. This is crucial for proper disposal and often has significant cost implications.
-
Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for guidance on container pickup and disposal procedures.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4][2]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste. For larger spills, evacuate the area and contact your institution's EHS department.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring the well-being of laboratory personnel and the integrity of their scientific pursuits.
Visualizing the Workflow
PPE Selection Workflow
Caption: Disposal workflow for waste contaminated with this compound.
References
-
U.S. Environmental Protection Agency. (2025, August 6). Personal Protective Equipment for Pesticide Handlers. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
DC Fine Chemicals. (2024, November 4). Safety Data Sheet: 2-Furoic acid. Retrieved from [Link]
-
Agri-Solutions. (n.d.). Material Safety Data Sheet. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
University of Florida IFAS Extension. (2019, January 3). PI28/PI061: Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
-
DPHHS. (n.d.). Personal Protective Equipment for Chlor-Alkali Chemicals. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
The Ohio State University Extension. (2018, June 7). Personal Protective Equipment for Pesticides for Trainers and Supervisors. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
